6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-4-5(12-3)6(10)9-7(11)8-4/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHAUJWNOWGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717051 | |
| Record name | 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35265-80-6 | |
| Record name | 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to purine, a fundamental component of nucleic acids. This bioisosteric relationship makes thienopyrimidine derivatives prime candidates for interacting with a wide array of biological targets.[1][2] The fusion of a thiophene ring to a pyrimidine core creates a planar, aromatic system with a unique electronic distribution, offering diverse possibilities for substitution and molecular interaction. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5][6][7][8]
This guide focuses on a specific derivative, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione . Understanding the physicochemical properties of this compound is a critical first step in its evaluation as a potential drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are essential for formulation development and in vitro assay design.
While extensive experimental data for this specific molecule is not widely published, this guide provides a comprehensive overview of its known identifiers and, crucially, details the authoritative experimental protocols for determining its key physicochemical characteristics.
Core Physicochemical Profile
The fundamental identifiers for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are well-established. However, a review of current literature indicates a lack of experimentally determined values for several key physicochemical parameters. To provide a predictive baseline, computed values for the parent (unsubstituted) scaffold, Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione, are included for reference.
| Property | Value for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Value for Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Parent Scaffold) | Data Type | Source |
| Chemical Structure | ![]() | ![]() | - | - |
| Molecular Formula | C₇H₆N₂O₂S | C₆H₄N₂O₂S | - | [9][10][11] |
| Molecular Weight | 182.20 g/mol | 168.18 g/mol | - | [9][10][11],[12] |
| CAS Number | 35265-80-6 | 16233-51-5 | - | [9][10][11][13][14],[12] |
| Melting Point | Data not available | Data not available | - | - |
| Aqueous Solubility | Data not available | Data not available | - | - |
| pKa | Data not available | Data not available | - | - |
| logP | Data not available | 0.5 | Computed (XLogP3) | [12] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the experimental determination of the core physicochemical properties of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. These protocols are designed to be self-validating and are grounded in standard pharmacopeial and laboratory practices.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[15] The capillary method described here is a standard and reliable technique.[15][16]
Methodology: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is completely dry and finely powdered.[15] This is crucial for efficient and uniform heat transfer.
-
Load the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm. Pack the sample tightly by tapping the tube on a hard surface.[17]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Place the capillary tube into the heating block.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating at a slow, controlled rate of approximately 1-2°C per minute.[17] A slow ramp rate is critical for thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting range is reported as T1 - T2.[18]
-
Perform the measurement in triplicate to ensure reproducibility.
-
Visualization of Workflow: Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility Determination
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[19][20][21] It ensures that the solution has reached saturation, providing a true measure of the compound's solubility under the specified conditions.
Methodology: Shake-Flask Method
-
Preparation of Media:
-
Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., pH 7.4) to mimic blood plasma. The composition of the buffer should be precisely controlled as it can influence solubility.[19]
-
-
Sample Addition:
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for the solid to sediment.[19]
-
Carefully withdraw an aliquot from the supernatant. It is critical not to disturb the solid material at the bottom.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the buffer with known concentrations.
-
Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the saturated solution. This concentration is the aqueous solubility.
-
Visualization of Workflow: Shake-Flask Solubility Assay
Caption: Workflow for Shake-Flask Solubility Determination.
Ionization Constant (pKa) Determination
Expertise & Experience: The pKa value defines the extent of ionization of a compound at a given pH. This is paramount as ionization state affects solubility, permeability, and target binding. For compounds with a UV chromophore near the ionization center, UV-spectrophotometric titration is a highly sensitive and material-sparing method.[24][25][26] The principle relies on the fact that the protonated and deprotonated forms of the molecule will have different UV absorbance spectra.
Methodology: UV-Spectrophotometric Titration
-
Solution Preparation:
-
Measurement:
-
Using a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells.[24][26]
-
Add a small, fixed volume of the compound's stock solution to each well, ensuring the final organic solvent concentration is minimal (<2%) to avoid altering the pKa.[26]
-
Include blank wells containing only the buffers for background correction.
-
Measure the full UV absorbance spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[24]
-
-
Data Analysis:
-
Select one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[27]
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model to precisely calculate the pKa.[27]
-
Visualization of Workflow: UV-Spectrophotometric pKa Determination
Caption: Workflow for UV-Spectrophotometric pKa Determination.
Partition Coefficient (logP) Determination
Expertise & Experience: The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is crucial for predicting its ability to cross biological membranes. A positive logP indicates higher lipophilicity, while a negative value indicates higher hydrophilicity.[28] The shake-flask method, combined with HPLC analysis, is the traditional and most accurate method for logP determination.[21][28]
Methodology: Shake-Flask HPLC Method
-
Phase Preparation:
-
Prepare two phases: n-octanol saturated with water and water (or pH 7.4 buffer) saturated with n-octanol. This pre-saturation is essential to ensure thermodynamic equilibrium.[29]
-
-
Partitioning:
-
Dissolve a known amount of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in one of the phases (usually the one in which it is more soluble).
-
Add a known volume of both the n-octanol and aqueous phases to a vial.
-
Seal the vial and shake vigorously for several hours (e.g., 2-24 hours) at a constant temperature to allow the compound to partition between the two phases.[29][30]
-
-
Phase Separation:
-
After shaking, centrifuge the vial to ensure complete separation of the two immiscible layers.
-
Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer.
-
-
Quantification:
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method.[29] This requires creating separate calibration curves for the compound in the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of this ratio: logP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .[28]
-
Visualization of Workflow: Shake-Flask logP Determination
Caption: Workflow for Shake-Flask logP Determination.
References
-
Ríos-Martínez, C., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. Available at: [Link]
-
Aaron Chemistry. 35265-80-6,6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Available at: [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
ResearchGate. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. Available at: [Link]
-
University of Calgary. Melting point determination. Available at: [Link]
-
University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available at: [Link]
-
Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa. Available at: [Link]
-
Clarion University. Determination of Melting Point. Available at: [Link]
-
SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
Mettler Toledo. DETERMINATION OF MELTING POINTS. Available at: [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
-
PubChem. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Available at: [Link]
-
Agilent Technologies. (2015). Determination of Log P for Compounds of Different Polarity. Available at: [Link]
-
JoVE. (2023). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
-
ScienceDirect. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Available at: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
-
ScienceDirect. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]
-
MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
-
National Institutes of Health. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available at: [Link]
-
PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Available at: [Link]
-
ResearchGate. (2023). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. Available at: [Link]
-
PubMed. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2- d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
-
ResearchGate. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
-
National Institutes of Health. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Available at: [Link]
-
PubChem. Pyrido(3,2-d)pyrimidine. Available at: [Link]
-
ChemSrc. 3-methyl-6,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione. Available at: [Link]
-
National Institutes of Health. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2- d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 35265-80-6,6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 10. All Products Page 35301 [aaronchem.com]
- 11. 6-METHYLTHIENO[3,2-D]PYRIMIDINE-2,4-DIOL | 35265-80-6 [amp.chemicalbook.com]
- 12. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 35265-80-6|6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 14. 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [cymitquimica.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. byjus.com [byjus.com]
- 17. thinksrs.com [thinksrs.com]
- 18. pennwest.edu [pennwest.edu]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. enamine.net [enamine.net]
- 21. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 22. scielo.br [scielo.br]
- 23. bioassaysys.com [bioassaysys.com]
- 24. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 26. researchgate.net [researchgate.net]
- 27. hi-tec.tripod.com [hi-tec.tripod.com]
- 28. acdlabs.com [acdlabs.com]
- 29. agilent.com [agilent.com]
- 30. youtube.com [youtube.com]
Topic: 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system renowned for its diverse and significant biological activities, positioning it as a cornerstone in modern medicinal chemistry. Derivatives of this core have demonstrated potential as anticancer, enzyme inhibitory, and antimicrobial agents.[1][2][3] This guide provides a comprehensive, in-depth exploration of the synthesis and detailed characterization of a key analogue, 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. We present a validated, multi-step synthetic protocol, beginning with the foundational Gewald reaction, and culminating in a robust cyclization strategy. Furthermore, this document offers a full suite of characterization data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and verification of the target compound. This technical paper is designed to serve as a practical and authoritative resource for researchers engaged in the fields of organic synthesis and drug discovery.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core
The fusion of thiophene and pyrimidine rings creates the thieno[3,2-d]pyrimidine system, a heterocyclic scaffold that has garnered substantial interest in pharmaceutical research. The structural rigidity and specific electronic properties of this core make it an ideal framework for designing targeted therapeutic agents. Numerous studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives to act as potent inhibitors of key biological targets, such as cyclin-dependent kinases (CDKs) and 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which are implicated in cancer and osteoporosis, respectively.[1][2][4]
The specific analogue, 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, incorporates a methyl group on the thiophene ring and a uracil-like pyrimidinedione moiety. This structure is of particular interest for structure-activity relationship (SAR) studies aimed at developing novel kinase inhibitors or other targeted therapies. This guide provides the necessary technical foundation for its synthesis and rigorous characterization.
Synthetic Strategy and Rationale
The most reliable and common pathway to thieno[3,2-d]pyrimidinones involves the construction of a substituted 2-aminothiophene precursor, followed by cyclization to form the pyrimidine ring.[1] Our chosen strategy employs the versatile Gewald reaction for the initial thiophene synthesis, valued for its efficiency and use of readily available starting materials. The subsequent cyclization with urea provides a direct and effective route to the desired dione structure.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of the Thiophene Precursor
The synthesis begins with the base-catalyzed Gewald reaction, a multicomponent reaction that efficiently produces a polysubstituted 2-aminothiophene. In this protocol, ethyl acetoacetate, cyanoacetamide, and elemental sulfur are reacted in the presence of a morpholine catalyst to yield methyl 2-amino-5-methylthiophene-3-carboxylate.
Mechanism Rationale: The reaction proceeds through a Knoevenagel condensation between the ethyl acetoacetate and cyanoacetamide, followed by the addition of sulfur to form a thiolate intermediate. An intramolecular cyclization and subsequent tautomerization/aromatization afford the stable aminothiophene product.
Part 2: Cyclocondensation to the Thienopyrimidinedione
The second stage involves the cyclocondensation of the synthesized aminothiophene precursor with urea. This reaction is typically performed at elevated temperatures, often in a high-boiling solvent or neat, to drive the reaction to completion. The amino group of the thiophene attacks one of the carbonyl groups of urea, leading to a cyclization cascade that eliminates ammonia and water to form the final, stable heterocyclic system.
Caption: Simplified mechanism of the cyclocondensation step.
Detailed Experimental Protocols
Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate
-
Reagents & Setup:
-
Ethyl acetoacetate (0.1 mol)
-
Cyanoacetamide (0.1 mol)
-
Elemental sulfur (0.1 mol)
-
Ethanol (150 mL)
-
Morpholine (0.02 mol)
-
A 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To the round-bottom flask, add ethanol, ethyl acetoacetate, cyanoacetamide, and elemental sulfur.
-
Stir the mixture to achieve a suspension.
-
Carefully add morpholine dropwise to the stirring suspension. An exothermic reaction may be observed.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield a purified solid.
-
Synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Reagents & Setup:
-
Methyl 2-amino-5-methylthiophene-3-carboxylate (0.05 mol)
-
Urea (0.15 mol, excess)
-
Diphenyl ether (50 mL, as solvent) or neat conditions
-
A 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and a distillation condenser.
-
-
Procedure:
-
Combine the thiophene precursor and urea in the flask.
-
Heat the mixture under stirring to 180-190°C. The mixture will melt and start to evolve ammonia gas.
-
Maintain this temperature for 3-5 hours until the evolution of ammonia ceases.
-
Cool the reaction mixture to approximately 100°C and pour it into 200 mL of petroleum ether while still warm to prevent solidification in the flask.
-
Stir the resulting suspension vigorously, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with petroleum ether (3 x 50 mL) to remove the diphenyl ether solvent.
-
Purify the crude product by recrystallization from dimethylformamide (DMF) or acetic acid.
-
Comprehensive Characterization
Unequivocal structural confirmation of the synthesized 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is achieved through a combination of spectroscopic and physical methods. The data presented below are the expected values based on the compound's structure and data from similar thienopyrimidine analogues.[5][6][7]
Physical Properties
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₇H₆N₂O₂S
-
Molecular Weight: 182.20 g/mol
-
Melting Point: Expected to be >300°C, characteristic of related heterocyclic diones.
Spectroscopic Data Summary
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~11.5 ppm (s, 1H, NH -1), ~11.0 ppm (s, 1H, NH -3), ~6.9 ppm (s, 1H, Thiophene-H ), ~2.4 ppm (s, 3H, CH ₃) |
| (400 MHz, DMSO-d₆) | Multiplicity | s = singlet |
| ¹³C NMR | Chemical Shift (δ) | ~162 ppm (C =O), ~151 ppm (C =O), ~145 ppm, ~130 ppm, ~125 ppm, ~115 ppm (Thiophene & Pyrimidine Carbons), ~15 ppm (C H₃) |
| (100 MHz, DMSO-d₆) | ||
| FTIR | Wavenumber (cm⁻¹) | 3200-3000 (N-H stretching), 1710-1660 (C=O stretching, two bands), ~1600 (C=C stretching) |
| (KBr Pellet) | ||
| Mass Spec. | m/z (EI+) | 182 [M]⁺, with characteristic fragmentation patterns. |
Detailed Spectroscopic Interpretation
-
¹H NMR: The spectrum is expected to be clean and highly characteristic. Two broad singlets in the downfield region (11-12 ppm) are indicative of the two N-H protons of the pyrimidinedione ring. A sharp singlet around 6.9 ppm corresponds to the lone proton on the thiophene ring, and another singlet at approximately 2.4 ppm integrates to three protons, confirming the methyl group.
-
¹³C NMR: The carbon spectrum will show two distinct signals for the carbonyl carbons in the downfield region (~150-165 ppm). Four signals are expected for the sp²-hybridized carbons of the fused ring system, and a single upfield signal (~15 ppm) will correspond to the methyl carbon.
-
FTIR: The IR spectrum provides crucial functional group information. Strong, broad absorption bands between 3200 and 3000 cm⁻¹ confirm the presence of N-H bonds. Two sharp, intense peaks in the 1710-1660 cm⁻¹ region are definitive evidence for the two carbonyl groups of the dione structure.[8][9]
-
Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) should show a clear molecular ion peak at m/z = 182, corresponding to the molecular weight of the title compound.[10]
Conclusion and Future Outlook
This guide has detailed a reliable and reproducible method for the synthesis of 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry. The two-step synthesis, beginning with the Gewald reaction and followed by a thermal cyclocondensation with urea, is an efficient route to this important heterocyclic scaffold.
The comprehensive characterization data provided, including detailed NMR, FTIR, and MS analyses, serves as a benchmark for researchers, ensuring the accurate identification and quality control of the synthesized compound. By providing this foundational knowledge, we empower researchers and drug development professionals to readily access this key intermediate, facilitating further exploration of the thieno[3,2-d]pyrimidine scaffold in the pursuit of novel therapeutics.
References
-
Al-Ghorbani, M., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]
-
Bey, S., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
-
Javed, S. A., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
ResearchGate. (2023). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Available at: [Link]
-
Tong, N., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Available at: [Link]
-
Li, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. Available at: [Link]
-
Cairo University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Abdel-Aziz, A. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem Compound Database. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Ivakhnenko, E. P., et al. (2021). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Molecules. Available at: [Link]
-
Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available at: [Link]
-
SpectraBase. (n.d.). Pyrimidine-2,4(1H,3H)-dione, 1-(4-amino-5-hydroxymethyltetrahydrofur-2-yl)-5-methyl-. Available at: [Link]
-
SpectraBase. (n.d.). Pyrimidine-4,6(3H,5H)-dione, 2-butylthio-. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione(16233-51-5) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. spectrabase.com [spectrabase.com]
- 10. article.sapub.org [article.sapub.org]
Spectroscopic Data of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide combines established analytical methodologies with predicted spectroscopic data derived from the analysis of structurally related compounds. This approach offers a robust framework for the identification and characterization of this molecule.
Molecular Structure and Overview
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione possesses a fused ring system consisting of a thiophene and a pyrimidine-dione. This structural motif is found in various biologically active molecules, making the understanding of its spectroscopic properties crucial for synthesis confirmation, purity assessment, and further research.[1][2] The molecular formula is C₇H₆N₂O₂S, with a molecular weight of 182.20 g/mol .[3]
Molecular Structure of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Caption: Chemical structure of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] The predicted ¹H and ¹³C NMR spectra of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are discussed below.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a solid organic compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
For complex heterocyclic compounds, 2D NMR techniques such as COSY and HSQC can be employed to aid in the definitive assignment of proton and carbon signals.[4]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in DMSO-d₆ is expected to show the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 | Singlet | 1H | N³-H | The acidic proton of the amide is expected to appear as a broad singlet at a downfield chemical shift. |
| ~11.0 | Singlet | 1H | N¹-H | Similar to the N³-H, this amide proton will be a broad singlet in the downfield region. |
| ~7.0 | Singlet | 1H | C⁷-H | The proton on the thiophene ring is expected to be a singlet in the aromatic region. |
| ~2.4 | Singlet | 3H | C⁶-CH₃ | The methyl protons are expected to appear as a singlet in the upfield region. |
¹H NMR Data Acquisition Workflow
Caption: Workflow for acquiring ¹H NMR data.
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is anticipated to display seven distinct signals:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C⁴=O | The carbonyl carbon of the pyrimidine-dione ring is expected at a downfield chemical shift. |
| ~151 | C²=O | The other carbonyl carbon will also be in the downfield region. |
| ~145 | C⁷a | The quaternary carbon at the fusion of the two rings. |
| ~130 | C⁵ | The quaternary carbon of the thiophene ring attached to the methyl group. |
| ~125 | C⁷ | The protonated carbon of the thiophene ring. |
| ~115 | C⁴a | The second quaternary carbon at the ring fusion. |
| ~15 | C⁶-CH₃ | The methyl carbon is expected in the upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][5]
Experimental Protocol: IR Spectroscopy
For a solid sample like 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, the following thin-film method is commonly used:[6]
-
Sample Preparation: Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride).
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
An alternative method is the KBr pellet technique, where the solid sample is ground with potassium bromide and pressed into a thin pellet.[2]
Expected IR Absorption Bands
The IR spectrum of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-3100 | N-H | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1710-1680 | C=O (amide) | Stretching |
| 1650-1550 | C=C | Stretching |
| ~700 | C-S | Stretching |
The presence of strong absorption bands in the carbonyl region (1710-1680 cm⁻¹) and the N-H stretching region (3200-3100 cm⁻¹) would be key indicators for the pyrimidine-dione moiety.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[7]
Experimental Protocol: Mass Spectrometry
A general procedure for obtaining an electron ionization (EI) mass spectrum is as follows:[7][8]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•).
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.
Expected Mass Spectrum
The EI mass spectrum of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is expected to show:
-
Molecular Ion (M⁺•): A prominent peak at m/z = 182, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways: Fragmentation is likely to occur through the loss of small, stable molecules or radicals. Key expected fragments are listed in the table below.
| m/z | Fragment |
| 182 | [M]⁺• (Molecular Ion) |
| 154 | [M - CO]⁺• |
| 139 | [M - HNCO]⁺• |
| 111 | [M - HNCO - CO]⁺• |
Proposed Fragmentation Pathway in Mass Spectrometry
Caption: A potential fragmentation pathway for the molecular ion.
Conclusion
References
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Rahane, R. D., et al. (2025, July). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. Retrieved from [Link]
-
González Cabrera, D., et al. (n.d.). SARs of thieno[3,2-d]pyrimidine compounds. ResearchGate. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2023). Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Molecular Diversity, 27(2), 901-917. [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]
-
YouTube. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.). Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024, December 28). Infrared Spectroscopy: Principles and Applications in Organic Chemistry. Retrieved from [Link]
-
Marchand, P., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(11), 9576-9601. [Link]
-
Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Retrieved from [Link]
-
YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]
-
MDPI. (2025, November 12). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Retrieved from [Link]
-
NIST. (n.d.). Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. In WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
PubMed. (2014). Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. Retrieved from [Link]
-
PubMed Central. (n.d.). 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrimidine-2,4(1H,3H)-dione, 1-(4-amino-5-hydroxymethyltetrahydrofur-2-yl)-5-methyl-. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Methylthieno 2,3-d pyrimidine-2,4(1H,3H)-dione 76872-71-4 [sigmaaldrich.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Solubility Landscape of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] For researchers, scientists, and drug development professionals, understanding and predicting the solubility of such compounds in various organic solvents is a critical parameter influencing bioavailability, formulation, and overall therapeutic efficacy. This guide synthesizes theoretical principles with practical, field-proven methodologies for solubility determination, offering a robust framework for navigating the complexities of this essential physicochemical property. We will delve into the molecular characteristics of the target compound, explore the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination, and discuss the implications of solubility data in the context of drug discovery and development.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands as a cornerstone of "drug-likeness." It dictates the concentration of a compound that can be achieved in solution, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a member of the thienopyrimidine class, belongs to a family of compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] However, the inherent low aqueous solubility of many heterocyclic compounds can be a significant hurdle in their clinical application.[3] A thorough understanding of their solubility in a range of organic solvents is therefore paramount for tasks such as designing appropriate formulations, enabling in vitro and in vivo screening, and predicting oral bioavailability.
Theoretical Framework: Predicting the Solubility of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[4][5][6] This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. To anticipate the solubility of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, we must first dissect its molecular structure and the resulting physicochemical characteristics.
2.1. Molecular Structure and Polarity
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic system with the following key features:
-
Thiophene Ring: A five-membered sulfur-containing aromatic ring. The sulfur atom introduces a degree of polarity.
-
Pyrimidine-dione Ring: A six-membered aromatic ring containing two nitrogen atoms and two carbonyl groups. The nitrogen atoms and carbonyl groups are highly polar and capable of acting as hydrogen bond acceptors. The N-H groups can act as hydrogen bond donors.
-
Methyl Group: A non-polar alkyl substituent.
The presence of multiple polar functional groups (carbonyls, N-H groups) suggests that 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione will exhibit a degree of polarity. However, the fused aromatic ring system also contributes to its non-polar character. The overall polarity is a balance between these competing features.
2.2. Intermolecular Forces at Play
The solubility of our target compound in a given organic solvent will be determined by the following intermolecular interactions:
-
Van der Waals Forces: Present in all molecules, these are weaker, non-specific interactions.
-
Dipole-Dipole Interactions: Occur between polar molecules. The polar functional groups in 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione will favor interactions with polar solvents.
-
Hydrogen Bonding: The N-H groups can act as hydrogen bond donors, and the carbonyl oxygens and ring nitrogens can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are likely to be effective at solvating this molecule.
2.3. Predicting Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can make some initial predictions:[4][5][6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione due to the potential for strong hydrogen bonding interactions.[7]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Given the presence of hydrogen bond donors in the target molecule, these solvents are also anticipated to be effective.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, it is expected to have low solubility in non-polar solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate data. The following protocol outlines a robust method for determining the solubility of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in various organic solvents.
3.1. Materials and Equipment
-
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, DMF, DMSO, acetonitrile, hexane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility:
Caption: Experimental workflow for solubility determination.
3.3. Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the desired organic solvent to each vial.[8]
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione of known concentrations.
-
Calculate the concentration of the compound in the saturated solution from the calibration curve, taking into account the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Solubility of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Data] | [Calculated Data] |
| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] |
| Dimethylformamide (DMF) | 36.7 | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] |
| Hexane | 1.88 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.38 | [Experimental Data] | [Calculated Data] |
Note: This table is a template. The values for solubility need to be determined experimentally.
The results from this table will provide a quantitative measure of the solubility of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in a range of solvents with varying polarities. This data can be used to:
-
Select appropriate solvents for chemical reactions and purifications.
-
Develop suitable formulations for in vitro and in vivo studies.
-
Build quantitative structure-property relationship (QSPR) models to predict the solubility of related compounds.
Factors Influencing Solubility: A Deeper Dive
Several factors can significantly impact the solubility of an organic compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[9][10] This is because the dissolution process is often endothermic. Therefore, performing solubility studies at different temperatures can provide valuable thermodynamic information.
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[10]
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[10]
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solvent-solute interactions for dissolution to occur. A higher lattice energy can result in lower solubility.
Conclusion: From Data to Drug Development
A comprehensive understanding of the solubility of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in organic solvents is not merely an academic exercise; it is a critical component of a successful drug development program. The theoretical framework and experimental protocols outlined in this guide provide a robust foundation for obtaining and interpreting this vital data. By systematically evaluating solubility, researchers can make informed decisions regarding solvent selection, formulation development, and ultimately, enhance the probability of advancing promising thienopyrimidine-based drug candidates through the development pipeline. The interplay of molecular structure and solvent properties is a complex but navigable landscape, and a thorough characterization of solubility is the map that guides the way.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate.
-
Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
-
Factors Affecting Solubility. BYJU'S. Retrieved from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31). Unknown Source.
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Retrieved from [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018, January 11). NIH. Retrieved from [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Retrieved from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Retrieved from [Link]
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Unknown Source.
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. Retrieved from [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Retrieved from [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Retrieved from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
Tautomeric Landscape of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals
Foreword: The Unseen Architectures of Bioactivity
In the realm of medicinal chemistry, the static, two-dimensional representation of a molecule often belies its dynamic nature. Tautomerism, the chemical phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a critical yet frequently overlooked aspect that profoundly influences a molecule's biological activity, solubility, and stability. The thieno[3,2-d]pyrimidine scaffold, a cornerstone in the development of various therapeutic agents, presents a fascinating case study in tautomeric complexity. This guide provides an in-depth exploration of the tautomeric landscape of a specific, promising derivative: 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. By dissecting its potential tautomeric forms and the methodologies to elucidate them, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of this important heterocyclic system.
The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery
The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thienopyrimidine heterocyclic system. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties[1][2]. The 2,4-dione substitution pattern on the pyrimidine ring is a particularly important feature, as it is found in a number of biologically active molecules. The methyl group at the 6-position of the thiophene ring can further modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Unveiling the Tautomeric Possibilities of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
The nominal "dione" structure of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, as implied by its IUPAC name, represents only one of several possible tautomeric forms. The presence of amide and thio-lactam functionalities allows for proton migration, leading to a dynamic equilibrium between different tautomers. The principal tautomeric forms to consider are the diketo, keto-enol, and dienol forms.
Figure 1: Potential tautomeric forms of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
The relative populations of these tautomers are dictated by their thermodynamic stabilities, which are in turn influenced by a variety of factors.
Factors Influencing Tautomeric Equilibrium
-
Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar protic solvents can stabilize the more polar diketo form through hydrogen bonding. Conversely, nonpolar solvents may favor the less polar enol forms.
-
pH: The acidity or basicity of the medium can significantly shift the tautomeric equilibrium. In acidic conditions, protonation of the carbonyl oxygen can favor the enol form. In basic conditions, deprotonation of the N-H or O-H groups can lead to the formation of anionic species that may have different tautomeric preferences.
-
Temperature: Changes in temperature can alter the equilibrium constant between tautomers. Generally, higher temperatures can provide the energy required to overcome the activation barrier for tautomerization, leading to a different distribution of tautomers.
-
Electronic Effects of Substituents: The methyl group at the 6-position, being an electron-donating group, can influence the electron density distribution in the ring system, thereby subtly affecting the relative stabilities of the tautomers.
Experimental and Computational Strategies for Tautomer Elucidation
A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a comprehensive understanding of the tautomeric behavior of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Sources
Unveiling the Therapeutic Landscape of Thieno[3,2-d]pyrimidines: A Technical Guide to Their Biological Targets
Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The thieno[3,2-d]pyrimidine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, the fundamental building blocks of nucleic acids. This structural analogy allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases. The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous thieno[3,2-d]pyrimidine derivatives with diverse therapeutic potential, ranging from oncology to infectious diseases. This guide provides an in-depth exploration of the key biological targets of these compounds, the underlying mechanisms of action, and the experimental methodologies employed for their identification and validation.
Key Biological Targets and Mechanisms of Action
The therapeutic effects of thieno[3,2-d]pyrimidine derivatives are primarily attributed to their ability to modulate the activity of specific proteins involved in critical cellular processes. The following sections detail the major biological targets identified to date.
Protein Kinases: The Dominant Target Family
Protein kinases play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The thieno[3,2-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.
CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Several thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various CDKs.
-
Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[1] It also plays a vital role in regulating transcription. Thieno[3,2-d]pyrimidine derivatives have been designed and optimized as highly selective CDK7 inhibitors, demonstrating strong efficacy in preclinical cancer models, including triple-negative breast cancer.[1][2] One study identified a lead compound with potent inhibitory activity against CDK7 and good kinome selectivity.[2] Further optimization of the thieno[3,2-d]pyrimidine core has led to the discovery of novel CDK7 inhibitors with improved potency and pharmacokinetic properties.[1]
-
Other CDKs (CDK2, CDK3, CDK5): Molecular docking studies have suggested that some tricyclic thieno[3,2-d]pyrimidines can interact with the active sites of CDK2, CDK3, and CDK5-p25/p35 complexes, which are also implicated in tumor biology.[3]
Signaling Pathway of CDK7 Inhibition:
Caption: Thieno[3,2-d]pyrimidine derivatives inhibit PI3K, blocking the downstream AKT/mTOR signaling cascade.
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. [4]Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR-2 a validated target for cancer therapy. Thieno[3,2-d]pyrimidine derivatives have been developed as inhibitors of VEGFR-2, demonstrating the ability to block the proliferation of human umbilical vein endothelial cells (HUVECs) and in vitro tube formation. [5]
Histone Deacetylases (HDACs): Epigenetic Modulators
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. A series of thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety have been synthesized and shown to be potent HDAC inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. [6]These compounds induce apoptosis and cell cycle arrest in cancer cell lines. [6]
Sirtuins: NAD+-Dependent Deacetylases
Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress resistance, and aging. A novel class of potent, pan-sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been discovered. [7]Crystallographic studies have revealed that these inhibitors bind to the active site of SIRT3, occupying the nicotinamide C-pocket and the substrate channel. [7]
Other Potential Targets
-
Tubulin: Some thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors. [8]These compounds exhibit strong antiproliferative activity and can overcome multidrug resistance. [8]* Antimicrobial Targets: Thienopyrimidine derivatives have also been investigated for their antimicrobial activities against various strains of bacteria and fungi. [9][10]
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative thieno[3,2-d]pyrimidine derivatives against their respective targets.
| Compound Class | Target | IC50 / % Inhibition | Cell Line / Assay | Reference |
| Thieno[3,2-d]pyrimidine | CDK7 | Potent inhibitory activity | MDA-MB-453 | [1] |
| Thieno[3,2-d]pyrimidine | PI3Kα | Potent inhibition | Enzymatic assay | [11] |
| Thieno[3,2-d]pyrimidine | HDACs | 0.38 µM | Enzymatic assay | [6] |
| Thieno[3,2-d]pyrimidine | VEGFR-2 | µM concentration | HUVEC proliferation | [5] |
| Thieno[3,2-d]pyrimidine-6-carboxamide | SIRT1 | 3.6 nM | Enzymatic assay | [7] |
| Thieno[3,2-d]pyrimidine-6-carboxamide | SIRT2 | 2.7 nM | Enzymatic assay | [7] |
| Thieno[3,2-d]pyrimidine-6-carboxamide | SIRT3 | 4.0 nM | Enzymatic assay | [7] |
| Tricyclic thieno[3,2-d]pyrimidine | HeLa cells | 86% inhibition at 5.0 µM | MTT assay | [3] |
| Tricyclic thieno[3,2-d]pyrimidine | HT-29 cells | 81% inhibition at 5.0 µM | MTT assay | [3] |
Experimental Protocols for Target Identification and Validation
The identification and validation of the biological targets of small molecules are crucial steps in drug discovery. A variety of experimental approaches are employed to achieve this, ranging from broad, unbiased screening to targeted, hypothesis-driven validation.
Kinome Profiling: A Broad-Spectrum Approach for Kinase Inhibitors
For compounds designed as kinase inhibitors, kinome profiling is an essential tool to determine their potency and selectivity. This high-throughput screening method assesses the inhibitory activity of a compound against a large panel of kinases.
Workflow for Kinome Profiling:
Caption: Workflow for determining the kinase selectivity profile of a thieno[3,2-d]pyrimidine derivative.
Step-by-Step Methodology:
-
Compound Preparation: The thieno[3,2-d]pyrimidine derivative is dissolved in a suitable solvent (typically DMSO) to create a stock solution. A series of dilutions are then prepared to determine the dose-response curve.
-
Kinase Panel Selection: A panel of purified kinases is selected, covering a broad representation of the human kinome. [12]Commercial services offer panels with hundreds of kinases. [12][13]3. Assay Performance: The kinase reactions are performed in microtiter plates. Each well contains a specific kinase, its substrate (often a peptide), ATP (radiolabeled or unlabeled, depending on the detection method), and the test compound at a specific concentration.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The data are then fitted to a dose-response curve to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity. The selectivity of the compound is assessed by comparing its IC50 values across the entire kinase panel.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful biophysical method used to confirm that a drug binds to its intended target within the complex environment of a living cell. [14][15][16]The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. [15] Workflow for CETSA:
Caption: The Cellular Thermal Shift Assay (CETSA) workflow for validating drug-target engagement in cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: The cells of interest are cultured and treated with the thieno[3,2-d]pyrimidine derivative or a vehicle control (e.g., DMSO) for a specific duration.
-
Heat Challenge: The treated cells are aliquoted and heated to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection and Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein. An isothermal dose-response fingerprint (ITDRF) can also be generated by treating cells with varying concentrations of the compound at a fixed temperature. [14]
Affinity-Based Pull-Down Assays: Identifying Novel Binding Partners
Affinity-based pull-down methods are used to identify the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate. [17][18] Workflow for Affinity-Based Pull-Down:
Caption: General workflow for identifying protein targets of a small molecule using an affinity-based pull-down assay.
Step-by-Step Methodology:
-
Probe Synthesis: The thieno[3,2-d]pyrimidine derivative is chemically modified to include a linker and an affinity tag (e.g., biotin) or is directly immobilized on a solid support (e.g., agarose beads). [17]2. Cell Lysis: Cells are lysed to release their protein content.
-
Incubation: The immobilized compound (the "bait") is incubated with the cell lysate to allow for the binding of target proteins.
-
Washing: The solid support is washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the solid support, often by changing the pH, salt concentration, or by using a competing ligand.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold has firmly established itself as a versatile and privileged structure in the pursuit of novel therapeutics. Its ability to interact with a diverse range of biological targets, most notably protein kinases, has led to the development of numerous potent and selective inhibitors with significant potential in oncology and other disease areas. The continued exploration of this chemical space, guided by a deeper understanding of drug-target interactions and the application of advanced target identification and validation methodologies, promises to unlock even more therapeutic opportunities. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of existing thieno[3,2-d]pyrimidine derivatives, as well as exploring their potential to modulate novel and challenging biological targets.
References
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. [Link]
-
Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. PubMed. [Link]
-
Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Design, Synthesis and Biological Evaluation of New Classes of thieno[3,2-d]pyrimidinone and thienot[1][11][6]riazine as Inhibitor of Vascular Endothelial Growth Factor receptor-2 (VEGFR-2). PubMed. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Kinome Profiling. Oncolines B.V. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Taylor & Francis Online. [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. [Link]
-
Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities. PubMed. [Link]
- Thieno [3, 2-D] pyrimidine derivative useful as PI3K inhibitor.
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. PubMed. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. [Link]
-
Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. Taylor & Francis Online. [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. ScienceDirect. [Link]
-
New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science. [Link]
-
Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. ResearchGate. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Discovery of Thieno[2,3-d]pyrimidine-Based Hydroxamic Acid Derivatives as Bromodomain-Containing Protein 4/Histone Deacetylase Dual Inhibitors Induce Autophagic Cell Death in Colorectal Carcinoma Cells. ACS Publications. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]
-
(PDF) Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities. ResearchGate. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
-
Synthetic approach to thieno [2,3-d]pyrimidine-based HDAC inhibitors.... ResearchGate. [Link]
-
Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. PubMed. [Link]
-
Thieno[2,3-d]pyrimidine-based BRD4/HDAC hybrid inhibitors.. ResearchGate. [Link]
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new classes of thieno[3,2-d]pyrimidinone and thieno[1,2,3]triazine as inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Interactions: A Technical Guide for Drug Discovery Professionals
Introduction: Bridging Chemical Matter and Biological Targets through Computational Scrutiny
In the modern drug discovery landscape, the journey from a novel chemical entity to a viable therapeutic candidate is a complex, multi-faceted endeavor. The thienopyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with significant biological activities, particularly as kinase inhibitors. This guide focuses on a specific derivative, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and provides an in-depth technical framework for elucidating its potential protein interactions through a suite of in silico modeling techniques.
For researchers, scientists, and drug development professionals, understanding the molecular interactions of a compound is paramount. In silico modeling provides a powerful and resource-efficient avenue to predict and analyze these interactions at an atomic level, thereby guiding further experimental validation and optimization. This guide is structured to provide not just a series of protocols, but a strategic workflow, explaining the rationale behind each computational step. We will navigate from initial target identification to detailed biophysical characterization of the ligand-protein complex, all within a computational environment.
Part 1: Target Identification - Unveiling the Biological Landscape of a Novel Scaffold
The first critical step in understanding the biological relevance of any compound is to identify its potential protein targets. Without this knowledge, subsequent in silico and in vitro experiments lack a clear biological hypothesis. For a novel or uncharacterized compound like 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, ligand-based target prediction methods are invaluable.
Rationale for Target Prediction
Ligand-based target prediction leverages the principle of chemical similarity: a molecule is likely to bind to similar proteins as other molecules with comparable structural and physicochemical properties. Web-based tools that utilize large databases of known ligand-protein interactions can rapidly generate a list of probable targets for a query molecule.
Protocol: Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a robust, web-based tool for predicting the protein targets of small molecules based on a combination of 2D and 3D similarity measures.[1][2][3]
Step-by-Step Protocol:
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. For 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, the SMILES string is: CC1=C2C(=C(S1)C(=O)N2)C(=O)N[4]
-
Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server.[5]
-
Input the Molecule: Paste the SMILES string into the query box. The 2D structure will be automatically generated.
-
Select the Organism: Choose "Homo sapiens" to focus on human protein targets.
-
Run the Prediction: Initiate the target prediction process.
-
Analyze the Results: The output will be a ranked list of potential protein targets, with the most probable targets listed first. The results are categorized by protein class.
Expected Outcome:
For 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, the SwissTargetPrediction results indicate a high probability of interaction with several protein kinases , including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Proto-oncogene tyrosine-protein kinase Src (SRC). This aligns with the known biological activities of many thienopyrimidine derivatives.[6][7] Based on the prevalence of supporting literature, we will proceed with EGFR as our primary target for subsequent in silico modeling.
Part 2: Molecular Docking - Predicting the Binding Pose and Affinity
With a putative target identified, molecular docking is employed to predict the preferred binding orientation of the ligand within the protein's active site and to estimate the binding affinity. This provides the first three-dimensional insight into the potential interaction.
The "Why": The Rationale Behind Docking Choices
Molecular docking algorithms explore a vast conformational space to find the most energetically favorable binding pose of a ligand to a protein. The choice of docking software and the preparation of the protein and ligand are critical for obtaining meaningful results. AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.[8]
Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione into the ATP-binding site of the EGFR kinase domain.
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2GS6, which is the active form of the kinase.[9]
-
Prepare the Receptor using AutoDockTools (ADT): [1][10]
-
Load the PDB file into ADT.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens.
-
Compute Gasteiger charges.
-
Save the prepared receptor in the PDBQT format.
-
Step 2: Ligand Preparation
-
Create a 3D Structure: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate a 3D structure of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from its SMILES string.
-
Prepare the Ligand using ADT: [11]
-
Load the ligand's 3D structure into ADT.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
Step 3: Grid Box Definition
-
Identify the Binding Site: The ATP-binding site of EGFR is a well-characterized pocket. Key residues in this pocket can be identified from the literature or by examining co-crystallized ligand interactions in other PDB structures.
-
Define the Grid Box: In ADT, define a grid box that encompasses the entire ATP-binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking algorithm.
Step 4: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Execute Vina from the Command Line:
Step 5: Analysis of Results
-
Binding Affinity: The output log file will contain the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. More negative values indicate a higher predicted affinity.
-
Visualization: Visualize the predicted binding poses in a molecular graphics program (e.g., PyMOL, ChimeraX). Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
Data Presentation: Predicted Binding Affinities
| Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.234 |
| 3 | -8.1 | 2.567 |
| 4 | -7.9 | 3.123 |
| 5 | -7.8 | 3.456 |
Note: The data in this table is representative and would be generated from the docking output.
Visualization: Molecular Docking Workflow
Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes in both the ligand and the protein over time.
Rationale for MD Simulations
MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the system's conformational landscape. For a protein-ligand complex, MD simulations can validate the docking pose, identify key stable interactions, and provide insights into the flexibility of the binding pocket.[12][13] GROMACS is a high-performance and widely used software package for MD simulations.[4][14]
Protocol: GROMACS MD Simulation of the EGFR-Ligand Complex
This protocol describes the setup and execution of an MD simulation for the top-ranked docked pose of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione bound to EGFR.
Step 1: System Preparation
-
Generate Ligand Topology: The force field parameters for the ligand are not typically included in standard protein force fields. A tool like the CHARMM General Force Field (CGenFF) server or the ACPYPE web server can be used to generate the ligand's topology and parameter files.[15][16]
-
Prepare the Protein-Ligand Complex:
-
Combine the coordinates of the prepared protein and the docked ligand into a single PDB file.
-
Use the GROMACS pdb2gmx tool to generate the protein topology, choosing a suitable force field (e.g., CHARMM36m).
-
Merge the ligand topology with the protein topology.[17]
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex.
-
Fill the box with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
Step 2: Simulation
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform another short simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. During equilibration, it is common to apply position restraints to the heavy atoms of the protein and ligand to allow the solvent to equilibrate around them.
-
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) without any position restraints.
Step 3: Analysis of Trajectory
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system and the binding pose over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): Use tools like gmx_MMPBSA to estimate the binding free energy from the MD trajectory, providing a more rigorous assessment of binding affinity than docking scores.[2][18][19]
Data Presentation: MD Simulation Analysis Summary
| Metric | Value | Interpretation |
| Average Protein RMSD (Å) | 1.5 ± 0.2 | The protein structure is stable throughout the simulation. |
| Average Ligand RMSD (Å) | 0.8 ± 0.1 | The ligand remains stably bound in the active site. |
| Key Hydrogen Bonds | Met793, Cys797 | These residues are crucial for anchoring the ligand. |
| MM/PBSA Binding Energy (kJ/mol) | -120.5 ± 15.2 | Strong predicted binding affinity. |
Note: The data in this table is representative and would be generated from the analysis of the MD trajectory.
Visualization: Molecular Dynamics Simulation Workflow
Part 4: Pharmacophore Modeling - Abstracting Key Chemical Features for Virtual Screening
Pharmacophore modeling distills the key chemical features of a ligand that are essential for its interaction with a biological target. This abstract representation can then be used as a 3D query to search large compound libraries for novel molecules with the potential for similar biological activity.
The "Why": The Rationale Behind Pharmacophore Modeling
A pharmacophore model is more than just a chemical structure; it is a collection of essential steric and electronic features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry.[6][20][21] By focusing on these features, pharmacophore-based virtual screening can identify structurally diverse compounds that satisfy the key interaction requirements of the binding site.
Protocol: Structure-Based Pharmacophore Model Generation
This protocol describes the generation of a pharmacophore model based on the interactions observed in the EGFR-ligand complex from our MD simulation. Software such as LigandScout or the pharmacophore modeling tools within MOE or Discovery Studio can be used.[22][23][24]
Step 1: Model Generation
-
Select a Representative Structure: From the stable portion of the MD trajectory, select a representative snapshot of the protein-ligand complex.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein in the selected structure. This includes hydrogen bonds, hydrophobic contacts, and aromatic interactions.
-
Generate the Pharmacophore: Based on these interactions, define the pharmacophore features. For example, a hydrogen bond with the backbone amide of Met793 in the EGFR hinge region would be represented as a hydrogen bond acceptor feature.
-
Refine the Model: Add excluded volumes to represent the space occupied by the protein, which will prevent the screening of molecules that would clash with the receptor.
Step 2: Model Validation
-
Prepare a Test Set: Compile a set of known active EGFR inhibitors and a set of known inactive or decoy molecules.
-
Screen the Test Set: Use the generated pharmacophore model to screen the test set.
-
Evaluate Performance: A good pharmacophore model should be able to distinguish between active and inactive compounds with high accuracy. This can be quantified using metrics like enrichment factor and receiver operating characteristic (ROC) curves.[25][26]
Step 3: Virtual Screening
-
Select a Compound Library: Choose a large, diverse library of compounds for screening (e.g., ZINC database, Enamine REAL database).
-
Perform the Screening: Use the validated pharmacophore model as a 3D query to search the compound library.
-
Filter and Rank Hits: The output will be a list of compounds that fit the pharmacophore model. These hits can be further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and then ranked for subsequent experimental testing.
Visualization: Pharmacophore Model Logical Relationship
Conclusion: An Integrated In Silico Strategy for Accelerated Drug Discovery
This guide has presented a comprehensive and integrated in silico workflow for the characterization of the interactions of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. By progressing logically from target prediction to molecular docking, molecular dynamics simulation, and pharmacophore modeling, researchers can build a detailed understanding of a compound's potential biological activity before embarking on extensive and costly experimental studies.
The protocols and rationales provided herein are not merely a set of instructions but a framework for critical thinking in computational drug discovery. Each step is a self-validating system, with the results of one analysis informing and guiding the next. The true power of in silico modeling lies in this iterative and integrated approach, which, when grounded in sound scientific principles and validated against experimental data, can significantly accelerate the identification and optimization of novel therapeutic agents.
References
-
AutoDock Tutorial. (n.d.). Retrieved from [Link]
- Berendsen, H. J. C., van der Spoel, D., & van Drunen, R. (1995). GROMACS: A message-passing parallel molecular dynamics implementation.
- Best, R. B., Zhu, X., Shim, J., Lopes, P. E., Mittal, J., Feig, M., & MacKerell Jr, A. D. (2012). Optimization of the additive CHARMM all-atom protein force field targeting improved sampling of the backbone φ, ψ and side-chain χ1 and χ2 dihedral angles.
-
BioExcel building blocks. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]
-
A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock. (2023, September 26). Retrieved from [Link]
-
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2024, April 8). Medium. Retrieved from [Link]
- Decherchi, S., & Cavalli, A. (2016). Advanced molecular dynamics simulation methods for kinase drug discovery. Future medicinal chemistry, 8(5), 545-566.
-
gmx_mmpbsa Tutorial. (n.d.). Retrieved from [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
-
GROMACS Tutorials. (n.d.). Retrieved from [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Retrieved from [Link]
- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38.
- da Silva, A. W. S., & Vranken, W. F. (2012). ACPYPE-Antechamber python parser interface. BMC research notes, 5(1), 1-7.
- Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa-A GROMACS tool for MM-PBSA calculations.
-
GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. (n.d.). Retrieved from [Link]
- Martí, S., Roca, M., Andrés, J., Moliner, V., Tuñón, I., & Bertrán, J. (2012). Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information. Current pharmaceutical design, 18(20), 2919-2930.
- Zhang, X., Gureasko, J., Shen, K., Cole, P. A., & Kuriyan, J. (2006). An allosteric mechanism for activation of the kinase domain of epidermal growth factor receptor. Cell, 125(6), 1137-1149.
-
SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]
-
Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand. Retrieved from [Link]
-
LigandScout User Manual. (n.d.). Inte:Ligand. Retrieved from [Link]
- Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. (2022). Frontiers in Pharmacology, 13, 1028448.
- Molecular Dynamics of Protein Kinase-Inhibitor Complexes: A Valid Structural Information. (2012). Current Pharmaceutical Design, 18(20), 2919-2930.
-
MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. (2024, August 7). YouTube. Retrieved from [Link]
-
Validation of the pharmacophore model by ROC method. (n.d.). ResearchGate. Retrieved from [Link]
-
Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX. (2021, September 20). YouTube. Retrieved from [Link]
- Kaserer, T., Beck, K. R., Akram, M., Odermatt, A., & Rollinger, J. M. (2015). Pharmacophore models and pharmacophore-based virtual screening: concepts and applications exemplified on hydroxysteroid dehydrogenases. Molecules, 20(12), 22799-22832.
- Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2013). PLoS ONE, 8(9), e74621.
-
AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. (2021, May 12). YouTube. Retrieved from [Link]
- Docking and Molecular Dynamics Simulation‐Based Analysis of Advanced Small‐Molecule Kinase Inhibitors Identified pre‐let‐7 miRNA Binders. (2020). ChemMedChem, 15(19), 1836-1845.
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2024, August 6). YouTube. Retrieved from [Link]
-
Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. (2013, August 28). YouTube. Retrieved from [Link]
-
What is pharmacophore modeling and its applications?. (2024, May 21). Patsnap. Retrieved from [Link]
- Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. (2023). RSC Medicinal Chemistry, 14(9), 1736-1750.
-
Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. (2023). RSC Publishing. Retrieved from [Link]
-
GROMACS file formats. (n.d.). GROMACS documentation. Retrieved from [Link]
-
Pharmacophore Modeling. (n.d.). Deep Origin. Retrieved from [Link]
-
tutorial-AutoDockVina. (n.d.). GitHub. Retrieved from [Link]
-
Pharmacophore Modeling. (n.d.). Creative Biostructure. Retrieved from [Link]
-
AutoDock Vina Manual. (2020, December 5). Retrieved from [Link]
-
Tutorials - g_mmpbsa. (n.d.). Retrieved from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]
-
Topology and parameters for small organic molecules. (n.d.). SwissParam. Retrieved from [Link]
- Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.
Sources
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. youtube.com [youtube.com]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. GROMACS Tutorials [mdtutorials.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock - Omics tutorials [omicstutorials.com]
- 11. medium.com [medium.com]
- 12. Advanced molecular dynamics simulation methods for kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. youtube.com [youtube.com]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. The ACPYPE web server for small-molecule MD topology generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SwissParam - Topology and parameters for small organic molecules [old.swissparam.ch]
- 18. gmx_mmpbsa Tutorial - CD ComputaBio [computabio.com]
- 19. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 20. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. inteligand.com [inteligand.com]
- 23. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 24. youtube.com [youtube.com]
- 25. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to the Preliminary Biological Screening of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The thieno[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity to the fundamental components of nucleic acids allows its derivatives to interact with a multitude of biological targets, particularly the ATP-binding sites of kinases. The fusion of a thiophene ring to a pyrimidinedione creates a planar, electron-rich system with diverse pharmacological potential. This guide provides a comprehensive framework for the preliminary biological evaluation of a specific derivative, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, focusing on its potential as an anticancer, antibacterial, and antifungal agent. The methodologies outlined herein are designed to be robust and provide a solid foundation for further, more detailed investigations.
The rationale for screening this particular compound is rooted in the established bioactivity of the broader thienopyrimidine class. Numerous studies have demonstrated significant anticancer properties of thieno[3,2-d]pyrimidine derivatives against a range of human cancer cell lines, including cervical (HeLa), colon (HT-29), and breast (MCF-7) cancer lines.[1][2] The mechanisms often involve the induction of apoptosis and inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs).[1] Furthermore, this scaffold has shown promise in the development of antimicrobial agents, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4]
This guide will detail a tiered screening approach, beginning with broad-spectrum anticancer cytotoxicity assays, followed by antibacterial and antifungal susceptibility testing. Each section will provide not just the procedural steps, but also the scientific reasoning behind the choice of assays, cell lines, and microbial strains, empowering researchers to not only execute the protocols but also to interpret the results with a high degree of confidence.
Part 1: Anticancer Activity Profiling
The initial assessment of a novel compound's therapeutic potential often begins with evaluating its cytotoxic effects against a panel of cancer cell lines. This provides a broad overview of its potency and selectivity.
Rationale for Cell Line Selection
The choice of cell lines is critical for a meaningful preliminary screen. A diverse panel representing different cancer types is recommended. For 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a suitable starting panel would include:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive line, widely used as a model for hormone-responsive breast cancer. Thieno[2,3-d]pyrimidine derivatives have shown notable activity against this cell line.[2]
-
HeLa (Cervical Adenocarcinoma): A robust and well-characterized cell line, often used in initial cytotoxicity screens.[1]
-
HT-29 (Colorectal Adenocarcinoma): Represents a common gastrointestinal cancer and provides a different tissue context for evaluating cytotoxicity.[1]
-
A549 (Lung Carcinoma): To assess activity against a representative lung cancer model.
-
HEK293T (Human Embryonic Kidney): While derived from embryonic kidney cells and immortalized, it is often used as a proxy for "normal" cells to assess general cytotoxicity and calculate a preliminary therapeutic index. Low toxicity against this line is a desirable characteristic.[5]
Experimental Workflow: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[6]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Culture the selected cell lines in appropriate media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance_treated / Absorbance_control) x 100
The results are then plotted as a dose-response curve (Cell Viability vs. Compound Concentration). From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher cytotoxic potency.
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HT-29 IC50 (µM) | A549 IC50 (µM) | HEK293T IC50 (µM) |
| 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin (Control) | ~0.1 | ~0.05 | ~0.2 | ~0.15 | ~1.0 |
| Table 1: Example data table for summarizing IC50 values from the anticancer screening. |
A promising result would be low micromolar or nanomolar IC50 values against the cancer cell lines and a significantly higher IC50 value for the HEK293T cells, suggesting some level of cancer cell selectivity.
Part 2: Antimicrobial Activity Screening
The structural features of thienopyrimidines also make them attractive candidates for antimicrobial drug discovery. A preliminary screen should assess activity against a representative panel of pathogenic bacteria and fungi.
Rationale for Microbial Strain Selection
The initial screening panel should include:
-
Gram-Positive Bacteria:
-
Gram-Negative Bacteria:
-
Fungi:
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol: Broth Microdilution
-
Preparation of Compound Plate:
-
In a 96-well plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12.
-
Prepare a starting solution of the test compound in the broth at 4x the highest desired final concentration.
-
Add 100 µL of this starting solution to well 1.
-
Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate. For bacteria, incubate at 37°C for 18-24 hours. For fungi, incubate at 30°C or 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Data Analysis and Interpretation
The results are reported as the MIC value in µg/mL or µM for each tested microorganism.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | [Insert Data] | [Insert Data] | [Insert Data] |
| Amoxicillin (Control) | ~0.25 | ~8 | N/A |
| Fluconazole (Control) | N/A | N/A | ~1 |
| Table 2: Example data table for summarizing MIC values from the antimicrobial screening. |
MIC values below 10 µg/mL are generally considered promising and warrant further investigation, including determination of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to understand if the compound is static or cidal in its action.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the preliminary biological screening of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The successful execution of these protocols will yield crucial initial data on the compound's cytotoxic and antimicrobial potential.
Positive results from this initial screen—such as potent and selective anticancer activity or broad-spectrum antimicrobial efficacy—should be followed by more advanced studies. For promising anticancer hits, this would include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation into specific molecular targets, such as kinases, through molecular docking and enzymatic assays. For antimicrobial leads, mechanism of action studies, time-kill kinetics, and testing against resistant strains would be the logical next steps.
The thieno[3,2-d]pyrimidine scaffold continues to be a rich source of bioactive molecules. A systematic and rigorous screening cascade, as outlined here, is the essential first step in translating the chemical potential of compounds like 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione into tangible therapeutic opportunities.
References
-
Al-Ghorbani, M., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6534. Available at: [Link]
-
Reddy, L. S., & Naik, B. E. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal screening. The Pharma Innovation Journal, 7(10), 456-465. Available at: [Link]
-
Abdel-rahman, A. A. H., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][4]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1093. Available at: [Link]
-
Ahmed, M., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(6), 3079-3088. Available at: [Link]
-
Sayed, M., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(6), 3079-3088. Available at: [Link]
-
Hassanien, R., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications, 15(4), 367-377. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research, 9(3), 1-8. Available at: [Link]
-
Volochnyuk, D. M., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Molecules, 23(7), 1777. Available at: [Link]
-
Al-Romaigh, H. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 698. Available at: [Link]
-
Shah, P., et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 632-636. Available at: [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). Available at: [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 47(45), 21255-21266. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. Available at: [Link]
-
National Institutes of Health. (n.d.). P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS: 39512-49-7): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)-4-hydroxypiperidine, with CAS number 39512-49-7, is a pivotal heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals.[1] Its unique structural features, comprising a piperidine ring, a hydroxyl group, and a 4-chlorophenyl moiety, make it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and its significant role in the development of therapeutic agents.
Physicochemical Properties
4-(4-Chlorophenyl)-4-hydroxypiperidine is typically a white to creamy-white or off-white crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)-4-hydroxypiperidine
| Property | Value | Reference(s) |
| CAS Number | 39512-49-7 | [3] |
| Molecular Formula | C₁₁H₁₄ClNO | [2] |
| Molecular Weight | 211.69 g/mol | [2] |
| Melting Point | 137-140 °C | [3] |
| Appearance | White to creamy-white crystalline powder | [2] |
| Solubility | Soluble in methanol. | [4] |
| IUPAC Name | 4-(4-chlorophenyl)piperidin-4-ol | [2] |
| Synonyms | 4-(p-Chlorophenyl)-4-hydroxypiperidine, 4-(4-Chlorophenyl)piperidin-4-ol | [2][5] |
Synthesis and Purification
The most common and effective method for the synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine is the Grignard reaction. This classic organometallic reaction allows for the formation of the carbon-carbon bond between the piperidone ring and the chlorophenyl group.
Grignard Synthesis Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 39512-49-7 [sigmaaldrich.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine | PMC Isochem [pmcisochem.fr]
Methodological & Application
Synthetic Routes for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: An Application Note and Protocol Guide
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of the purine nucleus.[1] This structural similarity has led to the development of numerous thienopyrimidine derivatives with a wide spectrum of biological activities, including potent kinase inhibition for oncological applications.[1][2] Specifically, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a key pharmacophore whose synthesis is of significant interest to researchers in drug discovery and development. This document provides a detailed guide to the synthetic strategies for this target molecule, offering in-depth protocols, mechanistic insights, and practical guidance for its successful preparation in a laboratory setting.
Strategic Overview of Synthetic Pathways
The construction of the thieno[3,2-d]pyrimidine core predominantly commences with the synthesis of a suitably substituted 2-aminothiophene precursor. This intermediate then undergoes cyclization to form the fused pyrimidine ring. The most versatile and widely adopted method for the synthesis of the initial 2-aminothiophene is the Gewald reaction.[2][3][4] Following the formation of the thiophene, the pyrimidine-2,4-dione ring is typically constructed through cyclization with urea or a related C1 synthon.
Two primary retrosynthetic approaches will be detailed in this guide, both originating from simple, commercially available starting materials.
Caption: Retrosynthetic analysis of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Route 1: Synthesis via Gewald Reaction of a Ketone with Cyanoacetamide followed by Cyclization
This route offers a direct approach to the key 2-amino-4-methylthiophene-3-carboxamide intermediate, which can then be cyclized to the final product.
Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carboxamide (Gewald Reaction)
The Gewald three-component reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[4][5] For the synthesis of the 6-methyl substituted target, propionaldehyde serves as the carbonyl component.
Caption: Workflow for the Gewald synthesis of the carboxamide intermediate.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionaldehyde (7.3 g, 0.125 mol), cyanoacetamide (8.4 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).
-
Add morpholine (8.7 g, 0.1 mol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel to afford pure 2-amino-4-methylthiophene-3-carboxamide.
| Parameter | Value |
| Reactants | Propionaldehyde, Cyanoacetamide, Sulfur |
| Catalyst | Morpholine |
| Solvent | Ethanol |
| Reaction Time | 2 hours |
| Temperature | Reflux |
| Typical Yield | 60-75% |
| Purification | Recrystallization from Ethanol |
Step 2: Cyclization to 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
The formation of the pyrimidine-2,4-dione ring is achieved by the condensation of the 2-aminothiophene-3-carboxamide with urea. This reaction typically proceeds at an elevated temperature, often in a high-boiling solvent or neat.
Protocol:
-
In a 100 mL round-bottom flask, thoroughly mix 2-amino-4-methylthiophene-3-carboxamide (15.6 g, 0.1 mol) and urea (12 g, 0.2 mol).
-
Heat the mixture in an oil bath at 180-190 °C for 3-4 hours. The mixture will melt and then solidify as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Treat the solid mass with a hot 5% aqueous sodium hydroxide solution to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
Further purification can be achieved by recrystallization from acetic acid or DMF/water.
| Parameter | Value |
| Reactants | 2-Amino-4-methylthiophene-3-carboxamide, Urea |
| Solvent | Neat (or high-boiling solvent like DMF) |
| Reaction Time | 3-4 hours |
| Temperature | 180-190 °C |
| Work-up | Basic dissolution followed by acidic precipitation |
| Typical Yield | 70-85% |
| Purification | Recrystallization from Acetic Acid |
Route 2: Synthesis via Gewald Reaction of a Ketone with Ethyl Cyanoacetate and Subsequent Amidation/Cyclization
This alternative route proceeds through the corresponding ester intermediate, which provides a different purification profile and may be advantageous in certain laboratory settings.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)
Similar to the first route, this step employs the Gewald reaction, but with ethyl cyanoacetate as the activated nitrile component.
Protocol:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place propionaldehyde (7.3 g, 0.125 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).
-
Add triethylamine (10.1 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes while stirring vigorously.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4-methylthiophene-3-carboxylate.
Step 2: Amidation of Ethyl 2-amino-4-methylthiophene-3-carboxylate
The ester is converted to the corresponding carboxamide by treatment with ammonia.
Protocol:
-
Suspend ethyl 2-amino-4-methylthiophene-3-carboxylate (18.5 g, 0.1 mol) in a saturated solution of ammonia in methanol (200 mL).
-
Transfer the suspension to a sealed pressure vessel (autoclave).
-
Heat the vessel at 100-120 °C for 8-12 hours.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid is collected and can be used in the next step without further purification, or it can be recrystallized from ethanol.
Step 3: Cyclization to 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
This step is identical to the cyclization described in Route 1.
Protocol:
-
Combine 2-amino-4-methylthiophene-3-carboxamide (from the previous step) with a molar excess of urea and heat at 180-190 °C as described in Route 1, Step 2.
-
Follow the same work-up and purification procedure to obtain the final product.
Caption: Synthetic pathway for Route 2.
Best Practices and Troubleshooting
-
Gewald Reaction: The reaction can be exothermic, especially during the addition of the base. It is crucial to control the rate of addition and maintain efficient stirring. The quality of the elemental sulfur can affect the reaction yield.
-
Amidation: The amidation step requires a sealed vessel due to the use of ammonia at high temperatures and pressures. Ensure all safety precautions for high-pressure reactions are followed. Incomplete conversion can be addressed by extending the reaction time or increasing the temperature slightly.
-
Cyclization: The neat reaction with urea can be vigorous. A slow and steady increase in temperature is recommended. The use of a high-boiling solvent like N,N-dimethylformamide (DMF) can sometimes provide better temperature control and a more homogeneous reaction mixture.
-
Purification: The final product is often colored. Recrystallization from acetic acid is generally effective for obtaining a pure, crystalline solid. If color persists, treatment with activated charcoal during recrystallization can be beneficial.
Conclusion
The synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is readily achievable through well-established synthetic methodologies. The choice between the two primary routes presented will depend on the specific capabilities and preferences of the laboratory. Both pathways rely on the robust and efficient Gewald reaction to construct the core thiophene ring, followed by a thermal cyclization to form the desired pyrimidine-2,4-dione. By following the detailed protocols and considering the best practices outlined in this guide, researchers can confidently and successfully prepare this valuable compound for further investigation in their drug discovery programs.
References
- The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications - Benchchem.
-
Al-Tel, T. H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(15), 4983. Available at: [Link]
-
Maltais, F., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 21(10), 1339. Available at: [Link]
-
Thienopyrimidine. (2022). In MDPI Encyclopedia. Available at: [Link]
- Gernot A. Eller, Wolfgang Holzer. (2006). A variation of the Gewald reaction. Molecules, 11, 371-376.
-
Gangjee, A., et al. (2019). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, 62(1), 197-213. Available at: [Link]
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W. (1994). The Gewald reaction. Sulphur reports, 16(1), 1-17.
-
Chemistry of Thienopyrimidines and Their Biological Applications. (2016). Natural Sciences Publishing. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]
-
Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. (2015). Journal of Medicinal Chemistry, 58(1), 401-415. Available at: [Link]
Sources
protocol for N-alkylation of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Application Note & Protocol
Topic: Protocol for N-Alkylation of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylation
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in a wide array of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1][2] The 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, in particular, serves as a crucial building block. The two nitrogen atoms within its pyrimidinedione ring, at the N1 and N3 positions, are nucleophilic centers amenable to substitution.
N-alkylation is a fundamental strategy to modulate the physicochemical and pharmacological properties of this scaffold. The introduction of alkyl groups at the N1 or N3 position can significantly impact a molecule's solubility, lipophilicity, metabolic stability, and, most importantly, its binding affinity and selectivity for biological targets.[3] This application note provides a comprehensive protocol for the N-alkylation of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, with a focus on the principles governing regioselectivity.
Mechanistic Insights: Controlling N1 vs. N3 Regioselectivity
The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione system contains two acidic protons on the N1 and N3 nitrogens. The regioselectivity of the alkylation is a delicate interplay of electronic and steric factors, heavily influenced by the reaction conditions.[4]
-
Acidity and Deprotonation: The N3-H is generally considered more acidic due to the electronic influence of the two adjacent carbonyl groups. Consequently, weaker bases in polar aprotic solvents tend to favor deprotonation and subsequent alkylation at the N3 position.
-
Steric Hindrance: The N1 position is sterically less hindered than the N3 position, which is flanked by a carbonyl group and the fused thiophene ring. When using stronger, bulkier bases or larger alkylating agents, the reaction may favor the more accessible N1 position.
-
Reaction Conditions:
-
Base: A mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) typically favors N3 alkylation.[5] Stronger bases like sodium hydride (NaH) can lead to the formation of a dianion, potentially resulting in a mixture of N1 and N1,N3-dialkylated products.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile (ACN) are effective in dissolving the heterocyclic core and promoting the Sₙ2 reaction with the alkyl halide.
-
Electrophile (Alkylating Agent): The nature of the alkylating agent (e.g., alkyl halide, benzyl halide) can also influence the reaction outcome, although the choice of base and solvent are generally the dominant factors.[4]
-
To achieve selective N1 alkylation, a common strategy involves protecting the N3 position first, followed by alkylation at N1 and subsequent deprotection. Alternatively, specific reaction conditions, such as the Mitsunobu reaction, have been shown to favor N1 alkylation in similar uracil systems.[6] For direct alkylation, careful optimization of the base and solvent system is paramount.
Caption: Factors influencing N1 vs. N3 alkylation regioselectivity.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Modifications for achieving regioselectivity are noted.
Materials and Reagents
-
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 76872-71-4)[7]
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Solvent (Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or ACN) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition:
-
For preferential N3-alkylation: Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution.
-
For potential N1-alkylation or dialkylation: Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C or room temperature until hydrogen evolution ceases.
-
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and stir for 2-24 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the reaction with a few drops of water or methanol.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the desired N-alkylated product(s).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkylating agents are often toxic and lachrymatory. Handle them with caution.
Characterization of N-Alkylated Products
Unambiguous characterization is essential to confirm the success of the reaction and to determine the site of alkylation (N1 vs. N3).
| Technique | N1-Alkylated Product | N3-Alkylated Product | Starting Material |
| ¹H NMR | Absence of N1-H proton signal. The N3-H signal remains. Characteristic signals for the new alkyl group appear. Shift in the C7-H proton signal. | Absence of N3-H proton signal. The N1-H signal remains. Characteristic signals for the new alkyl group appear. Shift in the C7-H proton signal. | Two distinct N-H proton signals (broad singlets) are present. |
| ¹³C NMR | Appearance of new carbon signals corresponding to the alkyl group. Shifts in the signals of the pyrimidinedione ring carbons, particularly C2 and C4. | Appearance of new carbon signals corresponding to the alkyl group. Shifts in the signals of the pyrimidinedione ring carbons, particularly C2 and C4. | Characteristic signals for the thienopyrimidinedione core. |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the alkylated product. | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the alkylated product. | [M+H]⁺ or [M+Na]⁺ corresponding to the starting material's molecular weight. |
| NOE NMR | Irradiation of the N1-alkyl group protons should show a Nuclear Overhauser Effect (NOE) with the C7-H proton of the thiophene ring. | Irradiation of the N3-alkyl group protons should not show a significant NOE with the C7-H proton. | Not applicable. |
Note: The exact chemical shifts will depend on the specific alkyl group and the NMR solvent used.[8]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently active base; low reaction temperature; poor quality reagents/solvent. | Use freshly opened anhydrous solvent. Ensure the base is not expired. Increase reaction temperature or time. |
| Mixture of Products | Non-selective reaction conditions. | For N3 selectivity, ensure a mild base (K₂CO₃) is used. For N1, consider a protection strategy. Optimize stoichiometry of reagents. |
| Dialkylation | Use of a strong base and/or excess alkylating agent. | Reduce the equivalents of base and alkylating agent. Use a milder base. |
| Difficult Purification | Similar polarity of N1 and N3 isomers. | Optimize the chromatography eluent system. Consider preparative HPLC if isomers are inseparable by column chromatography. |
Workflow Summary
Caption: Overall workflow for the N-alkylation protocol.
References
-
Dzhavakhishvili, S. G., Gorobets, N. Y., Shishkina, S. V., Shishkin, O. V., Desenko, S. M., & Groth, U. M. (2009). Diversification of a Thieno[2,3-d]pyrimidin-4-one Scaffold via Regioselective Alkylation Reactions. The Journal of Organic Chemistry, 74(15), 5434–5441. Available at: [Link]
-
Hussein, H. A. R., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(9), 13838-13861. Available at: [Link]
-
Baran, P., et al. (2004). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. Synthetic Communications, 34(15), 2843-2850. Available at: [Link]
-
Tanimura, H., et al. (1987). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. Tetrahedron Letters, 28(36), 4067-4070. Available at: [Link]
-
Yamada, H., et al. (2005). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. Synthetic Communications, 35(5), 651-657. Available at: [Link]
-
Shcherbakova, I., et al. (2022). Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. Viruses, 14(9), 1968. Available at: [Link]
-
Chen, Y.-R., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules, 26(16), 4966. Available at: [Link]
-
Millefiori, S., & Alparone, A. (2016). Anions of uracils: N1 or N3? That is the question. Computational and Theoretical Chemistry, 1077, 39-46. Available at: [Link]
-
Clendinen, C. S., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Analytical and Bioanalytical Chemistry, 407(1), 15-30. Available at: [Link]
-
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3999. Available at: [Link]
-
Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Kovaleva, T. M., et al. (2016). SYNTHESIS AND THE ANTIMICROBIAL ACTIVITY 1-N-ALKYLATED DERIVATIVES OF 3-N-SUBSTITUTED 1Н-THIENO[3,2-d]PIRIMIDINE-2,4-DIONES. Journal of the National Academy of Sciences of Belarus, Chemical Series, 52(3), 73-79. Available at: [Link]
-
Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Zaib, S., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. Available at: [Link]
-
Katritzky, A. R., et al. (2004). Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. Magnetic Resonance in Chemistry, 42(10), 857-865. Available at: [Link]
-
Alauddin, M. M., et al. (1995). Selective alkylation of pyrimidyl dianions III: no-carrier-added synthesis of [11C-methyl]-thymidine. Nuclear Medicine and Biology, 22(6), 791-794. Available at: [Link]
-
Kamal, A., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(1), 534-539. Available at: [Link]
-
Tloušt'ová, E., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(5), 2356-2368. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic Chemistry, 85, 597-613. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. cool-chemistry.ucoz.ua [cool-chemistry.ucoz.ua]
- 5. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]
cell-based assay design for thienopyrimidine compounds
Topic: Cell-Based Assay Design for Thienopyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
An Integrated Strategy for Characterizing Thienopyrimidine Bioactivity in Cellular Systems
Abstract
Thienopyrimidines are a versatile class of heterocyclic compounds recognized for their structural similarity to native purines, allowing them to interact with a wide array of biological targets.[1] Their derivatives have demonstrated significant potential as anticancer, anti-infective, and anti-inflammatory agents.[1][2] Many thienopyrimidines function by inhibiting key enzymes such as protein kinases (e.g., EGFR, PI3K, CDKs) or phosphodiesterases (PDEs).[3][4][5][6][7] The successful development of these compounds hinges on robust and well-designed cell-based assays that can accurately assess their efficacy, mechanism of action, and target engagement. This guide provides an integrated, multi-tiered strategy for designing and executing a comprehensive suite of cell-based assays to thoroughly characterize novel thienopyrimidine compounds, moving from broad phenotypic effects to specific molecular interactions.
The Assay Design Funnel: A Strategic Framework
A hierarchical approach, conceptualized as a funnel, ensures a logical and resource-efficient progression from identifying compounds with interesting biological activity to confirming their specific molecular mechanism. This strategy mitigates the risk of advancing compounds with non-specific or off-target effects.[8]
Caption: The Assay Design Funnel guides compound characterization.
This funnel begins with broad, high-throughput phenotypic assays to identify active compounds. Hits are then subjected to more complex secondary assays to elucidate the biological pathways involved. Finally, target engagement assays are used to confirm that the compound directly interacts with its intended molecular target within the native cellular environment.
Tier 1: Primary Phenotypic Assays
The initial goal is to determine if a thienopyrimidine compound has any global effect on cell health or proliferation. These assays are typically rapid, cost-effective, and amenable to high-throughput screening.
Cell Viability Assays
These assays measure the overall health of a cell population, often by assessing metabolic activity or membrane integrity.
Protocol 1: MTS Assay for Metabolic Activity
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells in the culture.
-
Causality and Insights: This assay provides a rapid assessment of a compound's cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects. However, it's crucial to note that compounds that interfere with cellular metabolism without killing the cell can produce misleading results. Furthermore, colored compounds like some thienopyrimidines can interfere with absorbance readings, necessitating a "no-cell" control with the compound alone.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the thienopyrimidine compound in culture medium. Add the diluted compounds to the cells and incubate for a desired period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Reagent Addition: Add MTS reagent, combined with an electron coupling agent (PES), to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Detection: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
-
Protocol 2: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
-
Principle: This homogenous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the ATP concentration.
-
Causality and Insights: This is a highly sensitive method and is generally less susceptible to interference from colored compounds than absorbance-based assays. Because ATP levels drop rapidly upon cell death, it is a strong indicator of cytotoxicity.
-
Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTS protocol. It is recommended to use an opaque-walled plate suitable for luminescence.
-
Reagent Equilibration: Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Reagent Addition: Add a volume of the luminescent reagent equal to the volume of culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of viability relative to vehicle controls and determine the IC50.
-
Cell Proliferation Assays
Proliferation assays directly measure DNA synthesis, providing a more specific readout of cytostatic effects compared to viability assays.
Protocol 3: EdU Incorporation Assay
-
Principle: 5-ethynyl-2´-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] The incorporated EdU is detected via a highly specific "click" reaction with a fluorescent azide, which is small enough to diffuse through the cell and DNA without harsh denaturation steps.[10][11]
-
Causality and Insights: This method is a direct measure of DNA synthesis and is more sensitive and rapid than the traditional BrdU assay, which requires antibody detection and harsh DNA denaturation.[9][12] A reduction in EdU signal clearly indicates that the thienopyrimidine compound is inhibiting cell cycle progression.
-
Methodology:
-
Cell Seeding & Treatment: Plate cells in a 96-well plate (optically clear bottom for imaging) and treat with compounds as previously described.
-
EdU Labeling: Towards the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) and a copper catalyst according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes in the dark.
-
Nuclear Staining: Wash the cells and counterstain the nuclei with a DNA dye like Hoechst 33342.
-
Detection: Image the plate using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Quantify the number of EdU-positive nuclei (proliferating cells) and the total number of nuclei. Calculate the proliferation index (% of EdU-positive cells) for each treatment condition.
-
Tier 2: Mechanistic Deconvolution
Once a compound shows consistent phenotypic activity, the next step is to investigate how it works. Given that many thienopyrimidines target kinases and can induce apoptosis, assays focused on these pathways are a logical starting point.[6][13]
Apoptosis Induction Assays
These assays determine if the observed cytotoxicity is due to programmed cell death (apoptosis).
Protocol 4: Caspase-Glo® 3/7 Assay
-
Principle: Caspases-3 and -7 are key effector caspases in the apoptotic pathway.[14] This luminescent assay uses a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is consumed by luciferase to produce a "glow-style" luminescent signal proportional to caspase activity.[15]
-
Causality and Insights: An increase in the luminescent signal directly indicates the activation of the apoptotic cascade. This assay is highly sensitive and can be performed directly in the culture plate.[15]
-
Methodology:
-
Cell Seeding & Treatment: Follow the same procedure as for viability assays, using an opaque-walled 96-well plate. A shorter incubation time (e.g., 6-24 hours) may be optimal for detecting peak caspase activity.
-
Reagent Addition: Equilibrate the plate and Caspase-Glo® reagent to room temperature. Add the reagent in a 1:1 ratio to the culture medium.
-
Incubation: Mix briefly and incubate at room temperature for 1-2 hours.
-
Detection: Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Normalize the signal to vehicle controls to determine the fold-induction of caspase activity.
-
Caption: PI3K/AKT/mTOR pathway showing assay readout and inhibitor targets.
Tier 3: Target Validation & Engagement
The ultimate validation for a targeted drug is to demonstrate that it physically binds to its intended protein target inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose. [8][16][17] Protocol 6: Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA is based on the biophysical principle of ligand-induced thermal stabilization. [18][19]When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation. [20][21]By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble target protein remaining. A stabilizing compound will result in more soluble protein at higher temperatures compared to the control. [19]* Causality and Insights: CETSA provides direct evidence of target engagement in a physiologically relevant environment. [18][22]It accounts for cell permeability, efflux, and intracellular metabolism, which are factors missed in biochemical assays using purified proteins. An observed thermal shift is a strong confirmation of a direct drug-target interaction. [21]* Methodology:
-
Cell Culture and Treatment: Culture a large number of cells (e.g., in a T-175 flask). Harvest the cells and resuspend them in PBS. Treat the cell suspension with the thienopyrimidine compound or vehicle control for 1 hour at 37°C.
-
Heating Step: Aliquot the treated cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection (Western Blot): Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Perform a Western blot using a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature to generate a melt curve for both the vehicle- and compound-treated samples. A shift in the curve to the right indicates thermal stabilization and confirms target engagement. An isothermal dose-response can also be performed by treating with various compound concentrations and heating at a single, optimized temperature. [17]
-
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 10. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 12. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 16. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. annualreviews.org [annualreviews.org]
using 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in kinase inhibition assays
Application Note & Protocols
Topic: A Practical Guide to Utilizing 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Kinome with the Thieno[3,2-d]pyrimidine Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy.
The thieno[3,2-d]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2] Derivatives of this heterocyclic system have been successfully developed to target a range of kinases, including Cyclin-Dependent Kinase 7 (CDK7), demonstrating its versatility and potential.[1][2] This guide focuses on a specific member of this class, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (MW: 182.20 g/mol , Formula: C₇H₆N₂O₂S), providing a comprehensive framework for its evaluation as a potential kinase inhibitor.[3]
This document serves as a detailed application note, moving beyond simple instructions to explain the causality behind experimental design. We present two complementary protocols: a biochemical assay to determine direct enzymatic inhibition and a cell-based target engagement assay to confirm activity in a physiological context. This dual approach provides a robust system for validating the inhibitory potential of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and similar compounds.
Section 1: Compound Preparation and Handling
Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data.
1.1. Storage and Reconstitution:
-
Storage: 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione should be stored as a solid at -20°C in a desiccated environment.
-
Reconstitution: For initial stock solutions, dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM or 50 mM). DMSO is a common solvent, but its concentration in the final assay must be carefully controlled, as it can impact kinase activity.[4] Ensure the compound is fully dissolved by vortexing.
-
Stock Solution Storage: Aliquot the high-concentration stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
1.2. Serial Dilution:
-
Prepare a serial dilution series from the high-concentration stock. A common approach is to perform a 1:3 or 1:5 dilution series in 100% DMSO.
-
This "intermediate plate" of dilutions in DMSO is then used to dose the final assay plates, ensuring the final DMSO concentration remains constant across all wells (typically ≤1%).
Section 2: Biochemical Kinase Inhibition Assay Protocol
This protocol describes an in vitro assay to measure the direct inhibition of a purified kinase by the test compound. We will use a fluorescence-based ADP detection method as a model system, which is a universal approach applicable to nearly any kinase that converts ATP to ADP.[5]
2.1. Principle of the Assay The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. An active kinase will consume ATP and generate ADP. In the presence of an effective inhibitor, kinase activity is reduced, leading to lower ADP production. The detection reagents convert the amount of ADP into a fluorescent or luminescent signal.[5][6]
2.2. Experimental Workflow: Biochemical Assay
Caption: Workflow for a cell-based NanoBRET™ target engagement assay.
3.3. Step-by-Step Protocol This protocol is for a 96-well white assay plate.
-
Cell Preparation (Day 1):
-
Seed a suitable cell line (e.g., HEK293) into a 96-well white-walled assay plate at an appropriate density to achieve ~90% confluency the next day.
-
Immediately after seeding, transfect the cells with a plasmid DNA vector encoding the target kinase fused to NanoLuc® luciferase, following the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Execution (Day 2):
-
Prepare serial dilutions of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in Opti-MEM® I Reduced Serum Medium.
-
Prepare a 10X NanoBRET™ Tracer solution in Opti-MEM®. The optimal tracer concentration must be determined empirically.
-
Carefully remove the culture medium from the cells.
-
Add 80 µL of Opti-MEM® to each well.
-
Add 10 µL of the diluted test compound to the sample wells. Add 10 µL of vehicle control (e.g., Opti-MEM® with DMSO) to control wells.
-
Add 10 µL of the 10X NanoBRET™ Tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow for compound entry and target engagement.
-
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add 25 µL of the substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
3.4. Data Analysis and Presentation
-
Calculate NanoBRET™ Ratio:
-
For each well, calculate the BRET ratio: BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Determine Cellular IC50:
-
Normalize the BRET ratios and plot them against the logarithm of the inhibitor concentration.
-
Fit the data using non-linear regression to determine the cellular IC50, which represents the concentration required to displace 50% of the tracer from the target kinase in living cells. [7] Table 2: Example Cell-Based Assay Data and IC50 Calculation
-
| Compound Conc. (µM) | Log [Conc.] | Corrected BRET Ratio | % Target Engagement |
| 100.00 | 2.00 | 0.06 | 96.2 |
| 30.00 | 1.48 | 0.15 | 90.5 |
| 10.00 | 1.00 | 0.48 | 69.6 |
| 3.00 | 0.48 | 1.05 | 33.5 |
| 1.00 | 0.00 | 1.41 | 10.8 |
| 0.10 | -1.00 | 1.58 | 0.0 |
| Controls | |||
| No Tracer | N/A | 0.05 | N/A |
| Vehicle (DMSO) | N/A | 1.58 | 0.0 |
| Calculated IC50 | 4.5 µM |
Conclusion
The protocols outlined in this guide provide a robust framework for assessing the kinase inhibitory potential of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione . By combining a direct biochemical inhibition assay with a cell-based target engagement study, researchers can generate a comprehensive profile of the compound's activity. A strong correlation between biochemical potency and cellular target engagement suggests a promising on-target mechanism of action, warranting further investigation into its effects on downstream signaling and cellular phenotypes. This thienopyrimidine derivative, representative of a well-validated chemical class, serves as an excellent candidate for screening campaigns aimed at discovering novel kinase inhibitors.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Imperial, J., & Shults, M. D. (2007). Fluorescent Peptide Assays For Protein Kinases. Current protocols in chemical biology, 1(1), 1-16. [Link]
-
Al-Ostath, S., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 29(11), 2603. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
-
Oreate AI Blog. (2023, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Oreate. [Link]
-
Harris, N. J., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS discovery, 21(8), 1126-34. [Link]
-
Shapiro, A. B. (2015, March 25). Answer to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]
-
Kumar, D., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 33-46. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
Winkler, D. F., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 530, 43-52. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
-
Alqarni, M. H., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6296. [Link]
-
Katt, W. P. (2018, September 13). Answer to "How to calculate IC50 values of an inhibitor in a sample?". ResearchGate. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Tong, N., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of medicinal chemistry, 63(7), 3581-3605. [Link]
-
Peters, S., et al. (2011). Discovery of 3H-benzot[8][9]hieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of medicinal chemistry, 54(1), 251-64. [Link]
-
Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European journal of medicinal chemistry, 263, 115955. [Link]
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 35265-80-6|6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocols for Investigating 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in Cancer Cell Lines
Introduction: The Therapeutic Potential of the Thienopyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a promising scaffold in medicinal chemistry, with a growing body of evidence supporting its role in the development of novel anti-cancer agents.[1][2] Derivatives of the isomeric thieno[2,3-d]pyrimidine have demonstrated a wide range of anticancer activities, targeting various hallmarks of cancer.[2][3][4][5][6][7] These compounds have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and survival, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinase (PI3K).[4][6] Furthermore, some derivatives have been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer.[1][3][8]
This application note focuses on a specific derivative, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione , and provides a comprehensive guide for researchers to investigate its potential as an anti-cancer agent. We will outline detailed protocols for assessing its effects on cancer cell viability, proliferation, and apoptosis, and for elucidating its mechanism of action. While specific data for this novel compound is emerging, the protocols and rationale presented here are based on the established activities of the broader thienopyrimidine class, providing a robust framework for its evaluation.
Hypothesized Mechanism of Action: Targeting Pro-Tumorigenic Pathways
Based on the known activities of structurally related thieno[2,3-d]pyrimidine derivatives, we can hypothesize that 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may exert its anti-cancer effects by inhibiting key protein kinases or enzymes involved in cancer cell signaling. For instance, some thienopyrimidines have been shown to inhibit d-dopachrome tautomerase (MIF2), a cytokine involved in cancer cell proliferation and survival.[8] Inhibition of MIF2 can lead to the deactivation of the mitogen-activated protein kinase (MAPK) pathway, resulting in cell cycle arrest.[8] Other derivatives have been found to target VEGFR-2, a key mediator of angiogenesis, or EGFR and PI3K, which are crucial for cell growth and survival.[4][6]
The following diagram illustrates a potential signaling pathway that could be targeted by 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, leading to the induction of apoptosis.
Caption: Hypothesized signaling pathway targeted by the compound.
Experimental Workflow for Efficacy Evaluation
A systematic approach is crucial for evaluating the anti-cancer potential of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for evaluating the compound's efficacy.
Protocols
Cell Culture and Maintenance
Rationale: The choice of cancer cell lines is critical and should ideally represent different cancer types to assess the compound's spectrum of activity. For instance, A549 (non-small cell lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) are commonly used and have been shown to be sensitive to thienopyrimidine derivatives.[1][3]
Protocol:
-
Culture selected cancer cell lines (e.g., A549, MCF-7) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency to ensure they are in the logarithmic growth phase for experiments.
Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12] This assay is a robust and widely used method for initial screening of cytotoxic compounds and for determining the half-maximal inhibitory concentration (IC50).
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[10] Incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Replace the medium in each well with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11][12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Illustrative Data:
| Concentration (µM) | % Cell Viability (A549) | % Cell Viability (MCF-7) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 92 | 95 |
| 5 | 75 | 80 |
| 10 | 55 | 62 |
| 25 | 30 | 45 |
| 50 | 15 | 28 |
| IC50 (µM) | ~12 | ~28 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.[13][14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14][15] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13][15]
Protocol:
-
Seed cells in a 6-well plate and treat with 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione at concentrations around the determined IC50 for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Illustrative Data:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95 | 2 | 2 | 1 |
| Compound (IC50) | 40 | 35 | 20 | 5 |
Western Blot Analysis for Mechanistic Insights
Rationale: Western blotting is a powerful technique to investigate the molecular mechanisms underlying the compound's effects.[16][17][18] By probing for key proteins in signaling pathways associated with cell survival and apoptosis, we can elucidate the compound's mechanism of action. Based on the activities of related compounds, it would be prudent to investigate the expression and phosphorylation status of proteins in the MAPK and PI3K/Akt pathways, as well as key apoptosis-related proteins like Bcl-2, Bax, and cleaved caspases.[3][19]
Protocol:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial evaluation of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a potential anti-cancer agent. By systematically assessing its impact on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to identify its direct molecular target(s). The thienopyrimidine scaffold continues to be a rich source of novel anti-cancer drug candidates, and a thorough investigation of this particular derivative is a promising avenue for cancer research and drug development.
References
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. MDPI. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC - NIH. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Cell Viability Assays. NCBI Bookshelf - NIH. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]
-
Western blotting. Chen Lab - University of Hawaii Cancer Center. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][8]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. [Link]
-
Evaluation using Western Blot (108.9 KB). STANDARD OPERATING PROCEDURE. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | R&D Systems [rndsystems.com]
- 18. blog.championsoncology.com [blog.championsoncology.com]
- 19. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
methodology for assessing cytotoxicity of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Application Note & Detailed Protocols
Topic: A Multi-Parametric Methodology for Assessing the In Vitro Cytotoxicity of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thieno[3,2-d]pyrimidine scaffold is a purine isostere of significant interest in medicinal chemistry, with numerous derivatives demonstrating potent antiproliferative activities.[1][2] This application note details a robust, multi-parametric methodology for assessing the in vitro cytotoxicity of a specific analogue, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Recognizing that cytotoxicity is a complex process involving multiple potential mechanisms of cell death, a single-assay approach is often insufficient.[3] We present a validated framework that integrates three distinct, yet complementary, cell-based assays to build a comprehensive cytotoxic profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and a luminescent Caspase-3/7 assay for the induction of apoptosis. This integrated approach allows researchers to not only quantify the cytotoxic potency of the compound but also to gain critical insights into its primary mechanism of action, thereby accelerating early-stage drug discovery and development.
Foundational Concepts: The Rationale for a Multi-Assay Approach
A compound can induce cell death through various pathways, broadly categorized as apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[4][5] Apoptosis is an active, energy-dependent process characterized by specific morphological changes and the activation of cysteine-aspartic acid-specific proteases known as caspases.[6] Necrosis, conversely, is a passive process resulting from severe cellular injury that leads to the loss of plasma membrane integrity and the release of intracellular contents.[7]
Given these distinct mechanisms, relying on a single endpoint can be misleading. For instance, an assay measuring only metabolic activity might fail to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic one. Therefore, a scientifically rigorous cytotoxicity assessment requires interrogating multiple cellular health indicators in parallel. This methodology employs a tripartite strategy:
-
Metabolic Competence (MTT Assay): This assay quantifies the activity of mitochondrial dehydrogenases, providing a measure of overall cellular metabolic health.[8][9] A reduction in MTT conversion can indicate either cell death or a profound metabolic inhibition.
-
Membrane Integrity (LDH Assay): This assay measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium, a hallmark of compromised cell membrane integrity characteristic of necrosis or late-stage apoptosis.[7][10]
-
Apoptosis Induction (Caspase-3/7 Assay): This assay specifically detects the activity of executioner caspases 3 and 7, which are key mediators of the apoptotic cascade.[11][12] An increase in caspase activity is a reliable, early indicator of programmed cell death.
By synthesizing the data from these three assays, a researcher can build a detailed narrative of how 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione affects cells.
Integrated Experimental Design and Workflow
A successful cytotoxicity study begins with a well-planned experimental design. The following workflow provides a high-level overview of the process, from initial cell culture to the parallel execution of the three core assays. The key to this design is the preparation of a single "master" 96-well plate from which samples can be taken for different analyses, ensuring consistency and reducing variability.
Caption: High-level workflow for multi-parametric cytotoxicity assessment.
Protocol 1: Assessment of Metabolic Activity (MTT Assay)
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[8][9] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[14]
Materials
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light.[15]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.
-
Phenol red-free, serum-free culture medium.
-
Phosphate-Buffered Saline (PBS).
-
96-well clear, flat-bottom tissue culture plates.
-
Multi-channel pipette.
-
Microplate spectrophotometer (plate reader).
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Remove the old medium from the cells and add 100 µL of medium containing the desired compound concentrations.
-
Self-Validation System (Controls):
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Doxorubicin).
-
Blank Control: Wells with medium only (no cells) for background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: At the end of the incubation, carefully remove the treatment media. Add 100 µL of phenol red-free, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple precipitate in the cells.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[14]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
Data Analysis
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).
Protocol 2: Assessment of Membrane Integrity (LDH Release Assay)
Principle
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[7][16] The LDH cytotoxicity assay is a colorimetric method that measures the activity of this released LDH. The assay involves a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[17] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[10]
Materials
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).
-
Lysis Buffer (e.g., 10X Triton™ X-100 solution, often included in kits).
-
96-well clear, flat-bottom tissue culture plates.
-
Microplate spectrophotometer.
Step-by-Step Protocol
-
Plate Setup: Prepare and treat a 96-well plate exactly as described in the MTT protocol (Steps 1-3).
-
Self-Validation System (Controls): In addition to the untreated and vehicle controls, prepare:
-
Maximum LDH Release Control: 30-60 minutes before the endpoint, add 10 µL of 10X Lysis Buffer to a set of untreated control wells. This lyses all cells and establishes the 100% cytotoxicity value.[17]
-
Medium Background Control: Wells with culture medium only.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Reaction Setup: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the Medium Background Control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release is the reading from the untreated or vehicle control wells.
-
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.
Protocol 3: Assessment of Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Principle
This homogeneous, luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.[11] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[11] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[11]
Caption: Simplified caspase cascade and the principle of the Caspase-Glo® 3/7 assay.
Materials
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
Opaque-walled, 96-well tissue culture plates (white walls are recommended for luminescence).
-
Microplate luminometer.
Step-by-Step Protocol
-
Plate Setup: Seed cells in an opaque-walled 96-well plate and treat with the compound and controls as described in the MTT protocol (Steps 1-2). The final volume per well should be 100 µL.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Execution: At the end of the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a microplate luminometer.
Data Analysis
-
Subtract the average luminescence of the blank (medium + reagent) from all other readings.
-
Calculate the fold change in caspase activity relative to the vehicle control:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
-
Plot the fold change against the log of the compound concentration.
Data Synthesis and Interpretation
The true power of this methodology lies in the integrated analysis of the three datasets. A summary table can help visualize the compound's profile.
| Assay Endpoint | IC₅₀ / EC₅₀ (µM) | Max Response (vs. Control) | Implied Mechanism |
| MTT (Metabolic Activity) | 15.2 µM | 95% Inhibition | Loss of Viability |
| LDH (Membrane Integrity) | > 100 µM | < 10% Cytotoxicity | Not primarily necrotic |
| Caspase-3/7 (Apoptosis) | 12.8 µM | 8.5-Fold Increase | Strong Apoptosis Induction |
Interpretation of Hypothetical Results:
-
The potent IC₅₀ values from the MTT and Caspase-3/7 assays are closely correlated, suggesting that the observed loss of metabolic activity is driven by the induction of apoptosis.
-
The very high EC₅₀ (>100 µM) in the LDH assay indicates that 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione does not cause significant primary necrosis or late-stage apoptosis leading to membrane rupture within the tested timeframe.
Conclusion
This application note provides a comprehensive and validated framework for assessing the cytotoxicity of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. By moving beyond a single-endpoint analysis and integrating measures of metabolic health, membrane integrity, and apoptosis, researchers can generate a high-confidence, mechanistically informative dataset. This multi-parametric approach is essential for making sound decisions in hit-to-lead optimization and for advancing promising compounds like thienopyrimidine derivatives in the drug discovery pipeline. Adherence to the detailed protocols and the use of a robust self-validating control system will ensure data integrity and reproducibility.[18][19]
References
-
Title: Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature Experiments. URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Source: CLYTE Technologies. URL: [Link]
-
Title: Validation Study of In Vitro Cytotoxicity Test Methods. Source: National Toxicology Program (NTP). URL: [Link]
-
Title: Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Source: PubMed. URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL: [Link]
-
Title: Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Source: Elabscience. URL: [Link]
-
Title: LDH CYTOTOXICITY ASSAY KIT. Source: Tiaris Biosciences. URL: [Link]
-
Title: Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Source: J-STAGE. URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: NCBI - NIH. URL: [Link]
-
Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Source: MDPI. URL: [Link]
-
Title: Cell Cytotoxicity Assay, Cell Toxicity Assay. Source: NorthEast BioLab. URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka. URL: [Link]
-
Title: Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Source: Scirp.org. URL: [Link]
-
Title: Recent updates on thienopyrimidine derivatives as anticancer agents. Source: ResearchGate. URL: [Link]
-
Title: Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Source: PMC - NIH. URL: [Link]
-
Title: Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][8][11][16]triazolo[1,5-a]pyrimidine Derivatives. Source: PMC - NIH. URL: [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 12. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.kr]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-Throughput Screening of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Libraries: From Assay Development to Hit-to-Lead
An Application Guide for Drug Discovery Professionals
Introduction: The Thienopyrimidine Scaffold as a Privileged Core
The thieno[3,2-d]pyrimidine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to function as a versatile "hinge-binding" scaffold, making it a privileged structure for targeting a wide range of enzymes, particularly protein kinases.[1][2] Kinases are a major class of drug targets due to their central role in cellular signaling pathways; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][3]
Specifically, the 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative serves as an excellent starting point for building diverse chemical libraries. Modifications at various positions on the bicyclic core can systematically alter the molecule's steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a specific biological target.[4][5] High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, providing the means to rapidly evaluate tens of thousands of such compounds to identify initial "hits".[6][7]
This guide provides a comprehensive, field-proven framework for the successful execution of an HTS campaign targeting a 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione library. We will detail the entire workflow, from initial assay development and validation to hit confirmation and preliminary SAR analysis, with a focus on a generic kinase inhibitor screen.
Section 1: The High-Throughput Screening Workflow
A successful HTS campaign is a systematic, multi-stage process designed to efficiently identify and validate true hits from a large compound collection while minimizing false positives and negatives. The workflow is an industrial funnel, starting with a broad screen and progressively applying more stringent and specific assays to the diminishing set of promising compounds.
Section 2: Primary Assay Development
The primary assay is the workhorse of the HTS campaign. Its design must be robust, reproducible, and cost-effective. For screening kinase inhibitors, a universal assay that detects the product of the kinase reaction (ADP) is an excellent choice. The ADP-Glo™ Kinase Assay is a luminescence-based system that measures ADP production, making it compatible with any kinase that utilizes ATP.[8] The amount of light produced is inversely proportional to the activity of the kinase, meaning inhibitors will result in a higher luminescence signal.
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process. First, the kinase reaction is performed. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the newly synthesized ADP back into ATP, which then fuels a luciferase/luciferin reaction to produce a light signal.
Assay Validation: The Z'-Factor
Before commencing a full screen, the assay must be validated to ensure it can reliably distinguish between active and inactive compounds.[9] The Z'-factor (Z-prime) is a statistical parameter that quantifies the separation between the distributions of positive and negative controls.[10][11][12]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
An assay's quality is generally interpreted as follows:
-
Z' > 0.5: An excellent assay, suitable for HTS.[11]
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unsuitable assay.
| Parameter | Positive Control (No Inhibition) | Negative Control (Max Inhibition) | Assay Quality |
| Mean Signal (RLU) | 150,000 | 950,000 | Signal Window: 800,000 |
| Std. Deviation (RLU) | 8,000 | 45,000 | |
| Z'-Factor | - | - | 0.70 |
| Signal-to-Background | - | - | 6.3 |
Protocol: Primary HTS Using ADP-Glo™
This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.
Reagents & Materials:
-
384-well, white, solid-bottom assay plates
-
Kinase of interest, substrate, and appropriate kinase buffer
-
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione compound library (10 mM in DMSO)
-
Staurosporine or other potent known inhibitor (Positive Control)
-
DMSO (Negative Control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Add 50 nL of compound solution (from the library) to wells in columns 3-22. Final concentration: 10 µM.
-
Add 50 nL of DMSO to control wells in columns 1-2 and 23-24.
-
Add 50 nL of a 10 µM staurosporine solution (in DMSO) to the positive control wells (e.g., column 23).
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer.
-
Dispense 2.5 µL of the 2X master mix into all wells. This initiates the reaction.
-
The final reaction volume is 5 µL.
-
-
Incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure contents are mixed.
-
Incubate at room temperature for 60 minutes.
-
-
Reaction Termination & ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to all wells.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to all wells.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader (e.g., Tecan Spark® or BMG PHERAstar®).
-
Section 3: Data Analysis and Hit Confirmation
Hit Identification
Raw data from the HTS must be normalized to account for plate-to-plate and well-to-well variability.[13] A common method is to calculate the percent inhibition for each compound relative to the on-plate controls.
Formula: % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)
A "hit" is defined as a compound that produces a statistically significant effect. A typical hit threshold is a percent inhibition value greater than three standard deviations above the mean of the negative (DMSO) controls.[14]
Hit Confirmation and Secondary Assays
Compounds identified as primary hits must be re-tested to confirm their activity and rule out false positives.[15][16][17] This involves re-testing the original library sample and, ideally, sourcing or re-synthesizing the compound to ensure purity and identity.[7]
Furthermore, confirmed hits should be evaluated in an orthogonal assay —one that uses a different detection technology or principle.[15] This ensures the observed activity is due to genuine target modulation and not an artifact of the primary assay format (e.g., interference with luciferase). For a kinase target, a Homogeneous Time-Resolved Fluorescence (HTRF®) assay is an excellent orthogonal choice.[3] It measures the phosphorylation of a substrate via fluorescence resonance energy transfer, providing a distinct detection method from the primary luminescence-based screen. Only compounds active in both assays are considered validated hits.[18]
Section 4: Dose-Response and Preliminary SAR
Validated hits are next characterized to determine their potency. This is achieved by generating a dose-response curve, where the compound is tested across a range of concentrations (typically 8-12 points) to determine its IC50 value—the concentration at which it inhibits 50% of the enzyme's activity.
| Compound ID | Structure | IC50 (µM) |
| Hit-001 | [Image of 6-Methyl...-dione core] | 8.7 |
| Hit-001-A2 | [Image with R-group modification 1] | 1.2 |
| Hit-001-B5 | [Image with R-group modification 2] | > 25 |
| Hit-001-C1 | [Image with R-group modification 3] | 0.45 |
This initial dataset forms the basis of the Structure-Activity Relationship (SAR). SAR studies aim to identify which chemical features of a molecule are responsible for its biological activity.[19][20] By systematically modifying the structure of the initial hits and measuring the corresponding change in potency, medicinal chemists can design new molecules with improved efficacy and drug-like properties.[21][22][23] This iterative process is the foundation of the hit-to-lead optimization phase of drug discovery.
References
-
Structure-activity relationship (SAR) . GARDP Revive. [Link]
-
Structure-Activity Relationship (SAR) Studies . Oncodesign Services. [Link]
-
Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption . PubMed Central. [Link]
-
SAR: Structure Activity Relationships . Collaborative Drug Discovery. [Link]
-
Structure–Activity Relationship (SAR) in Drug Discovery . Excelra. [Link]
-
What is the structure-activity relationship SAR in drug design? . Patsnap Synapse. [Link]
-
Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε . PubMed. [Link]
-
Hit Identification . Vipergen. [Link]
-
Z-factors . BIT 479/579 High-throughput Discovery. [Link]
-
High-throughput screening for kinase inhibitors . PubMed. [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization . SpringerLink. [Link]
-
Assay performance and the Z′-factor in HTS . Drug Target Review. [Link]
-
On HTS: Z-factor . On HTS. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput . Wiley Analytical Science. [Link]
-
Z-factor . Wikipedia. [Link]
-
Secondary Screening . Creative Biolabs. [Link]
-
Hit Validation Services . Creative Biolabs. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies . Bioinformatics | Oxford Academic. [Link]
-
Hit-to-Lead: Hit Validation and Assessment . PubMed. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR . PMC - NIH. [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS . KNIME. [Link]
-
HTS data analysis workflow . ResearchGate. [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors . PubMed. [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors . PubMed. [Link]
-
Extracting Meaningful Data With High-Throughput Drug Discovery Approaches . Technology Networks. [Link]
-
Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer . PubMed. [Link]
-
Analysis of HTS data . Cambridge MedChem Consulting. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs . MDPI. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors . PMC - PubMed Central. [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines . PMC - NIH. [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. knime.com [knime.com]
- 15. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 16. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 17. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 19. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 20. collaborativedrug.com [collaborativedrug.com]
- 21. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 22. excelra.com [excelra.com]
- 23. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
Application Note & Protocols: Strategic Derivatization of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to the native purine scaffold of adenine and guanine.[1][2] This bioisosteric relationship allows thienopyrimidine derivatives to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of enzymes.[2] Consequently, this scaffold has been the foundation for compounds exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Derivatives have been successfully developed as inhibitors of crucial cellular targets like protein kinases and phosphodiesterases (PDEs).[1][6]
This guide focuses on a key starting material, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione , and provides a systematic framework for its derivatization to conduct comprehensive Structure-Activity Relationship (SAR) studies. The objective is to elucidate the key structural motifs responsible for biological activity, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.
Rationale for SAR-Driven Derivatization
SAR studies are the cornerstone of modern drug discovery, transforming a preliminary "hit" compound into a viable "lead" candidate. By systematically modifying specific positions of a core scaffold, researchers can map the chemical space required for optimal target engagement. For the 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, several positions are amenable to chemical modification, each offering a unique opportunity to probe the target's binding pocket.
The primary points for derivatization on the scaffold are the N1 and N3 positions of the pyrimidine ring, the reactive C4-carbonyl group (via an intermediate), and the C7 position on the thiophene ring.
Figure 1: Key derivatization points on the core scaffold.
Synthetic Strategies and Step-by-Step Protocols
This section details the core synthetic transformations required to build a diverse chemical library from the starting dione scaffold. Each protocol is designed to be robust and adaptable.
Strategy 1: N-Alkylation and N-Arylation
Modification at the N1 and N3 positions allows for the exploration of steric and electronic effects within the binding site. Introducing alkyl or aryl groups can influence solubility, metabolic stability, and direct interactions with the protein target.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical for achieving selective alkylation. A milder base like potassium carbonate (K₂CO₃) often favors mono-alkylation, while a stronger, non-nucleophilic base like sodium hydride (NaH) can lead to di-alkylation by deprotonating both N1 and N3 positions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is used to dissolve the polar starting materials and facilitate the Sₙ2 reaction mechanism.
Protocol 1: General Procedure for Mono-N-Alkylation
-
Reaction Setup: To a solution of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 50-70 °C if necessary) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by pouring the mixture into ice-water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
Validation: Confirm the structure and regioselectivity (N1 vs. N3) of the product using ¹H-NMR, ¹³C-NMR, and HRMS. 2D-NMR techniques like HMBC can be invaluable for unambiguously assigning the position of alkylation.
Strategy 2: C4-Amine Derivatization via Chlorination
The C4 position is a highly strategic point for introducing diversity. Conversion of the C4-carbonyl to a chloro group transforms it into an excellent electrophilic site for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a vast array of functionalities, particularly amines.[7]
Causality Behind Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the amide-like carbonyl to a reactive chloro-amidine system.[7]
-
Catalyst: A tertiary amine base like N,N-dimethylaniline is often added to neutralize the HCl generated during the reaction, driving the reaction to completion.[7]
-
SₙAr Reaction: The subsequent SₙAr reaction with amines is typically performed in a polar solvent like isopropanol or ethanol at elevated temperatures to facilitate the substitution. The C4 position is generally more reactive than the C2 position, allowing for selective mono-substitution.[8][9]
Figure 2: Workflow for C4-amine derivatization.
Protocol 2: Two-Step C4-Amine Synthesis
Step A: Synthesis of 4-Chloro-6-methylthieno[3,2-d]pyrimidine
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), suspend 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 eq).
-
Catalyst Addition: Slowly add N,N-dimethylaniline (0.7-1.0 eq) to the cooled mixture (0 °C).[7]
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor by TLC (quenching an aliquot with methanol before spotting).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. A precipitate will form.
-
Purification: Filter the solid, wash extensively with water until the filtrate is neutral, and dry under vacuum. The resulting 4-chloro intermediate is often pure enough for the next step but can be recrystallized from acetonitrile if needed.[7]
-
Validation: Confirm structure by ¹H-NMR, ¹³C-NMR, and MS.
Step B: Nucleophilic Aromatic Substitution (SₙAr) with Amines
-
Reaction Setup: Dissolve the 4-chloro intermediate (1.0 eq) in a suitable solvent such as 2-propanol or ethanol (0.2 M).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the generated HCl.
-
Reaction: Heat the mixture to reflux (80-90 °C) for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Validation: Characterize the final product thoroughly using ¹H-NMR, ¹³C-NMR, and HRMS to confirm the successful substitution.
Strategy 3: C7-Arylation via Suzuki Cross-Coupling
To explore interactions in potentially larger, more distal pockets of the target protein, installing aryl or heteroaryl groups on the thiophene ring is a powerful strategy. This requires initial halogenation at the C7 position, followed by a palladium-catalyzed cross-coupling reaction.
Causality Behind Experimental Choices:
-
Halogenation: N-Bromosuccinimide (NBS) is an effective and mild reagent for the selective bromination of electron-rich thiophene rings.
-
Cross-Coupling: The Suzuki-Miyaura reaction is chosen for its robustness, tolerance of diverse functional groups, and commercially available starting materials (boronic acids). A standard catalyst system like Pd(PPh₃)₄ with a carbonate base is reliable for this transformation.[9]
Protocol 3: Two-Step C7-Aryl Synthesis
Step A: Bromination at the C7-Position
-
Reaction Setup: Dissolve the starting dione or a C4-substituted analog (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours until TLC indicates full conversion.
-
Work-up & Purification: Wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess bromine, followed by water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the 7-bromo intermediate.
-
Validation: Confirm structure and regiochemistry by NMR and MS.
Step B: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a microwave vial or Schlenk flask, combine the 7-bromo intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 3.0 eq).
-
Solvent & Degassing: Add a mixture of solvents, typically dioxane and water (4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-110 °C (either conventionally or in a microwave reactor) for 1-12 hours. Monitor by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Validation: Confirm the final structure by ¹H-NMR, ¹³C-NMR, and HRMS.
SAR Study Design and Data Interpretation
A successful SAR campaign relies on the logical design of a compound library and systematic biological evaluation.
Library Design Logic
The goal is to systematically probe the effects of sterics, electronics, and hydrogen bonding potential.
| Position | R-Group Variation | Property Being Probed |
| N3 | Small alkyl (Me, Et), Bulky alkyl (iPr), Benzyl, Phenethyl | Steric tolerance, hydrophobic interactions |
| C4 | Aniline, Cyclopropylamine, Morpholine, Piperazine | H-bond donation/acceptance, solvent exposure, basicity |
| C7 | Phenyl, 4-Fluorophenyl, 3-Pyridyl, 2-Thienyl | Aromatic interactions (π-π stacking), H-bonding, polarity |
Biological Evaluation and Data Presentation
The synthesized library should be screened for activity against the target of interest (e.g., a specific protein kinase). The primary data point is typically the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Figure 3: Logical workflow for an SAR study.
Table 1: Example SAR Data Presentation
| Compound ID | N3-Substituent | C4-Substituent | C7-Substituent | Target Kinase IC₅₀ (nM) |
| Scaffold | H | =O | H | >10,000 |
| A-1 | -CH₃ | =O | H | 8,500 |
| B-1 | H | -NH-Ph | H | 1,200 |
| B-2 | H | -NH-(c-Pr) | H | 950 |
| B-3 | H | -Morpholine | H | 2,100 |
| C-1 | H | -NH-(c-Pr) | -Phenyl | 450 |
| C-2 | H | -NH-(c-Pr) | -Pyridin-3-yl | 120 |
Interpretation: From this hypothetical data, one could infer that a C4-cyclopropylamine is favorable (B-2 vs B-1/B-3) and that adding a C7-aryl group further improves potency, with a hydrogen-bond-accepting pyridine being particularly beneficial (C-2 vs C-1).
Conclusion
The 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold is a versatile and promising starting point for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide—N-alkylation, C4-amination via chlorination, and C7-arylation via Suzuki coupling—provide a robust and logical framework for generating diverse chemical libraries. By systematically applying these protocols and interpreting the resulting biological data, researchers can effectively navigate the chemical space around this scaffold to identify key pharmacophoric elements and drive the rational design of potent and selective drug candidates.
References
-
Gelin, M., et al. (2017). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 22(7), 1069. [Link]
-
Rashid, M., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(16), 5224-5227. [Link]
-
Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944-1963. [Link]
-
Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Bentham Science. [Link]
-
El-Deeb, I. M., et al. (2020). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 25(21), 5194. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 22(16), 8528. [Link]
-
Endo, Y., et al. (2015). Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(3), 649-653. [Link]
-
El-Sayed, N. F., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1739-1768. [Link]
-
Seddik, A. A. (2018). A review on synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical and Pharmaceutical Research, 10(8), 66-83. [Link]
-
Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 223-230. [Link]
-
Hroch, L., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
-
Eldehna, W. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(11), 3369. [Link]
-
Latypova, E. R., et al. (2016). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Russian Journal of Organic Chemistry, 52(8), 1205-1210. [Link]
-
Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The content is structured in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The most prevalent and reliable method for synthesizing the thieno[3,2-d]pyrimidine core involves the cyclization of an appropriately substituted 2-aminothiophene derivative. Specifically, the synthesis starts from a 2-amino-5-methylthiophene-3-carboxylate or a related functional precursor. This precursor is then reacted with a source for the two carbonyl carbons and two nitrogen atoms of the pyrimidine ring.
A common strategy is the condensation of a methyl 2-amino-5-methylthiophene-3-carboxylate with urea or a urea equivalent. This reaction is typically thermally or acid-catalyzed and proceeds via an initial acylation/addition followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system.
Q2: What are the critical starting materials and reagents for this synthesis?
The key precursors are:
-
Methyl 2-amino-5-methylthiophene-3-carboxylate: This is the foundational thiophene building block. Its purity is paramount for a successful reaction.
-
Urea (or a derivative): Serves as the C2 and N1/N3 source for the pyrimidine ring. High-purity urea is essential to prevent side reactions from impurities or decomposition products like ammonia.
-
Catalyst: While the reaction can be driven thermally, acid catalysts (both Brønsted and Lewis acids) are often employed to improve reaction rates and yields.[1]
-
Solvent: The choice of solvent is critical and can significantly influence reaction outcomes. High-boiling point, polar aprotic solvents are often preferred.
Q3: Can you illustrate the general reaction pathway?
Certainly. The synthesis follows a condensation-cyclization mechanism. The amino group of the thiophene precursor attacks the carbonyl carbon of urea, which is followed by an intramolecular cyclization to form the pyrimidine ring.
Caption: General synthetic pathway for the target molecule.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Low yield is the most common challenge and can stem from several factors. A systematic approach is key to identifying and resolving the issue.
A. Incomplete Reaction or Low Conversion
-
Diagnosis: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe a significant amount of the starting 2-aminothiophene spot even after the recommended reaction time, the conversion is incomplete.
-
Solutions:
-
Optimize Reaction Time and Temperature: Some cyclization reactions require prolonged heating to go to completion. Incrementally increase the reaction time and monitor via TLC. If time is not the issue, a moderate increase in temperature may be necessary to overcome the activation energy.[2]
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate. While high-boiling solvents like DMF or dioxane are common, a solvent screen can reveal a more optimal choice. For similar syntheses, solvent-free conditions at elevated temperatures have sometimes proven to increase yield, although this can complicate the workup procedure.[3]
-
Catalyst Activity: If using a catalyst, ensure it is active. Lewis acids can be deactivated by trace amounts of water. Ensure all reagents and solvents are anhydrous. For reusable catalysts, regeneration may be required.[2]
-
B. Competing Side Reactions
-
Diagnosis: The appearance of multiple new spots on your TLC plate, other than the product, indicates the formation of byproducts.
-
Solutions:
-
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions, such as the decomposition of urea into ammonia, which can lead to different reaction pathways.[2] Running the reaction at the lowest effective temperature can improve selectivity for the desired product.
-
Reagent Purity: Impurities in starting materials are a frequent cause of side reactions.[1] Ensure the 2-aminothiophene precursor is pure and that the urea has not degraded. Recrystallize or purify starting materials if their quality is in doubt.
-
C. Product Degradation
-
Diagnosis: If TLC analysis shows the product forming and then diminishing over time, with the appearance of new, often polar, baseline spots, your product may be degrading under the reaction conditions.
-
Solutions:
-
Minimize Reaction Time: Once TLC indicates the consumption of starting material is complete, proceed with the workup immediately to avoid prolonged exposure to high temperatures or catalytic conditions.
-
pH Control: The thienopyrimidine core can be sensitive to strongly acidic or basic conditions, especially at high temperatures. Ensure the workup procedure neutralizes any catalysts promptly.
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: My crude product is impure and difficult to purify. What can I do?
Purification challenges often go hand-in-hand with low-yield reactions due to the presence of unreacted starting materials and byproducts.
-
Issue: Contamination with Starting Materials
-
Solution: The best solution is to optimize the reaction to drive it to completion (see Problem 1A). If small amounts of starting material remain, purification can often be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
-
-
Issue: Oily Product or Failure to Crystallize
-
Solution: This suggests the presence of significant impurities. First, attempt to remove any residual high-boiling solvent (like DMF) under high vacuum. If the product is still an oil, try triturating with a non-polar solvent (e.g., diethyl ether, hexane) to induce precipitation of the solid product. If this fails, column chromatography is the most effective method.
-
-
Issue: Byproducts with Similar Polarity to the Product
-
Solution: This is the most challenging purification scenario.
-
Revisit Reaction Conditions: The most effective strategy is to prevent the formation of these byproducts in the first place by re-optimizing the reaction (e.g., lowering the temperature).
-
Advanced Chromatography: If the reaction cannot be further optimized, explore different solvent systems for column chromatography to improve separation. Sometimes switching from a normal-phase (silica) to a reverse-phase column can provide the necessary selectivity.
-
-
Problem 3: I am getting inconsistent results between batches. Why?
Poor reproducibility is often traced to subtle variations in experimental conditions that are not adequately controlled.
-
Cause: Atmospheric Moisture
-
Explanation: Many reagents used in heterocyclic synthesis, particularly catalysts like POCl₃ or Lewis acids, are highly sensitive to moisture.[3] Water can quench the catalyst or react with intermediates.
-
Solution: Always use anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially during reagent addition.
-
-
Cause: Reagent Quality and Age
-
Explanation: The quality of starting materials can vary between suppliers or even batches. Furthermore, reagents can degrade over time if not stored properly.
-
Solution: Use reagents from a reliable source and of high purity. Note the age and batch number of your reagents in your lab notebook. If you suspect a reagent has degraded, use a fresh bottle.
-
Experimental Protocols & Data
Optimized Synthesis Protocol (General Guideline)
This protocol is a generalized procedure based on common methods for thienopyrimidine synthesis. Optimization may be required for your specific setup.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add methyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq) and high-purity urea (1.5 eq).
-
Solvent Addition: Add anhydrous, high-boiling solvent (e.g., dioxane or DMF) to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent). The reaction may take several hours (4-12 h).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Purification: Air-dry the crude product. For higher purity, recrystallize the solid from a suitable solvent like ethanol or acetic acid. If necessary, purify further by silica gel column chromatography.
Data on Reaction Condition Optimization
The choice of solvent and temperature can dramatically impact the yield of thieno[3,2-d]pyrimidinone synthesis. The following table is adapted from optimization studies on a similar thieno[3,2-d]pyrimidinone structure and illustrates these effects.[3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Dichloromethane (DCM) | Reflux (~40) | 5 | 42 | Incomplete conversion. |
| 2 | Dichloroethane (DCE) | 80 | 3 | 55 | Faster reaction than DCM, but still incomplete. |
| 3 | Dioxane | Reflux (~101) | 8 | 77 | Good yield, but requires extended time. |
| 4 | Toluene | Reflux (~111) | 8 | 28 | Poor yield, indicating solvent incompatibility. |
| 5 | None (Solvent-free) | 140 | 2 | 81 | Highest yield, but workup can be more difficult. |
This data highlights the critical need for experimental optimization. A solvent-free approach appears most promising for yield but may require more effort in purification.[3]
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(23), 7334. [Link]
-
Pochet, L., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(1), 845-872. [Link]
Sources
Technical Support Center: Purification of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the dedicated technical support guide for navigating the purification challenges of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for obtaining this compound in high purity. The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] Achieving the requisite purity of derivatives like 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is paramount for accurate biological evaluation and downstream applications.
This guide is structured to address common issues encountered during the purification of this heterocyclic compound, offering troubleshooting steps and answers to frequently asked questions.
Troubleshooting Guide: Common Purification Challenges
This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Issue 1: Poor Solubility of the Crude Product
Symptoms: The crude product does not dissolve in common organic solvents, making purification by chromatography or recrystallization difficult.
Probable Causes:
-
Highly Crystalline Nature: The planar structure and potential for intermolecular hydrogen bonding in 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can lead to a stable crystal lattice and low solubility in non-polar solvents.
-
Presence of Insoluble Impurities: Starting materials or polymeric by-products from the synthesis may be insoluble.
Solutions:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. Common solvents to try include methanol, ethanol, dichloromethane, ethyl acetate, and mixtures thereof.[3]
-
Use of Polar Aprotic Solvents: For highly insoluble compounds, consider polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by precipitation with an anti-solvent.
-
Temperature Variation: Assess solubility at both room temperature and elevated temperatures. Hot filtration can be employed to remove insoluble impurities.[3]
Solubility Data for Related Pyrimidine Derivatives in Methanol:
| Compound Type | Side Chain | Solubility Trend in Methanol | Potential Rationale |
| Pyrimidine Derivative | Furan | High | Potential for hydrogen bonding between methanol and the furan oxygen.[4] |
| Pyrimidine Derivative | -OH | Good | Hydrogen bonding of the hydroxyl group with methanol.[4] |
| Pyrimidine Derivative | -p-chloro alkyl | Low | Reduced polarity and potential for favorable crystal packing.[4] |
Issue 2: Tailing or Streaking on Silica Gel Chromatography
Symptoms: During column chromatography on silica gel, the compound streaks or elutes as a broad band rather than a tight peak, leading to poor separation from impurities.
Probable Causes:
-
Acidic Nature of Silica Gel: The dione moiety in 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has acidic protons on the nitrogen atoms. These can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[5]
-
Inappropriate Solvent System: The mobile phase may not be optimal for eluting the compound efficiently.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Polar Solvent: A small amount of a more polar solvent like methanol in a dichloromethane or ethyl acetate mobile phase can help to disrupt the strong interactions with the silica.
-
Use of a Basic Modifier: Adding a small percentage (0.1-1%) of a base like triethylamine or ammonia in methanol to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[5]
-
-
Alternative Stationary Phases:
Workflow for Chromatography Troubleshooting
Caption: Troubleshooting workflow for chromatography issues.
Issue 3: Co-elution with Structurally Similar Impurities
Symptoms: Impurities with similar polarity to the desired product are difficult to separate by standard chromatography.
Probable Causes:
-
Starting Material Carryover: Incomplete reaction can lead to the presence of starting materials.
-
Formation of Isomers or By-products: The synthesis of thienopyrimidines can sometimes yield isomeric products or closely related by-products.[6]
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than standard flash chromatography and can be effective for separating closely related compounds.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.[3]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise until the solid just dissolves at the solvent's boiling point.
-
Dissolution: In a larger flask, add the bulk of the crude product and the minimum amount of the chosen hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 4: Difficulty in Removing Residual Palladium Catalyst
Symptoms: If a palladium-catalyzed cross-coupling reaction was used in the synthesis, residual palladium may contaminate the final product.
Probable Cause: Palladium catalysts can coordinate with the heteroatoms in the thienopyrimidine core, making them difficult to remove by standard purification methods.
Solutions:
-
Specialized Scavengers: Use silica-functionalized scavengers with affinity for palladium to selectively remove the metal from the product solution.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium catalyst, which can then be removed by filtration.
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help to remove some of the solid-supported palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
A1: Common impurities can originate from the starting materials or side reactions. For instance, in syntheses starting from 2-amino-3-substituted thiophenes, unreacted starting materials, or by-products from incomplete cyclization with reagents like urea or isocyanates, can be present.[6]
Q2: How can I monitor the purity of my compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography. For higher accuracy and quantification, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: My compound is not UV-active. How can I visualize it on a TLC plate?
A3: If your compound does not have a strong UV chromophore, you can use staining agents to visualize the spots on a TLC plate. Common general-purpose stains include potassium permanganate, ceric ammonium molybdate, or iodine vapor.[5]
Q4: What is the expected appearance and stability of pure 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
A4: Pure 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is expected to be a solid.[7] For long-term storage, it is advisable to keep it in a tightly closed container in a cool, dry, and well-ventilated place.[8]
Q5: Can I use extraction to purify my crude product?
A5: Liquid-liquid extraction can be a useful first step to remove highly polar or non-polar impurities. However, it is generally not sufficient for achieving high purity and should be followed by chromatography or recrystallization. Care should be taken to avoid emulsion formation, which can be mitigated by adding brine or filtering through Celite®.[5]
Logical Relationship of Purification Steps
Caption: General purification workflow logic.
References
-
National Center for Biotechnology Information. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. PubMed Central. Retrieved from [Link]
-
Jordan Journal of Chemistry. (n.d.). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Retrieved from [Link]
-
ACG Publications. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]
-
IJNRD. (2024). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Methylthieno 2,3-d pyrimidine-2,4(1H,3H)-dione 76872-71-4 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing Thieno[3,2-d]pyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2] The successful synthesis of these molecules is paramount for advancing drug discovery programs. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of thieno[3,2-d]pyrimidine synthesis and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions in Thieno[3,2-d]pyrimidine Synthesis
The synthesis of the thieno[3,2-d]pyrimidine core and its derivatives often involves multi-step sequences. This section addresses common problems encountered during these syntheses, their probable causes, and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of Thiophene Precursor (Gewald Reaction) | - Incorrect Base: The choice of base is critical for promoting the condensation and cyclization steps. - Poor Quality Sulfur: Elemental sulfur can vary in reactivity. - Suboptimal Solvent: The solvent needs to facilitate the dissolution of reactants and the reaction itself.[3] - Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Base Optimization: Morpholine or triethylamine are commonly effective. Consider a systematic screening of bases (e.g., piperidine, sodium ethoxide) to find the optimal one for your specific substrates. - Sulfur Source: Use finely powdered, high-purity sulfur. - Solvent Screening: Ethanol is a good starting point due to its ability to dissolve sulfur to some extent.[3] Toluene or acetonitrile can also be effective.[3] For highly polar substrates, consider DMF. - Temperature Adjustment: Gradually increase the reaction temperature, monitoring by TLC for product formation and decomposition. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[4] |
| Incomplete Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one | - Insufficient Reagent: The cyclizing agent (e.g., formamide, urea) may be depleted. - Low Reaction Temperature or Short Reaction Time: The cyclization may be slow and require more forcing conditions. - Steric Hindrance: Bulky substituents on the thiophene precursor can hinder cyclization. | - Reagent Stoichiometry: Use a larger excess of the cyclizing agent. For example, when using formamide, it can often serve as both the reagent and the solvent. - Reaction Conditions: Increase the reaction temperature, potentially to reflux. Microwave-assisted synthesis can be highly effective for this step.[4][5] - Alternative Cyclizing Agents: If formamide fails, consider using N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by treatment with an amine or ammonia source.[6] |
| Low Yield in Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one | - Decomposition of Starting Material or Product: The thienopyrimidine core can be sensitive to harsh chlorinating agents and high temperatures. - Inefficient Chlorinating Agent: The chosen reagent may not be reactive enough. - Presence of Moisture: Water can quench the chlorinating agent. | - Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a standard and effective reagent.[7] For sensitive substrates, consider milder conditions such as oxalyl chloride in a non-polar solvent like dichloromethane at low temperatures.[8] - Temperature Control: Perform the reaction at the lowest effective temperature. Start at 0°C and slowly warm to room temperature or reflux if necessary, monitoring by TLC. - Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Failure or Low Yield in Suzuki Coupling | - Catalyst Inactivity: The palladium catalyst may be poisoned or not suitable for the specific substrates. - Poor Solubility of Reactants: One or more components may not be sufficiently soluble in the reaction solvent.[9] - Inappropriate Base: The base is crucial for the transmetalation step. - Deborylation of Boronic Acid: The boronic acid can degrade under the reaction conditions.[9] | - Catalyst and Ligand Screening: While Pd(PPh₃)₄ is a common choice, consider more modern and robust catalysts like Pd(dppf)Cl₂ or those with Buchwald ligands, which are often more effective for electron-rich or sterically hindered substrates.[10] - Solvent System: Use a solvent system that ensures the solubility of all components. Common choices include toluene, dioxane, or DMF, often with water as a co-solvent.[9][11] - Base Selection: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. For base-sensitive functional groups, potassium phosphate (K₃PO₄) can be a milder alternative.[10] - Reaction Setup: Ensure thorough degassing of the reaction mixture to prevent oxidation of the catalyst.[11] Use fresh, high-quality boronic acid. |
| Difficulty in Purification of Final Product | - Presence of Persistent Impurities: Side products from the reaction can be difficult to separate. - Poor Crystallinity of the Product: The product may be an oil or amorphous solid, making crystallization challenging. | - Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary to separate closely related compounds. - Recrystallization: Test a variety of solvents and solvent mixtures for recrystallization. If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. - Alternative Purification Methods: Consider preparative HPLC for challenging separations or small-scale purifications. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for the synthesis of the thieno[3,2-d]pyrimidine core?
A1: A widely used and versatile approach is the Gewald reaction, which allows for the construction of a 2-aminothiophene precursor.[3][12] This intermediate can then be cyclized to form the thieno[3,2-d]pyrimidin-4(3H)-one core. This core is a key intermediate that can be further functionalized.
Q2: I am having trouble with the amination of 4-chlorothieno[3,2-d]pyrimidine. What conditions should I try?
A2: Nucleophilic aromatic substitution (SNAr) on 4-chlorothieno[3,2-d]pyrimidine is a common method for introducing diversity.[13] If you are experiencing low yields or slow reactions, consider the following:
-
Solvent: While polar aprotic solvents like DMF or DMSO are common, studies have shown that for some aminations, particularly with anilines, using water as a solvent with a catalytic amount of acid can significantly increase the reaction rate.[14][15][16]
-
Base: For reactions with aliphatic or benzyl amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often necessary to quench the HCl generated during the reaction.[17]
-
Temperature: Heating the reaction, sometimes to reflux, is typically required. Microwave irradiation can also be beneficial.
-
Steric Hindrance: Be mindful of steric hindrance on both the amine and the thienopyrimidine. Highly hindered substrates may require more forcing conditions or alternative coupling strategies.[15]
Q3: My Suzuki coupling reaction is not working. What are the critical parameters to check?
A3: The success of a Suzuki coupling hinges on several factors. Here's a checklist to troubleshoot a failed reaction:
-
Catalyst and Ligand: Ensure your palladium catalyst is active. If you suspect decomposition, use a fresh batch. For challenging couplings, a ligand screen is often necessary.
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous, especially when using bases like K₃PO₄.[10]
-
Solvent and Degassing: The solvent must solubilize all reactants. Crucially, the reaction mixture must be thoroughly deoxygenated to prevent oxidative degradation of the palladium(0) catalyst.[11] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields. Use fresh, high-quality boronic acid.
Q4: How can I introduce substituents at other positions of the thieno[3,2-d]pyrimidine core?
A4: Beyond the 4-position, other positions can be functionalized:
-
C-2 Position: If you start with a 2-aminothiophene, the 2-position of the final thienopyrimidine will bear the corresponding substituent from your cyclization agent (e.g., an amino group from urea). 2,4-Dichlorothieno[3,2-d]pyrimidine is a versatile intermediate allowing for sequential substitutions.[18]
-
C-6 and C-7 Positions: These positions on the thiophene ring can be functionalized prior to the pyrimidine ring formation. For instance, you can start with a substituted thiophene in your Gewald reaction. Alternatively, direct C-H activation/functionalization on the pre-formed thieno[3,2-d]pyrimidine core is an emerging and powerful strategy.[19]
Experimental Protocols & Visualizations
General Workflow for Thieno[3,2-d]pyrimidine Synthesis
Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.
Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
This two-step protocol describes the synthesis of a key intermediate, 4-chlorothieno[3,2-d]pyrimidine, starting from thieno[3,2-d]pyrimidin-4(3H)-one.
Step A: Preparation of Thieno[3,2-d]pyrimidin-4(3H)-one This step assumes the 2-aminothiophene-3-carboxamide precursor is available.
-
To a round-bottom flask, add 2-aminothiophene-3-carboxamide (1.0 eq).
-
Add an excess of formamide (can be used as the solvent, typically 10-20 eq).
-
Heat the mixture to 150-180 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield thieno[3,2-d]pyrimidin-4(3H)-one.
Step B: Chlorination to 4-Chlorothieno[3,2-d]pyrimidine [8]1. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq). 2. Add phosphorus oxychloride (POCl₃) (5-10 eq). A co-solvent such as toluene can be used. 3. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq). 4. Heat the mixture to reflux (around 110 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. 5. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. 6. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 7. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x). 8. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 9. Purify the crude product by column chromatography on silica gel or recrystallization to afford 4-chlorothieno[3,2-d]pyrimidine.
References
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., Taha, M. O., Zalloum, H., Al-Salamat, H. A., Al-Qirim, T., & Voelter, W. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5087.
- Zhang, Y., Liu, T., Zhang, Q., Li, Y., Zhang, Y., Wang, Y., ... & Liu, J. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456.
- Scott, T. G., August, A. T., Albert, J. S., Sowell, C. G., Beconi, M., DeLucas, L. J., ... & Airavaten, R. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 61(7), 3023–3042.
- Pochet, L., Wouters, J., & Pirotte, B. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(8), 9818–9841.
- Campos, J. F., Queiroz, M. J. R. P., & Berteina-Raboin, S. (2021). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions reported by Hull and Sanford.
- Tidén, A. K., von Knorring, A., & Larhed, M. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 9(1), 1017–1024.
- El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159–1194.
- ResearchGate. (2025).
- Ciesielska, A., Defever, D., & Van der Veken, P. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3186.
- Tidén, A. K., von Knorring, A., & Larhed, M. (2023).
- ResearchGate. (2020). Reaction optimization studies of the modified Gewald reaction.
-
CyberLeninka. (n.d.). GREEN SYNTHESIS OF NOVEL THIENOPYRIMIDINE DERIVATIVES. Retrieved from [Link]
- ResearchGate. (2017). (PDF) Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Mansour, E. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 26(11), 3326.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]
- Preprints.org. (2023).
- El-Damasy, D. A., Lee, J. A., & Kim, K. H. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(11), 2548.
- ResearchGate. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF.
- PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors.
- PubMed. (2025).
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine () for sale [vulcanchem.com]
- 8. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Assay Development
Welcome to the dedicated technical support resource for researchers working with 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of this compound's limited solubility in aqueous assay buffers. Our goal is to equip you with the knowledge and protocols to achieve reliable and reproducible experimental results.
Introduction: Understanding the Solubility Challenge
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a member of the thienopyrimidine class of heterocyclic compounds, holds significant interest for its potential biological activities.[1][2][3] However, like many small molecules in drug discovery pipelines, its planar, fused ring structure can lead to poor aqueous solubility.[4][5] This presents a significant hurdle for in vitro assays, where maintaining the compound in a dissolved state is critical for accurate assessment of its activity. This guide will walk you through a systematic approach to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
Q2: I'm seeing precipitation of my compound in my cell-based assay. What is the likely cause?
A2: Compound precipitation in cell-based assays is a common issue when working with poorly soluble molecules. The primary cause is the low tolerance of aqueous cell culture media for organic solvents, which are often used to create stock solutions. When a concentrated stock solution (e.g., in 100% DMSO) is diluted into the aqueous media, the compound may crash out of solution if its concentration exceeds its solubility limit in the final assay conditions.
Q3: Can I just sonicate my sample to get it back into solution?
A3: Sonication can be a useful technique to aid in the initial dissolution of a compound in a stock solvent. However, if the compound has precipitated in your final aqueous assay buffer due to exceeding its thermodynamic solubility limit, sonication will likely only provide a temporary, kinetically trapped supersaturated solution or a fine suspension. This can lead to inaccurate and irreproducible results. It is better to address the root cause of the low solubility.
Q4: What is the maximum concentration of DMSO I can use in my assay?
A4: The maximum tolerable concentration of Dimethyl Sulfoxide (DMSO) is highly dependent on the specific cell line or assay system being used. Generally, for most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[8] It is crucial to determine the tolerance of your specific assay system by running a vehicle control with varying concentrations of DMSO.
Q5: Are there alternatives to DMSO as a stock solvent?
A5: Yes, other organic solvents can be used to prepare stock solutions. The choice of solvent will depend on the solubility of your compound in that solvent and its compatibility with your assay system. Other commonly used solvents include ethanol, methanol, and dimethylformamide (DMF). However, like DMSO, the final concentration of these solvents in the assay should be minimized and validated. For some thienopyrimidine derivatives, dioxane has been used during synthesis, suggesting it as a potential, albeit less common, solubilizing agent for initial stock preparation.[9]
Troubleshooting Guide: A Stepwise Approach to Overcoming Solubility Issues
This guide provides a systematic workflow for addressing the solubility challenges of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Step 1: Initial Solubility Screening
The first step is to determine the approximate solubility of your compound in various common solvents. This will help in selecting an appropriate solvent for your stock solution.
Protocol: Small-Scale Solubility Assessment
-
Weigh out a small, known amount of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a measured volume (e.g., 100 µL) of the test solvent to each tube.
-
Vortex the tubes for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, add another measured volume of the solvent and repeat until the compound no longer dissolves to estimate the saturation solubility.
-
If the compound does not dissolve, consider gentle heating (e.g., 37°C) or sonication to aid dissolution.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity | Common Use in Assays | Notes |
| Water (or Buffer) | High | Ideal, but likely poor solubility | Establish baseline insolubility. |
| Ethanol | High | Co-solvent | Generally well-tolerated by cells at low concentrations. |
| Methanol | High | Co-solvent | Can be more cytotoxic than ethanol. |
| DMSO | High (aprotic) | Primary stock solvent | High solubilizing power for many organic molecules. |
| DMF | High (aprotic) | Alternative to DMSO | Use with caution due to potential toxicity. |
Step 2: Optimizing the Stock Solution and Dosing Strategy
Once you have identified a suitable solvent for your stock solution (most commonly DMSO), the next step is to optimize its concentration and your method of dilution into the assay buffer.
Workflow for Stock Solution Preparation and Dosing
Caption: Workflow for preparing and dosing the compound.
Step 3: Advanced Solubility Enhancement Techniques
If precipitation persists even with an optimized dosing strategy, more advanced formulation techniques may be necessary.
The solubility of compounds with ionizable groups can be significantly influenced by pH.[10] 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has acidic protons on the pyrimidine ring, suggesting that its solubility may increase at higher pH.
Protocol: pH-Dependent Solubility Testing
-
Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).
-
Add a small amount of your DMSO stock solution to each buffer to a final concentration where you previously observed precipitation.
-
Incubate at the assay temperature for a set period (e.g., 1 hour).
-
Visually inspect for precipitation.
-
If a higher pH improves solubility, consider if your assay can be performed under those conditions. Be mindful that pH can affect protein function and cell viability.
Co-solvents are water-miscible organic solvents that can be added to the final assay buffer to increase the solubility of a hydrophobic compound.[11][12]
Table 2: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | 1-5% | Generally well-tolerated. |
| Propylene Glycol | 1-10% | Can increase viscosity. |
| Polyethylene Glycol (PEG) 300/400 | 1-10% | Can affect protein-protein interactions. |
Protocol: Co-solvent Screening
-
Prepare your assay buffer containing a range of concentrations of the chosen co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Add your compound (from a DMSO stock) to the co-solvent-containing buffer.
-
Visually inspect for solubility improvement.
-
Crucially , run a vehicle control with the same co-solvent concentration to ensure it does not interfere with your assay.
For compounds with acidic or basic functional groups, converting the compound to a salt can dramatically increase aqueous solubility. One study on a related thieno[3,2-d]pyrimidine derivative that was insoluble in DMSO found that converting it to its sodium salt using sodium ethylate in ethanol enabled its biological evaluation.[9]
This is an advanced chemical modification step and should be performed by a chemist. If you have access to medicinal chemistry resources, this can be a very effective strategy.
Excipients such as cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule in a hydrophilic shell and increasing its apparent solubility.[13]
Decision Tree for Solubility Enhancement
Caption: Decision-making flowchart for troubleshooting solubility.
Concluding Remarks
Overcoming the solubility challenges of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione requires a systematic and multi-faceted approach. By carefully selecting stock solvents, optimizing dosing strategies, and exploring advanced formulation techniques such as pH modification and the use of co-solvents, researchers can successfully perform aqueous-based assays with this promising compound. Always remember to validate your chosen method with appropriate vehicle controls to ensure that the observed biological effects are due to the compound itself and not the solubilizing agents.
References
-
Gellis, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 6(1), 1-19. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7059273, Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. Available at: [Link].
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
Al-Kassas, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6268. Available at: [Link]
-
Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1023-1029. Available at: [Link]
-
Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(4), 186. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2014). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Molecules, 19(6), 8063–8077. Available at: [Link]
-
Almalki, W. H., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2414. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Taha, E. Y., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 29(7), 1547-1554. Available at: [Link]
-
Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. Molecules, 28(14), 5489. Available at: [Link]
-
Johnson, T. W., et al. (2021). Chapter 2: Tactics to Improve Solubility. In The Handbook of Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(11), 1819. Available at: [Link]
-
Fujisawa, T., et al. (2020). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 63(10), 5144-5157. Available at: [Link]
-
Ghandi, M., et al. (2021). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. Catalysis Science & Technology, 11(1), 34-52. Available at: [Link]
-
ResearchGate. (n.d.). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. Available at: [Link]
-
Parks, S. K., & Pouysségur, J. (2015). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 16(11), 26434–26452. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Jadhav, S. B., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 073-087. Available at: [Link]
-
dos Santos, V. M., et al. (2023). Combined Antimicrobial Effects of Lactiplantibacillus plantarum-Derived Biosurfactant and Supercritical CO2-Extracted Rosmarinus officinalis Against Multidrug-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
-
Zhang, Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(23), 17336–17351. Available at: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. Available at: [Link]
-
Molbase. (n.d.). 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. wjbphs.com [wjbphs.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
stability of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione under experimental conditions
Welcome to the dedicated technical support guide for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. As a molecule of interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, understanding its stability is paramount for reproducible and reliable experimental outcomes.[1][2] This guide synthesizes known chemical principles of the thienopyrimidine scaffold with practical, field-proven insights to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for solid 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
A1: As a solid, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is expected to be relatively stable if stored correctly. Based on general guidelines for similar heterocyclic compounds, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] For long-term storage, refrigeration (2-8 °C) is recommended. The compound is a combustible solid, so it should be kept away from sources of ignition.[4]
Q2: How stable is this compound in common organic solvents at room temperature?
A2: While specific long-term stability data in various solvents is not extensively published, thienopyrimidine derivatives are typically dissolved in polar aprotic solvents like DMSO or DMF for biological assays.[5] For short-term experimental use (hours to a few days), solutions in high-purity, anhydrous DMSO or DMF are generally acceptable if stored protected from light and moisture. However, prolonged storage in solution is not recommended without conducting specific stability studies, as gradual degradation can occur.
Q3: What are the likely degradation pathways for the thieno[3,2-d]pyrimidine core?
A3: The thieno[3,2-d]pyrimidine scaffold contains several functionalities susceptible to degradation under stress conditions. The pyrimidine ring, being related to purine bases, can be susceptible to hydrolytic cleavage under strong acidic or basic conditions.[6][7] The thiophene ring, while generally aromatic and stable, can be prone to oxidation. The dione functionality presents lactam groups, which can undergo hydrolysis, particularly with strong base catalysis.
Below is a diagram illustrating a hypothetical degradation pathway under hydrolytic stress.
Caption: Hypothetical hydrolytic degradation pathway.
Q4: Is 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione sensitive to light?
A4: Photostability is a common concern for heterocyclic compounds, especially those with conjugated systems. As per ICH guidelines, photostability testing is a crucial part of forced degradation studies.[8] It is prudent to assume the compound has some degree of photosensitivity. Therefore, it is recommended to handle the solid compound and its solutions under subdued light and to store solutions in amber vials or wrapped in aluminum foil.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, with a focus on stability-related causes and solutions.
| Observed Problem | Potential Cause (Stability-Related) | Troubleshooting Steps & Rationale |
| Loss of biological activity or inconsistent assay results over time. | Gradual degradation of the compound in your assay buffer or solvent. | 1. Prepare Fresh Solutions: Always use freshly prepared stock solutions for your experiments. Avoid using solutions that have been stored for extended periods unless their stability has been verified.2. Buffer pH: Check the pH of your aqueous buffers. The pyrimidine-dione moiety may be susceptible to hydrolysis at pH extremes. Aim for a pH range of 6-8 if the experiment allows.3. Conduct a Time-Course Stability Study: Incubate the compound in your final assay buffer at the experimental temperature. Aliquots should be taken at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC to quantify the parent compound. This will establish a "use-by" time for your prepared solutions. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | The compound is degrading under the experimental or storage conditions. These new peaks are likely degradants. | 1. Perform Forced Degradation: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradants. This helps in confirming if the new peaks are related to your compound.[8][9]2. Characterize Degradants: If the degradant peaks are significant, use LC-MS/MS or other analytical techniques to tentatively identify their structures. This provides insight into the degradation pathway.3. Optimize Conditions: Based on the degradation profile, modify your experimental conditions. For example, if oxidative degradation is observed, deaerate your solvents or add an antioxidant (if compatible with your assay). |
| Poor solubility or precipitation of the compound from solution. | The compound may be degrading to a less soluble product. Alternatively, the initial solvent may not be suitable for long-term stability. | 1. Verify Compound Integrity: Use HPLC to check the purity of the precipitated material and the supernatant. This will confirm if it's the parent compound crashing out or a degradant.2. Screen Solvents: Test the solubility and short-term stability in a few different biocompatible solvents (e.g., DMSO, DMA, ethanol/water mixtures).3. pH Adjustment: For aqueous solutions, carefully adjust the pH to see if solubility improves without causing rapid degradation. |
Protocols for Stability Assessment
To ensure the integrity of your experimental data, performing a basic stability assessment is crucial. Below is a detailed protocol for a forced degradation study, which is a systematic way to evaluate the intrinsic stability of a drug substance.[10]
Protocol: Forced Degradation Study
Objective: To determine the degradation pathways of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and develop a stability-indicating analytical method.
Materials:
-
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter, calibrated oven, photostability chamber
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.
-
Keep the solution at room temperature. Rationale: Base-catalyzed hydrolysis of lactams can be rapid, so milder conditions are used initially.
-
Withdraw aliquots, neutralize with HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration 3%).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots and dilute for analysis.
-
-
Thermal Degradation:
-
In Solution: Place a vial of the stock solution in an oven at 80°C.
-
Solid State: Place a small amount of the solid compound in an open vial in an oven at 80°C.
-
Sample at time points. For the solid sample, dissolve a weighed amount in the solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent peak from all generated degradant peaks. A gradient method on a C18 column is a good starting point.
-
Analyze all samples, including a non-degraded control.
-
Use a PDA detector to check for peak purity of the parent compound.
-
Calculate the percentage of degradation and perform a mass balance analysis to ensure all major degradants are accounted for.[10]
-
References
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. Available at: [Link]
-
Synthesis and Biological Evaluation of thieno[3,2-d]- Pyrimidinones, thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. Molecules. Available at: [Link]
-
Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. ACS Omega. Available at: [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Available at: [Link]
-
Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
How to Approach a Forced Degradation Study. SGS Life Science Services. Available at: [Link]
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 6-Methylthieno 2,3-d pyrimidine-2,4(1H,3H)-dione 76872-71-4 [sigmaaldrich.com]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. ajrconline.org [ajrconline.org]
- 10. sgs.com [sgs.com]
troubleshooting unexpected results in 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione assays
Welcome to the technical support resource for researchers working with 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its analogs. This guide is designed to provide field-proven insights and systematic troubleshooting strategies for the common and unexpected challenges encountered during in-vitro and cell-based assays. The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, known for its structural similarity to purine bases, which allows it to interact with a wide array of biological targets, including kinases and other enzymes.[1][2] However, this structural characteristic also presents specific experimental hurdles. This document provides a logical, causality-driven approach to identifying and resolving these issues to ensure the integrity and reproducibility of your results.
Section 1: Foundational Issues: Compound Handling and Solubility
The most frequent source of assay variability and unexpected results originates from the fundamental physicochemical properties of the test compound. Thienopyrimidine derivatives are often planar, aromatic structures prone to poor aqueous solubility, which can manifest as low potency, poor reproducibility, or outright assay failure.[3]
Frequently Asked Questions (FAQs)
Q1: My batch of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione shows poor solubility in aqueous buffers. How should I prepare my stock and working solutions?
A1: This is the most critical first step. Incorrect handling can invalidate an entire experiment.
-
Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved; gentle warming (to 30-37°C) and vortexing can assist, but always check for recrystallization upon cooling to room temperature.
-
Aqueous Working Solutions: Avoid making large dilutions directly into purely aqueous buffers. The compound will likely precipitate. Instead, perform serial dilutions from your DMSO stock into your assay buffer. Crucially, the final concentration of DMSO in your assay should be kept constant across all wells (including controls) and should ideally not exceed 0.5% , as higher concentrations can have intrinsic biological effects.[3]
-
Solubility Limits: The aqueous solubility of related pyrimidine compounds can range from micromolar to low millimolar.[4] It is essential to determine the kinetic solubility limit in your specific assay buffer. A simple visual or light-scattering check of your highest concentration working solution can often reveal precipitation.
Q2: What are the recommended storage conditions for this compound?
A2: Stability is key for reproducibility.
-
Solid Form: Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[5]
-
DMSO Stock Solutions: Store at -20°C or -80°C. Minimize freeze-thaw cycles by preparing smaller-volume aliquots. Before use, thaw completely and vortex thoroughly to ensure homogeneity, as components can concentrate during freezing.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | Maximizes solubility for a high-concentration stock. |
| Storage (Solid) | Room Temperature, Dry, Dark | Prevents degradation from moisture and light.[5] |
| Storage (DMSO Stock) | -20°C or -80°C (Aliquoted) | Ensures long-term stability and prevents repeated freeze-thaw cycles. |
| Final Assay [DMSO] | ≤ 0.5% (consistent in all wells) | Minimizes solvent-induced artifacts and ensures a fair comparison. |
Section 2: Troubleshooting Biochemical Assays (e.g., Kinase, Tautomerase Assays)
Biochemical assays are sensitive to a variety of interferences. When results are unexpected, a systematic approach is necessary to pinpoint the cause.
Problem: Lower-than-Expected Potency or No Inhibition
This is a common issue where a compound, expected to be active, shows a high IC50 value or no activity at all.
Workflow for Diagnosing Low Potency
Caption: Decision tree for troubleshooting low compound potency.
Potential Causes & Solutions
-
Compound Precipitation in Assay:
-
Why it happens: The final dilution into the aqueous assay buffer lowers the DMSO concentration below the threshold required to keep the compound in solution.
-
How to fix: Determine the kinetic solubility in the final buffer. If precipitation occurs, the measured IC50 is not a true measure of potency. The primary solution is to test at concentrations below the solubility limit. For some targets, adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.005-0.01%) to the assay buffer can help maintain solubility, but this must be validated to ensure it doesn't affect enzyme activity.
-
-
Compound Degradation:
-
Why it happens: Thienopyrimidines can be susceptible to hydrolysis or oxidation in certain aqueous buffers, especially after prolonged incubation at 37°C.
-
How to fix: Run a time-course experiment. If potency decreases with longer pre-incubation times, degradation may be the cause. Confirm compound integrity post-incubation via LC-MS. If unstable, shorten incubation times or adjust buffer components if the source of instability is known.
-
-
Assay Interference (False Negatives):
-
Why it happens: The compound may possess properties that artificially boost the assay signal, masking true inhibition. For example, in a fluorescence-based assay, a highly fluorescent compound can add to the signal, making it appear as if there is less inhibition.
-
How to fix: Perform a counter-screen. Run the assay under identical conditions but in the absence of the enzyme or a key substrate. A signal that increases with compound concentration indicates interference.
-
Problem: Irreproducible Results or High Variability
High variance between replicates or from day-to-day is a red flag that an uncontrolled variable is impacting the assay.
Potential Causes & Solutions
-
Compound Adsorption:
-
Why it happens: Hydrophobic compounds like thienopyrimidines can stick to the plastic surfaces of pipette tips and microplates, reducing the effective concentration in the well.
-
How to fix: Use low-retention pipette tips. Consider using low-binding microplates. Including a carrier protein like BSA (0.01%) or a non-ionic detergent in the buffer can also mitigate this issue by blocking non-specific binding sites.
-
-
Compound Aggregation:
-
Why it happens: Many enzyme inhibitors, particularly those with planar aromatic systems, can form aggregates at higher concentrations. These aggregates can non-specifically sequester and inhibit enzymes, leading to steep, irreproducible dose-response curves.[3]
-
How to fix: Re-run the assay in the presence of 0.01% Triton X-100. If the IC50 value increases significantly, aggregation was likely the cause of the original "activity." True 1:1 inhibitors should not be so sensitive to detergent.
-
-
Enzyme Stability and Age:
-
Why it happens: Enzymes can lose activity over time, especially if stored improperly or subjected to multiple freeze-thaw cycles. This is a critical and often overlooked factor. For instance, in studies with Macrophage Migration Inhibitory Factor (MIF), it was found to be crucial to use enzyme that has been expressed and stored for less than 12 months for reproducible results.[6]
-
How to fix: Always use a fresh aliquot of enzyme for each experiment. Validate the activity of a new batch of enzyme with a known reference inhibitor. A correction to a study on a thienopyrimidine derivative noted that initial findings of selectivity were incorrect due to using an older batch of enzyme, highlighting the importance of this parameter.[6][7]
-
Section 3: Troubleshooting Cell-Based Assays
Observing activity in a biochemical assay is only the first step. A lack of translation to a cellular context is a common and complex problem.
Problem: Compound is Potent Biochemically but Inactive in Cells
Logical Flow for Cellular Inactivity
Caption: Troubleshooting workflow for cellular inactivity.
Potential Causes & Solutions
-
Low Membrane Permeability:
-
Why it happens: The compound may not be able to passively diffuse across the cell membrane to reach its intracellular target. Physicochemical properties like polarity and size are key determinants.
-
How to fix: This is an intrinsic property of the molecule. Diagnostic assays like PAMPA or Caco-2 permeability assays can confirm this.[4] If permeability is the issue, it typically requires medicinal chemistry efforts to optimize the structure.
-
-
Active Efflux:
-
Why it happens: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1), which actively pump xenobiotics out of the cell, preventing them from reaching therapeutic concentrations.
-
How to fix: To test this hypothesis, co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). If cellular activity is restored, efflux is the likely mechanism.
-
-
High Serum Protein Binding:
-
Why it happens: Compounds can bind avidly to proteins in the cell culture medium, primarily albumin. Only the unbound ("free") fraction of the drug is available to enter the cells and interact with the target.
-
How to fix: Measure the IC50 in media containing different serum concentrations (e.g., 10%, 2%, 0.5%). A significant potency shift indicates high protein binding. While this reflects a potential in-vivo liability, for mechanistic studies, using low-serum or serum-free conditions for a short duration can confirm target engagement.
-
-
Rapid Metabolism:
-
Why it happens: Cells, particularly primary cells or liver-derived cell lines, can rapidly metabolize the compound into an inactive form.
-
How to fix: Perform a stability assay by incubating the compound with cells (or cell lysate/microsomes) and measuring the concentration of the parent compound over time using LC-MS.
-
Section 4: Essential Validation Protocols
Protocol 1: Assay Interference Counter-Screen (Fluorescence Example)
This protocol is designed to identify compounds that interfere with the assay signal itself, leading to false positives or false negatives.
-
Plate Setup: Prepare a 96- or 384-well plate. Designate wells for "No Enzyme Control."
-
Reagent Addition:
-
To all wells, add assay buffer.
-
Add your serially diluted 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione compound to the appropriate wells. Ensure the final DMSO concentration is constant.
-
Crucially, add heat-inactivated enzyme or buffer in place of the active enzyme to the "No Enzyme Control" wells.
-
Add the substrate and any other cofactors (e.g., ATP for a kinase assay).
-
-
Incubation: Incubate the plate under the same conditions as your main assay (time, temperature).
-
Detection: Add your detection reagent and read the plate on a plate reader using the same settings.
-
Analysis: Plot the signal from the "No Enzyme Control" wells against the compound concentration. If the signal changes in a concentration-dependent manner, your compound is interfering with the assay readout.
Protocol 2: Evaluation of Compound Aggregation
This protocol helps determine if the observed inhibition is due to non-specific effects of compound aggregation.
-
Primary Assay: Determine the IC50 of your compound using the standard, validated assay protocol.
-
Detergent Assay: Repeat the exact same assay, but with one modification: include 0.01% (w/v) Triton X-100 in the final assay buffer. Ensure the detergent is fully dissolved and compatible with your enzyme.
-
Analysis: Compare the dose-response curves and IC50 values from the two experiments.
-
No Significant Change: If the IC50 value remains relatively constant (<3-fold change), the compound is likely a true, specific inhibitor.
-
Significant Potency Decrease: If the IC50 value increases dramatically (>10-fold) or activity is abolished in the presence of Triton X-100, the original activity was likely due to non-specific inhibition by compound aggregates.
-
References
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC. (2022). Journal of Medicinal Chemistry. Details assay development and use of thienopyrimidines as enzyme inhibitors. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. (2022). Journal of Medicinal Chemistry. Provides detailed experimental protocols for tautomerase and cell proliferation assays. [Link]
-
Correction to “Thieno[2,3- d ]pyrimidine-2,4(1 H ,3 H )-dione Derivative Inhibits d -Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells” - ResearchGate. (2025). Highlights issues of enzyme stability and inhibitor selectivity. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC - NIH. Discusses cell-based assays and metabolite rescue experiments for thienopyrimidines. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central. Provides examples of the synthesis and evaluation of the specific [3,2-d] isomer scaffold. [Link]
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem - NIH. Basic compound information for the parent scaffold. [Link]
-
Correction to “Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells” - PMC - NIH. (2025). Emphasizes the critical importance of enzyme age and stability for assay reproducibility. [Link]
-
Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties - PubMed. (2014). Bioorganic & Medicinal Chemistry. Provides data on the wide range of solubility and permeability for related pyrimidine-diones. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. Provides a broad overview of the thienopyrimidine scaffold and its synthesis. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents - ResearchGate. (2023). Reviews the use of thienopyrimidines as kinase inhibitors in cancer research. [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed. (2025). Archiv der Pharmazie. Reviews the diverse biological activities and structural aspects of thienopyrimidines. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. (2023). Details the evaluation of thienopyrimidines in kinase and cell-based assays for cancer. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Correction to “Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Potency Enhancement of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives
Answering your request, as a Senior Application Scientist, I've developed this technical support center to guide researchers in enhancing the potency of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives. This guide provides in-depth troubleshooting, FAQs, and validated protocols to navigate the complexities of synthesis, purification, and biological evaluation.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry. As a bioisostere of purine, this core structure has been extensively explored for developing novel therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, particularly as potent kinase inhibitors in oncology.[2][3] The 6-methyl-2,4-dione substitution provides a foundational structure from which numerous potent and selective inhibitors can be developed. Enhancing the potency of these derivatives requires a multi-faceted approach, encompassing synthetic strategy, purification, and rigorous biological testing. This guide is structured to address challenges at each stage of this process.
Part 1: Synthesis and Purification Troubleshooting Guide
This section addresses common hurdles encountered during the synthesis and purification of thieno[3,2-d]pyrimidine derivatives. A systematic approach to troubleshooting is often the most effective way to resolve these issues.[4]
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) for installing a substituent at the C6 position is failing or giving very low yield. What should I investigate first?
A1: Low or no yield in palladium-catalyzed cross-coupling is a frequent issue. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, and problems can arise at any step.[5][6] A systematic check is crucial.
Initial Troubleshooting Steps:
-
Verify Reagent Quality & Integrity:
-
Solvents & Bases: Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which deactivates the Pd(0) catalyst.[7][8] The choice and quality of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical for the transmetalation step.[8]
-
Starting Materials: Impurities in the aryl halide or organometallic reagent (e.g., boronic acid) can poison the catalyst.[8] For Suzuki reactions, check for protodeboronation of the boronic acid, a common side reaction, especially with electron-rich partners. Using boronic esters can sometimes mitigate this.[8]
-
-
Assess the Catalyst and Ligand System:
-
Catalyst Activity: Most reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the cycle won't start.[7] Consider using a more easily activated precatalyst or a direct Pd(0) source.[9]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[9] Ensure the ligand is not oxidized, as this alters the ligand-to-metal ratio and can kill the reaction.[9] For challenging couplings, consider more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).
-
-
Ensure a Strictly Inert Atmosphere:
// Nodes start [label="Low / No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="Check Reagents\n(Purity, Anhydrous)", fillcolor="#FBBC05", fontcolor="#202124"]; atmosphere [label="Verify Inert\nAtmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Evaluate Catalyst\n& Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Optimize Conditions\n(Temp, Time, Base)", fillcolor="#FBBC05", fontcolor="#202124"];
reagents_ok [label="Reagents OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; atmosphere_ok [label="Atmosphere OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_ok [label="System OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
purify [label="Purify/Replace\nReagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; degas [label="Improve Degassing\nTechnique", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; change_catalyst [label="Change Ligand\nor Precatalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="Systematic\nOptimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> reagents_ok; reagents_ok -> atmosphere [label="Yes"]; reagents_ok -> purify [label="No"];
atmosphere -> atmosphere_ok; atmosphere_ok -> catalyst [label="Yes"]; atmosphere_ok -> degas [label="No"];
catalyst -> catalyst_ok; catalyst_ok -> conditions [label="Yes"]; catalyst_ok -> change_catalyst [label="No"];
conditions -> optimize; }
Troubleshooting a Failed Cross-Coupling Reaction
Q2: My synthesized derivative is highly polar and streaks badly on a silica gel column, making purification impossible. What are my options?
A2: This is a very common problem with nitrogen-containing heterocycles. The basic nitrogen atoms can interact strongly and irreversibly with the acidic silanol groups on the silica surface, causing severe tailing (streaking).
Purification Strategies for Polar Compounds:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: For basic compounds that streak, adding a small amount of triethylamine (0.1-1%) or a solution of ammonia in methanol to the mobile phase can neutralize the acidic silica sites and dramatically improve peak shape.[10]
-
-
Change the Stationary Phase:
-
Reversed-Phase Chromatography: This is often the best method for polar compounds.[10] Use a C18 column with a polar mobile phase like water/acetonitrile or water/methanol. A modifier like formic acid or trifluoroacetic acid (TFA) is often added to improve peak shape for ionizable compounds.[10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that have little to no retention on a C18 column.[10][12]
-
Alumina: Switching to a neutral or basic alumina stationary phase can be effective for purifying basic compounds.[10]
-
Q3: I'm trying to purify my final product by crystallization, but it keeps "oiling out." How can I induce proper crystal formation?
A3: "Oiling out" occurs when the compound's solubility in the solvent is too high, or the solution is cooled too quickly, causing it to separate as a liquid phase instead of a solid crystal lattice.
Techniques to Induce Crystallization:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature very slowly before placing it in an ice bath or refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[10]
-
Add Seed Crystals: If you have a tiny amount of the pure solid, add a single crystal to the cooled, supersaturated solution to initiate crystallization.[10]
-
Use a Co-solvent System: Find a "good" solvent that dissolves your compound well and a "poor" solvent in which it is insoluble. Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
Part 2: FAQs for Potency Enhancement
This section focuses on the medicinal chemistry strategies used to improve the biological activity of the lead compound.
Q4: I have a baseline activity with the 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core. Where are the most promising positions on the scaffold to make modifications to improve potency?
A4: The thieno[3,2-d]pyrimidine scaffold offers several "hotspots" for modification. Structure-activity relationship (SAR) studies are key to understanding how changes at these positions affect target binding and potency.[13]
Key Modification Points:
-
N1 and N3 Positions: The nitrogen atoms on the pyrimidine ring are common sites for alkylation or arylation. Substituents here can project into solvent-exposed regions or form additional interactions within the target's binding pocket.[14]
-
C6 Position: As seen in the parent compound, this position on the thiophene ring is a prime vector for introducing diversity. Attaching different aryl or heteroaryl groups via cross-coupling reactions can explore different sub-pockets of the target protein.
-
C2 and C4 Positions: While the core is a 2,4-dione, modifications can be made. For example, the C4-oxo group can be converted to a thione, which has been shown to sometimes increase antiproliferative activity.[13] The C2 position can also be substituted.
// Scaffold Image as a node (placeholder) scaffold [label="", image="https://i.imgur.com/gY5zC8e.png", pos="3.5,2.5!"];
// Annotation Nodes N1 [label="N1-Position\n(Alkylation)", pos="1.5,1.5!"]; N3 [label="N3-Position\n(Alkylation)", pos="5.5,1.5!"]; C6 [label="C6-Position\n(Aryl/Heteroaryl\nSubstitution)", pos="1.5,3.8!"]; C2_C4 [label="C2/C4-Positions\n(e.g., Thionation)", pos="5.5,3.8!"];
// Edges pointing to the scaffold N1 -> scaffold [arrowhead=vee, headlabel=" R1", fontcolor="#4285F4", labeldistance=1.5, labelangle=20]; N3 -> scaffold [arrowhead=vee, headlabel=" R2", fontcolor="#4285F4", labeldistance=1.5, labelangle=-20]; C6 -> scaffold [arrowhead=vee, headlabel=" R3", fontcolor="#EA4335", labeldistance=1.5, labelangle=160]; C2_C4 -> scaffold [arrowhead=vee, headlabel=" X=O,S", fontcolor="#34A853", labeldistance=1.5, labelangle=20]; }
Key Modification Points on the Scaffold
Q5: How do I systematically establish a Structure-Activity Relationship (SAR)?
A5: Establishing a robust SAR involves synthesizing a library of analogs where one specific position on the scaffold is varied at a time, followed by testing their biological activity.
Protocol: Establishing a Basic SAR
-
Select a Vector: Choose one position for modification (e.g., the C6 position).
-
Synthesize Analogs: Create a small, diverse set of derivatives. For the C6-position, this might involve coupling various phenyl rings with different electronic properties (e.g., -H, -OMe, -Cl, -CF₃) and in different positions (ortho, meta, para).
-
Test for Potency: Assay all compounds under identical conditions to determine their IC₅₀ values against the target.
-
Analyze and Iterate: Tabulate the results. Look for trends. Does an electron-withdrawing group improve potency? Is there a steric preference for a particular position? Use these initial findings to design the next round of more focused analogs.
| Derivative | Modification at C6 | IC₅₀ (nM) - Illustrative | SAR Insight |
| Parent | Methyl | 5000 | Baseline activity |
| 1a | Phenyl | 850 | Aromatic group improves potency |
| 1b | 4-Fluorophenyl | 320 | Electron-withdrawing group is favorable |
| 1c | 4-Methoxyphenyl | 1200 | Electron-donating group is unfavorable |
| 1d | 2-Fluorophenyl | 900 | Steric clash in the ortho position? |
| 1e | Thiophene | 450 | Heteroaromatic rings are tolerated |
This table presents illustrative data to demonstrate the concept of SAR analysis.
Part 3: Biological Evaluation and Troubleshooting
After successful synthesis and purification, the next critical phase is accurately assessing the biological activity of your derivatives.
Q6: My compound showed high potency in a biochemical kinase assay but has no effect in a cell-based assay. Why the discrepancy?
A6: This is a common and costly reality in drug discovery.[15] A biochemical assay uses purified, often truncated, enzyme in a test tube, while a cell-based assay measures target engagement or its downstream effects in a live, intact cell.[15][16]
Potential Reasons for Discrepancy:
-
Poor Cell Permeability: The compound may be potent against the isolated enzyme but cannot cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The compound might bind extensively to other proteins in the cell or to proteins in the cell culture serum, reducing the free concentration available to engage the target.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
High Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations. In a cell, ATP levels are much higher (~millimolar), and your compound may not be able to compete effectively with the native substrate.
Recommended Action: Prioritize cell-based assays early in the discovery process.[15] Assays like the NanoBRET™ Target Engagement Assay can directly measure compound binding in live cells, while cellular phosphorylation assays can confirm functional inhibition of the kinase's activity.[15][17]
// Nodes biochem [label="In Vitro Biochemical Assay\n(e.g., Purified Kinase)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_based [label="Cell-Based Target Engagement\n(e.g., NanoBRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; functional [label="Cellular Functional Assay\n(e.g., Phosphorylation, Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Downstream Pathway Analysis\n(e.g., Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; invivo [label="In Vivo Efficacy Model\n(e.g., Xenograft)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges biochem -> cell_based [label="Initial Screen"]; cell_based -> functional [label="Confirm Cellular Activity"]; functional -> downstream [label="Verify Mechanism"]; downstream -> invivo [label="Preclinical Validation"]; }
General Workflow for Biological Evaluation
Q7: I am performing a Western blot to confirm that my compound inhibits the phosphorylation of a downstream substrate, but I'm having trouble. What are the common issues?
A7: Western blotting can be a difficult technique to troubleshoot.[18] Problems generally fall into categories of no/weak signal, high background, or non-specific bands.[18][19][20]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Insufficient protein loaded.[21]2. Inefficient protein transfer to the membrane.3. Primary or secondary antibody concentration is too low.4. Target protein is not expressed or is at very low levels in the cell lysate. | 1. Load more protein (20-30 µg is a good starting point for whole-cell lysates).[21]2. Confirm transfer by staining the membrane with Ponceau S after transfer.[19]3. Optimize antibody concentrations via titration.4. Run a positive control lysate known to express the target protein.[21] |
| High Background | 1. Insufficient blocking of the membrane.2. Antibody concentration is too high.[19]3. Inadequate washing steps. | 1. Increase blocking time or change the blocking agent (e.g., from non-fat milk to BSA).2. Reduce the concentration of the primary and/or secondary antibody.3. Increase the number and duration of wash steps, and ensure a detergent like Tween-20 is in the wash buffer.[19] |
| Non-Specific Bands | 1. Primary antibody is cross-reacting with other proteins.2. Too much protein loaded on the gel.[19]3. Protein degradation in the sample. | 1. Use a more specific antibody; run controls (e.g., knockout/knockdown cell lysate if available).2. Reduce the amount of protein loaded per lane.3. Always use fresh protease and phosphatase inhibitors in your lysis buffer. |
References
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
-
Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. [Link]
-
Western Blot Troubleshooting Guide. Bio-Techne. [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. [Link]
-
Western Blot Troubleshooting Guide. (2022). Biocompare. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. National Library of Medicine. [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. National Library of Medicine - NIH. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Chemical structures of some thieno[3,2-d]pyrimidines. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. inits.at [inits.at]
- 17. reactionbiology.com [reactionbiology.com]
- 18. biocompare.com [biocompare.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: A Researcher's Guide to Deconvoluting Off-Target Effects of Novel Thieno[3,2-d]pyrimidine Analogs
Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the specific biological targets or off-target profile of the compound 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide is a generalized resource designed for researchers working with novel compounds based on the thieno[3,2-d]pyrimidine scaffold. The experimental data and compound characteristics described herein for the hypothetical compound "TPD-X" are for illustrative purposes to provide a framework for investigating and addressing potential off-target effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when observing unexpected results with a novel thieno[3,2-d]pyrimidine derivative.
Q1: What is the thieno[3,2-d]pyrimidine scaffold and what are its typically associated targets?
A1: The thieno[3,2-d]pyrimidine core is a heterocyclic structure that has been identified as a versatile scaffold in medicinal chemistry. Due to its structural resemblance to purines, it often interacts with nucleotide-binding sites in proteins. Consequently, derivatives of this scaffold have been developed as inhibitors for a range of protein classes, most notably protein kinases such as Cyclin-Dependent Kinase 7 (CDK7)[1]. Other reported targets for this chemical family include tubulin[2][3] and Receptor-Interacting Protein Kinase 2 (RIPK2), highlighting its potential role in oncology and inflammation[4]. The broad applicability of this scaffold underscores the potential for off-target interactions.
Q2: My experimental results with our in-house thieno[3,2-d]pyrimidine, "TPD-X," are inconsistent with the known function of its intended target. Could off-target effects be the cause?
A2: Yes, this is a strong possibility. Unexpected phenotypic outcomes, or data that contradict the established biological role of the primary target, are classic indicators of off-target activity[5][6]. Small molecule inhibitors, especially during early development, can interact with multiple unintended proteins, leading to complex or paradoxical biological responses[7][8]. It is estimated that a typical small molecule drug interacts with 6-11 distinct targets[9][10].
Q3: How can I begin to differentiate between on-target and off-target effects in my cellular assays?
A3: A systematic approach is crucial to dissect the observed phenotype. Initial steps should include:
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a well-characterized, structurally distinct inhibitor of the same primary target. If both compounds produce the same result, it points towards an on-target effect[5][6].
-
Rescue Experiments: A gold-standard method for validating on-target effects. This involves re-introducing a version of the target protein that is resistant to your inhibitor (e.g., via mutation). If this "rescues" the phenotype (i.e., reverses the effect of the compound), it strongly implicates an on-target mechanism[6].
-
Dose-Response Correlation: Analyze if the IC50 for the phenotypic effect correlates with the biochemical IC50 for the target enzyme and the target engagement EC50 in cells. A significant discrepancy may suggest that the phenotype is driven by a more potent off-target interaction.
Q4: What are the primary experimental strategies to identify unknown off-targets of TPD-X?
A4: There are several unbiased, proteome-wide methods to identify off-targets:
-
Kinase Profiling: Given the propensity of this scaffold to bind kinases, screening your compound against a large panel of kinases is a logical first step. This can provide a broad overview of its selectivity within the kinome[11][12][13].
-
Proteome-Wide Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding, directly within a cellular environment. It is a powerful, label-free approach to identify both on- and off-targets[14][15][16][17].
-
Chemical Proteomics: This advanced technique uses chemically modified probes of your compound to "fish" for binding partners in cell lysates, which are then identified by mass spectrometry. This can uncover a wide range of interacting proteins, not just kinases[18][19][20].
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for when you suspect off-target effects are confounding your results.
Problem: Unexpected or Paradoxical Cellular Phenotype Observed with TPD-X
You have designed TPD-X to inhibit Target A, but instead of the expected phenotype (e.g., cell cycle arrest), you observe a different outcome (e.g., induction of an inflammatory response).
Caption: Step-by-step workflow for a CETSA experiment.
Methodology (Western Blot-Based Detection):
-
Cell Culture and Treatment:
-
Culture cells known to express the target of interest (e.g., a myeloid cell line for RIPK2).
-
Treat cells with TPD-X at a desired concentration (e.g., 10x phenotypic IC50) or vehicle (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.[16]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
To separate the precipitated (unfolded) proteins from the soluble (stable) fraction, centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Normalize the total protein concentration of all samples using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Analyze the samples by SDS-PAGE and Western blot using a validated antibody specific for the off-target protein (e.g., anti-RIPK2 antibody).
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For each temperature, normalize the band intensity to the 40°C (no denaturation) sample.
-
Plot the normalized intensity versus temperature for both the vehicle- and TPD-X-treated samples. A rightward shift in the melting curve for the TPD-X-treated sample confirms target engagement.[14]
-
Part 3: Data Interpretation and Mitigation Strategies
Synthesizing the Evidence
After performing the primary screening and validation experiments, you must integrate the data to build a complete picture of TPD-X's activity profile.
| Target | Biochemical IC50 | Cellular Target Engagement (CETSA EC50) | Cellular Phenotypic IC50 | Conclusion |
| Target A (CDK7) | 50 nM | 200 nM | > 5 µM | On-target binding confirmed, but does not correlate with observed phenotype. |
| Off-Target (RIPK2) | 80 nM | 350 nM | 400 nM | Off-target binding confirmed and correlates well with the inflammatory phenotype. |
Visualizing On- and Off-Target Pathways
Understanding how multiple targets contribute to the final phenotype is key. The off-target effect may be dominant or may synergize with the on-target effect.
Caption: Hypothetical signaling pathways for TPD-X, illustrating how a dominant off-target effect can determine the overall cellular response.
Mitigation Strategies
Once off-targets are confirmed, the following steps can be taken:
-
Structure-Activity Relationship (SAR) Studies: Initiate a medicinal chemistry effort to modify the TPD-X scaffold. The goal is to design new analogs that retain potency for the primary target while reducing or eliminating binding to the off-target(s).
-
Computational Modeling: Use in silico docking of TPD-X into the crystal structures of both the on- and off-targets to understand the specific molecular interactions driving binding. This can guide the rational design of more selective compounds.[7][9]
-
Re-evaluate the Project: If selectivity cannot be readily achieved, a decision must be made. Is the off-target effect acceptable, or does it represent a liability that requires halting the project? In some cases, an off-target effect could even be therapeutically beneficial (polypharmacology), but this must be rigorously validated.[7][21]
References
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Antolin, A. A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Chen, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Cui, W., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
-
D'Souza, S., et al. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
-
Drug Discovery Support. (n.d.). Kinase Screening & Profiling Service. Drug Discovery Support. Available at: [Link]
-
Fushimi, M. (2020). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. Available at: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. Available at: [Link]
-
Protheragen. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biogene. Available at: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. Available at: [Link]
-
Taylor & Francis Online. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]
-
Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. Available at: [Link]
-
Wu, G., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wu, H., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, X., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. Available at: [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. Available at: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
-
Karaman, M. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assayquant.com [assayquant.com]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pelagobio.com [pelagobio.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. tandfonline.com [tandfonline.com]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling Up the Synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important heterocyclic compound.
Conceptual Overview: The Synthetic Strategy
The synthesis of 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a two-step process that first involves the construction of a substituted thiophene ring followed by the annulation of a pyrimidine ring.
Step 1: The Gewald Reaction
The initial and crucial step is the synthesis of the intermediate, 2-amino-3-cyano-5-methylthiophene. This is typically achieved through the Gewald reaction, a multi-component condensation reaction.[1][2] This reaction involves the condensation of a ketone (in this case, acetone) with an active methylene nitrile (malononitrile) in the presence of elemental sulfur and a basic catalyst.[1][2] The choice of base is critical and can influence reaction rates and yields.
Step 2: Cyclocondensation to Form the Pyrimidine Ring
The second step involves the cyclocondensation of the 2-amino-3-cyano-5-methylthiophene intermediate with a suitable one-carbon synthon to form the desired pyrimidine-2,4-dione ring system. Urea is a common and cost-effective reagent for this transformation, which typically requires high temperatures to drive the cyclization and elimination of ammonia.
Detailed Experimental Protocol: A Scalable Approach
This protocol provides a step-by-step methodology for the synthesis of 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, with a focus on scalability and safety.
Step 1: Synthesis of 2-Amino-3-cyano-5-methylthiophene
Reaction Scheme:
Caption: The Gewald reaction for the synthesis of the thiophene intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 kg product) | Moles |
| Acetone | 58.08 | 0.48 kg | 8.27 |
| Malononitrile | 66.06 | 0.50 kg | 7.57 |
| Elemental Sulfur | 32.07 | 0.24 kg | 7.48 |
| Morpholine | 87.12 | 0.66 kg | 7.57 |
| Ethanol | 46.07 | 5.0 L | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a condenser, a temperature probe, and an addition funnel. The reactor size should be at least double the total reaction volume to accommodate potential foaming or gas evolution.[3][4]
-
Initial Charge: Charge the reactor with ethanol (3.0 L), acetone (0.48 kg), malononitrile (0.50 kg), and morpholine (0.66 kg).
-
Sulfur Addition: While stirring, add elemental sulfur (0.24 kg) portion-wise to the reaction mixture. The addition of sulfur can be exothermic, so monitor the temperature closely and control the addition rate to maintain the temperature below 40°C.
-
Reaction: After the complete addition of sulfur, heat the reaction mixture to a gentle reflux (approximately 70-75°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid product and wash it with cold ethanol (2 x 1.0 L) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60°C until a constant weight is achieved.
Step 2: Synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reaction Scheme:
Caption: Cyclocondensation of the thiophene intermediate with urea.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 kg product) | Moles |
| 2-Amino-3-cyano-5-methylthiophene | 138.19 | 0.76 kg | 5.50 |
| Urea | 60.06 | 0.66 kg | 10.99 |
| Dimethylformamide (DMF) | 73.09 | 3.0 L | - |
Procedure:
-
Reaction Setup: In a suitable high-temperature reactor equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2-amino-3-cyano-5-methylthiophene (0.76 kg) and urea (0.66 kg).
-
Solvent (Optional): While the reaction can be run neat, using a high-boiling solvent like DMF (3.0 L) can improve heat transfer and stirring efficiency, especially at a larger scale.
-
Reaction: Heat the mixture to 180-200°C and maintain this temperature for 6-8 hours. The reaction will release ammonia gas, which should be safely vented or scrubbed. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If DMF was used, the product will precipitate. Add water (5.0 L) to the reaction mixture to further precipitate the product and dissolve any remaining urea.
-
Filtration and Washing: Filter the solid product and wash it thoroughly with water (3 x 2.0 L) to remove any residual DMF and urea. Then, wash with a small amount of cold ethanol (1.0 L) to aid in drying.
-
Drying: Dry the final product in a vacuum oven at 80-100°C until a constant weight is achieved.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Issue 1: Low Yield in the Gewald Reaction
-
Question: My yield of 2-amino-3-cyano-5-methylthiophene is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Gewald reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.[5][6]
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical. Ensure the reaction is maintained at a gentle reflux. Prolonged reaction times at high temperatures can lead to side product formation.
-
Purity of Reagents: Impurities in the starting materials, especially the acetone and malononitrile, can lead to side reactions. Use high-purity reagents.
-
Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" and poor reaction kinetics. Ensure vigorous and consistent stirring throughout the reaction.
-
Base Selection: The choice of base can significantly impact the reaction. While morpholine is commonly used, other bases like piperidine or triethylamine can be screened in small-scale experiments to optimize the yield.
-
Issue 2: Formation of a Tarry, Dark-Colored Product
-
Question: My reaction mixture for the Gewald synthesis is turning into a dark, tarry mess, making product isolation difficult. What is happening and how can I prevent it?
-
Answer: The formation of a dark, tarry product is often due to the polymerization of intermediates or the formation of complex polysulfides.[5]
-
Temperature Control: This is often caused by excessively high reaction temperatures. Carefully control the reaction temperature and avoid overheating.
-
Rate of Sulfur Addition: The addition of elemental sulfur can be exothermic. Add the sulfur in portions and at a rate that allows for effective heat dissipation.
-
Purity of Sulfur: Ensure the use of high-quality elemental sulfur, as impurities can catalyze polymerization.
-
Issue 3: Incomplete Cyclization in the Second Step
-
Question: I am observing a significant amount of the 2-amino-3-cyano-5-methylthiophene starting material even after prolonged heating with urea. How can I drive the reaction to completion?
-
Answer: Incomplete cyclization can be due to insufficient temperature or inefficient removal of ammonia.
-
Temperature: The cyclocondensation with urea requires high temperatures, typically in the range of 180-200°C. Ensure your reactor is capable of reaching and maintaining this temperature uniformly.
-
Ammonia Removal: The reaction produces ammonia as a byproduct. In a sealed or poorly vented system, the buildup of ammonia can inhibit the reaction. Ensure proper venting to allow for the removal of ammonia.
-
Alternative Reagents: If urea proves to be inefficient, consider alternative C1 synthons such as ethyl chloroformate followed by treatment with ammonia, although this introduces additional steps.
-
Issue 4: Poorly Soluble Product and Difficult Purification
-
Question: The final product, 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, is poorly soluble, making purification by recrystallization challenging. What are my options?
-
Answer: Poorly soluble active pharmaceutical ingredients (APIs) are a common challenge.[7][8]
-
Washing: Thorough washing of the crude product after filtration is crucial to remove impurities. Use large volumes of water to remove any residual DMF and urea, followed by a wash with a suitable organic solvent like ethanol or acetone to remove organic impurities.
-
Trituration: Slurrying the crude product in a hot solvent in which it has low solubility can help to dissolve impurities without dissolving a significant amount of the product.
-
Alternative Purification: If recrystallization is not feasible, consider techniques like soxhlet extraction or, for smaller scales, preparative chromatography if a suitable solvent system can be found.
-
Formulation Strategies: For downstream applications, formulation strategies for poorly soluble compounds, such as spray drying or micronization, might be necessary.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Gewald reaction?
A1: The main safety concerns are:
-
Exothermic Reaction: The reaction can be exothermic, especially during the addition of sulfur.[5] Proper temperature monitoring and control are essential to prevent a runaway reaction.
-
Hydrogen Sulfide Evolution: Although not a primary product, the potential for hydrogen sulfide (H₂S) evolution exists, especially if the reaction is not well-controlled. H₂S is a highly toxic and flammable gas. Ensure adequate ventilation and have an H₂S detector in place.
-
Flammable Solvents: The use of flammable solvents like ethanol requires appropriate safety precautions, including grounding of equipment to prevent static discharge and working in a well-ventilated area away from ignition sources.
-
Sulfur Dust: Elemental sulfur is a combustible solid and fine dust can form explosive mixtures with air.[11][12][13] Handle sulfur in a way that minimizes dust generation.
Q2: Can I use a different base for the Gewald reaction?
A2: Yes, other bases such as piperidine or triethylamine can be used. The choice of base can affect the reaction rate and yield. It is advisable to screen different bases on a small scale to determine the optimal conditions for your specific setup.
Q3: Is it possible to run the Gewald reaction under solvent-free conditions for a greener process?
A3: Yes, solvent-free Gewald reactions have been reported, often utilizing mechanochemistry (ball milling) or microwave irradiation.[14][15][16] These methods can offer advantages in terms of reduced solvent waste and potentially faster reaction times. However, scaling up these techniques may require specialized equipment.
Q4: What are the key parameters to control during the cyclocondensation with urea?
A4: The most critical parameters are:
-
Temperature: High temperatures (180-200°C) are necessary to drive the reaction.
-
Reaction Time: The reaction needs to be heated for a sufficient duration to ensure complete conversion.
-
Stirring: Efficient stirring is important to ensure good heat and mass transfer, especially in a heterogeneous mixture.
-
Venting: Proper venting is crucial for the removal of ammonia, which can otherwise inhibit the reaction.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
References
-
Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. PubMed. [Link]
-
PRILLED ELEMENTAL SULPHUR (SULFUR GRANULES, PELLETS, PRILLS, FLAKES, PASTILLES). Swancorp. [Link]
-
Elemental Sulfur - SAFETY DATA SHEET. Martin Operating Partnership, L.P. [Link]
-
Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. ResearchGate. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
MATERIAL SAFETY DATA SHEET. Washington State University. [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]
-
Advanced spray drying techniques for the formulation of poorly soluble compounds. European Pharmaceutical Manufacturer. [Link]
-
Heterocycles, their Synthesis and Industrial Applications: A Review. ResearchGate. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. [Link]
-
Thienopyrimidine. Encyclopedia MDPI. [Link]
-
Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Organic Process Research & Development. [Link]
-
Recent strategies in spray drying of poorly water-soluble drugs to enhance bioavailability. Taylor & Francis Online. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
-
Scale-up Reactions. Division of Research Safety - University of Illinois. [Link]
-
Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]
-
Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]
-
Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of the American Chemical Society. [Link]
-
Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. [Link]
-
Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. MDPI. [Link]
-
Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry : University of Rochester. [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. NIH. [Link]
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Advanced spray drying techniques for the formulation of poorly soluble compounds [manufacturingchemist.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. swancorp.com.au [swancorp.com.au]
- 12. s26.q4cdn.com [s26.q4cdn.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. sciforum.net [sciforum.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Thieno[3,2-d]pyrimidine Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, thienopyrimidines have emerged as a privileged class of compounds, largely owing to their structural resemblance to endogenous purines. This bioisosterism allows them to interact with a wide array of biological targets, making them fertile ground for drug discovery. This guide provides an in-depth comparison of the biological activities of three key isomers of thienopyrimidine: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. Our focus will be on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data to inform the strategic design of next-generation therapeutics.
The Isomeric Landscape of Thienopyrimidines
The fusion of a thiophene ring to a pyrimidine ring can occur in three distinct orientations, giving rise to the thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine isomers. This seemingly subtle structural variation has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological macromolecules. Understanding these differences is paramount for medicinal chemists aiming to fine-tune the pharmacological profile of a lead compound.
Figure 1: Chemical structures of the three thienopyrimidine isomers.
A Head-to-Head Comparison of Biological Activities
Extensive research has unveiled a broad spectrum of biological activities for thienopyrimidine derivatives. While all three isomers have been investigated to some extent, the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds have received the most attention, particularly in the realm of oncology.[1]
Anticancer Activity: A Tale of Two Isomers
The anticancer potential of thienopyrimidines is arguably their most extensively studied biological property. Numerous derivatives have been synthesized and evaluated against a wide range of cancer cell lines, with many exhibiting potent cytotoxic effects. A recurring theme in the literature is the often-superior anticancer activity of the thieno[2,3-d]pyrimidine isomer when compared directly to its thieno[3,2-d]pyrimidine counterpart.[1]
This difference in potency is often attributed to the distinct spatial arrangement of the nitrogen and sulfur atoms, which influences the molecule's ability to form key interactions within the ATP-binding pockets of various protein kinases.
Table 1: Comparative Anticancer Activity of Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives (IC50 in µM)
| Compound/Isomer | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | |||||
| Compound 14 | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 | [2][3] |
| Compound 13 | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 | [2][3] |
| Derivative 10e | MCF-7 (Breast) | 14.5 | Doxorubicin | 40.0 | [4] |
| Derivative II | HCT-116 (Colon) | 3.83 | Erlotinib | - | [4] |
| Derivative 17f | HCT-116 (Colon) | 2.80 | Sorafenib | 0.23 | [5] |
| Derivative 17f | HepG2 (Liver) | 4.10 | Sorafenib | 0.23 | [5] |
| Thieno[3,2-d]pyrimidine Derivatives | |||||
| Derivative 6e | HeLa (Cervical) | 0.591 (at 72h) | Doxorubicin | - | [6] |
| Derivative 29a | H460 (Lung) | 0.081 | GDC-0941 / Sorafenib | - | [6] |
| Derivative 29a | HT-29 (Colon) | 0.058 | GDC-0941 / Sorafenib | - | [6] |
| Derivative 29a | MKN-45 (Gastric) | 0.18 | GDC-0941 / Sorafenib | - | [6] |
| Derivative 29a | MDA-MB-231 (Breast) | 0.23 | GDC-0941 / Sorafenib | - | [6] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions.
The thieno[3,4-d]pyrimidine isomer remains a largely underexplored entity in the context of anticancer research, with a notable scarcity of published data on its cytotoxic or kinase inhibitory activities. This represents a significant opportunity for future drug discovery efforts.
Key Signaling Pathways Targeted by Thienopyrimidines
The anticancer effects of thienopyrimidine derivatives are often mediated through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The most prominent of these are the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.
Figure 2: Simplified representation of the EGFR and PI3K/AKT/mTOR signaling pathways targeted by thienopyrimidine isomers.
Figure 3: Simplified representation of the VEGFR-2 signaling pathway targeted by thienopyrimidine isomers.
Anti-inflammatory and Antimicrobial Activities
Beyond their anticancer properties, thienopyrimidine derivatives have demonstrated promising anti-inflammatory and antimicrobial activities.
Several studies have reported the synthesis of thieno[2,3-d]pyrimidine derivatives with significant anti-inflammatory effects, often comparable to or exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[7][8] These compounds are thought to exert their effects by inhibiting the production of pro-inflammatory mediators.
In the antimicrobial arena, derivatives of both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine have shown activity against a range of bacterial and fungal strains.[9] The structural similarity to purines suggests that these compounds may interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms.
As with their anticancer activity, there is a noticeable lack of published data on the anti-inflammatory and antimicrobial properties of the thieno[3,4-d]pyrimidine isomer.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used in the evaluation of thienopyrimidine derivatives.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Figure 4: Experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine derivatives in culture medium. Remove the old medium from the cells and add the compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of thienopyrimidine derivatives against a specific protein kinase.
Figure 5: Experimental workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer containing appropriate concentrations of buffer, salts, and cofactors. Prepare stock solutions of the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of the thienopyrimidine derivatives in the kinase reaction buffer.
-
Assay Setup: In a microplate, add the kinase and the thienopyrimidine derivative at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the kinase and inhibitor mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled with 32P or 33P, or in a system with a fluorescent or luminescent readout).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time, during which the kinase phosphorylates the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+).
-
Detection: The extent of substrate phosphorylation is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For other assay formats (e.g., fluorescence resonance energy transfer (FRET) or luminescence), the signal is read on a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The thienopyrimidine scaffold, particularly the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers, has proven to be a rich source of biologically active molecules with significant potential in drug discovery. The comparative analysis presented in this guide highlights the nuanced differences in their biological activities, with the thieno[2,3-d]pyrimidine isomer often demonstrating superior anticancer potency.
The conspicuous absence of robust biological data for the thieno[3,4-d]pyrimidine isomer underscores a significant gap in the current research landscape. A systematic investigation into the synthesis and biological evaluation of derivatives of this isomer could unveil novel pharmacological profiles and open new avenues for therapeutic intervention.
For researchers and drug development professionals, a deep understanding of the structure-activity relationships of these isomers is crucial. The strategic choice of the thienopyrimidine scaffold, coupled with rational derivatization, will continue to be a powerful approach in the design of next-generation targeted therapies.
References
- Ghorab, M. M., & Alsaid, M. S. (2016).
- Kassab, A. E., El-Gazzar, A. R. B. A., & Hafez, H. N. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(5), 455-465.
- Ivachtchenko, A. V., Mitkin, O. D., & Trifilenkov, A. S. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28.
-
Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate. [Link]
-
Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][3][7]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083.
- Ali, I., Wani, W. A., & Haque, A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1735-1754.
- Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5122.
- Eissa, I. H., Kaaeed, E. B., & Al-Harthy, T. D. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(8), 835-856.
- El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives for Anti-Inflammatory, Analgesic and Ulcerogenic Activity. Acta Pharmaceutica, 57(4), 395-411.
- Tolba, M. S., Sayed, M., & Kamal El-Dean, A. M. (2021). Synthesis and antimicrobial screening of some new thienopyrimidines.
-
El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives for Anti-Inflammatory, Analgesic and Ulcerogenic Activity. PubMed. [Link]
- Tolba, M. S., Sayed, M., Saber, A. F., Hassanien, R., & Kamal El-Dean, A. M. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives.
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thieno[3,2-d]pyrimidine Scaffold, Represented by 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, Against Clinically Relevant Multi-Kinase Inhibitors
Abstract
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship to purines and its ability to serve as a versatile framework for potent kinase inhibitors. This guide provides a comparative analysis of this scaffold, using the representative molecule 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, against established multi-kinase inhibitors Anlotinib and Vandetanib. We delve into the mechanistic basis for kinase inhibition, present comparative biological data from various derivatives of the thienopyrimidine family, and provide standardized protocols for evaluating such compounds. This analysis serves as a technical resource for researchers in oncology drug discovery and chemical biology, highlighting the therapeutic potential of the thieno[3,2-d]pyrimidine class.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. This has made them one of the most important classes of drug targets in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with dozens of drugs approved for clinical use.
The thieno[3,2-d]pyrimidine nucleus is of significant interest as it mimics the natural purine ring system, enabling it to effectively compete with ATP at the kinase catalytic site.[1] This structural feature has been exploited to develop numerous derivatives with potent inhibitory activity against a range of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][3][4]
This guide focuses on 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a foundational structure within this class. We will compare its potential, inferred from data on its close analogs, to two clinically successful multi-targeted tyrosine kinase inhibitors (TKIs):
-
Anlotinib: An oral TKI that potently inhibits VEGFR, Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[5][6][7]
-
Vandetanib: An oral TKI targeting VEGFR, EGFR, and the Rearranged during Transfection (RET) proto-oncogene.[8][9][10][11]
The objective is to provide a framework for understanding the biological potential of novel thienopyrimidine derivatives in the context of existing cancer therapies.
Comparative Kinase Inhibition Profiles
The therapeutic efficacy of a kinase inhibitor is defined by its potency and selectivity. While specific data for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is not extensively published, numerous studies on closely related analogs demonstrate the scaffold's potent, tunable activity against key oncogenic kinases.
Data Summary: Thienopyrimidine Derivatives vs. Comparator Drugs
The following table summarizes the inhibitory concentrations (IC50) of various thienopyrimidine derivatives against key kinases, juxtaposed with the known activities of Anlotinib and Vandetanib.
| Compound/Drug | Target Kinase | IC50 (nM) | Cell Line (for cellular IC50) | Cellular IC50 (µM) |
| Thieno[2,3-d]pyrimidine deriv. (17f) [4] | VEGFR-2 | 230 | HCT-116 (Colon) | 2.80 |
| Thieno[3,2-d]pyrimidine deriv. (B1) [2] | EGFR (L858R/T790M) | 13 | NCI-H1975 (Lung) | Not specified |
| Thieno[3,2-d]pyrimidine deriv. (20) [3] | CDK7 | Potent (value not stated) | MDA-MB-453 (Breast) | Potent (value not stated) |
| Anlotinib [5][12] | VEGFR-2 | <1 | HUVEC (Endothelial) | 0.011 |
| c-Kit | 2 | - | - | |
| PDGFRβ | 16 | - | - | |
| FGFR1 | 22 | - | - | |
| Vandetanib [9][11] | VEGFR-2 | 40 | - | - |
| EGFR | 500 | - | - | |
| RET | 100 | - | - |
Causality Behind Experimental Choices: The selection of kinases for this comparison is based on their validated roles in tumor angiogenesis and proliferation. VEGFR-2 is a primary mediator of angiogenesis, while EGFR is a key driver of cell growth in many epithelial tumors.[8][13] The inclusion of mutant EGFR (L858R/T790M) is critical, as this is a common mechanism of resistance to first-generation EGFR inhibitors. Comparing both biochemical (enzymatic IC50) and cell-based (cellular IC50) data is essential. The former measures direct target engagement, while the latter confirms that the compound can penetrate the cell membrane and inhibit the target in a complex biological environment.
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action requires visualizing the targeted signaling pathways and the experimental process used for inhibitor characterization.
Targeted Signaling Pathway: VEGFR & EGFR
Anlotinib and Vandetanib both exert their anti-cancer effects by blocking key receptor tyrosine kinases (RTKs) on the cell surface. The diagram below illustrates the simplified signaling cascades initiated by VEGFR and EGFR, which are common targets for thienopyrimidine derivatives. Inhibition at the receptor level blocks downstream signals that promote cell proliferation, survival, and angiogenesis.
Caption: Simplified VEGFR and EGFR signaling pathways targeted by kinase inhibitors.
Experimental Workflow: Kinase Inhibitor Screening Cascade
The identification and validation of a novel kinase inhibitor follows a logical, multi-step process. This workflow ensures that resources are focused on compounds with the highest potential for clinical translation.
Caption: Standard workflow for the discovery and validation of kinase inhibitors.
Methodologies for Comparative Evaluation
To ensure data is robust and comparable across different studies, standardized assays are crucial. Below are representative protocols for the key experiments discussed.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal method applicable to virtually any kinase.
Principle of Trustworthiness: This protocol is self-validating through the inclusion of controls. A "no kinase" control establishes the background signal, while a "no inhibitor" (DMSO vehicle) control defines 100% kinase activity. A known potent, non-specific inhibitor like Staurosporine can serve as a positive control for inhibition.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (e.g., VEGFR-2 kinase and a peptide substrate in reaction buffer).
-
Compound Addition: Add 0.5 µL of the test compound (e.g., thienopyrimidine derivative) at various concentrations (typically a 10-point serial dilution) or DMSO vehicle control.
-
Initiate Reaction: Add 2.0 µL of 2.5X ATP solution to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to DMSO controls and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle of Trustworthiness: This assay includes untreated cells (100% viability) and cells treated with a cytotoxic agent like doxorubicin (positive control) to define the dynamic range of the assay. A "no cell" blank control corrects for background absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1975) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include DMSO vehicle controls.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Discussion and Future Directions
The data clearly positions the thienopyrimidine scaffold as a highly promising starting point for the development of novel kinase inhibitors. Derivatives from this family have demonstrated nanomolar potency against clinically validated oncology targets like VEGFR-2 and mutant EGFR.[2][4] For instance, the thieno[3,2-d]pyrimidine derivative B1 shows an impressive IC50 of 13 nM against the drug-resistant EGFR L858R/T790M mutant, highlighting its potential to overcome acquired resistance.[2] Similarly, the thieno[2,3-d]pyrimidine derivative 17f shows VEGFR-2 inhibition comparable to the approved drug Sorafenib.[4]
Compared to Anlotinib and Vandetanib, which are multi-kinase inhibitors, thienopyrimidine derivatives offer the potential for greater selectivity. While broad-spectrum inhibition can be advantageous, it is often associated with a higher incidence of off-target side effects. The versatility of the thienopyrimidine core allows for fine-tuning of the substitution patterns to achieve desired selectivity profiles. For example, structure-activity relationship (SAR) studies have shown that modifications at different positions of the fused ring system can direct the compound's activity towards specific kinase families.[1][14]
Future research on 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its analogs should focus on:
-
Comprehensive Kinase Profiling: Screening against a broad panel of kinases to fully elucidate the selectivity profile and identify potential primary and secondary targets.
-
Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to rationalize observed potency and guide further structure-based design.
-
Pharmacokinetic Evaluation: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize for oral bioavailability and in vivo stability.
Conclusion
The thieno[3,2-d]pyrimidine scaffold, represented here by 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, is a cornerstone for the design of next-generation kinase inhibitors. Published data on its analogs reveal potency against key oncogenic drivers that is competitive with, and in some cases superior to, established drugs like Anlotinib and Vandetanib. The scaffold's chemical tractability provides a robust platform for developing inhibitors with tailored selectivity profiles, potentially leading to therapies with improved efficacy and better safety margins. The protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to exploit the full therapeutic potential of this important chemical class.
References
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. (2023). New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health (NIH). [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2024). MDPI. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). ACS Publications. [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2023). PubMed. [Link]
-
Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib. (2023). Dovepress. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [Link]
-
What is the mechanism of Vandetanib? (2024). Patsnap Synapse. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). PubMed Central. [Link]
-
Mechanism of action of anlotinib. (n.d.). ResearchGate. [Link]
-
Vandetanib. (2018). LiverTox - NCBI Bookshelf. [Link]
-
Vandetanib. (n.d.). Wikipedia. [Link]
-
Anlotinib. (n.d.). PubChem - NIH. [Link]
-
VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). SciELO. [Link]
-
Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. (2018). PubMed Central. [Link]
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. (2022). PubMed. [Link]
-
Role of vandetanib in the management of medullary thyroid cancer. (2012). PubMed Central. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). PubMed Central. [Link]
-
Anlotinib: A Deep Dive into its Chemical Properties and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 9. Vandetanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Vandetanib - Wikipedia [en.wikipedia.org]
- 11. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Reactivity Profiling of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its Analogs
For researchers and drug development professionals, the thieno[3,2-d]pyrimidine scaffold represents a privileged chemical structure with demonstrated therapeutic potential. Its derivatives have been investigated as potent inhibitors of various enzymes, highlighting its versatility in drug design. This guide provides an in-depth comparison of the cross-reactivity profiling of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a representative member of this class. We will delve into the primary biological targets, compare its activity with notable alternatives, and provide detailed methodologies for comprehensive selectivity assessment.
The Thieno[3,2-d]pyrimidine Scaffold: A Hub for Kinase Inhibition
The thieno[3,2-d]pyrimidine core is a key pharmacophore found in numerous small molecule inhibitors targeting critical cellular signaling pathways. A prime example is its presence in Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor that has undergone clinical investigation for the treatment of various solid tumors.[1][2][3] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]
dot graph "PI3K_Akt_mTOR_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC2 [label="mTORC2", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#34A853"]; Downstream [label="Cell Growth, Proliferation,\nSurvival", shape=box, style=filled, fillcolor="#5F6368"]; Thieno_pyrimidine [label="Thieno[3,2-d]pyrimidine\nInhibitors (e.g., GDC-0941)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation", dir=none]; PIP2 -> PIP3 [label=" "]; Thieno_pyrimidine -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylation"]; mTORC2 -> Akt [label="Phosphorylation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Downstream; } caption { label = "Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine-based compounds."; fontsize = 9; fontname = "Arial"; }
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine-based compounds.
While PI3K is a prominent target, the thieno[3,2-d]pyrimidine scaffold has been successfully employed to develop inhibitors for other critical kinase families, underscoring the importance of thorough cross-reactivity profiling.
Comparative Analysis: Thieno[3,2-d]pyrimidine Derivatives and Their Targets
To understand the selectivity profile of a new derivative like 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, it is essential to compare it with other well-characterized compounds based on the same scaffold.
| Compound/Series | Primary Target(s) | Key Features & Reported Activity |
| Pictilisib (GDC-0941) | Pan-Class I PI3K (α, β, δ, γ) | A potent, orally bioavailable inhibitor of all four class I PI3K isoforms with IC50 values in the low nanomolar range.[2][5] It has been extensively evaluated in clinical trials for various cancers.[3][6][7] |
| CDK7 Inhibitors | Cyclin-Dependent Kinase 7 (CDK7) | Thieno[3,2-d]pyrimidine derivatives have been identified as highly selective and potent CDK7 inhibitors, demonstrating efficacy in triple-negative breast cancer models.[8][9] |
| JAK1 Inhibitors | Janus Kinase 1 (JAK1) | A scaffold morphing strategy has led to the discovery of thieno[3,2-d]pyrimidine derivatives as potent and highly selective JAK1 inhibitors.[10] |
| BTK Inhibitors | Bruton's Tyrosine Kinase (BTK) | 4,6-substituted thieno[3,2-d]pyrimidine derivatives have been designed as potent BTK inhibitors with immunosuppressive activities.[11] |
| 17β-HSD2 Inhibitors | 17β-Hydroxysteroid Dehydrogenase Type 2 | Conformationally restricted thieno[3,2-d]pyrimidinones have been synthesized as inhibitors of this enzyme, which is a target for osteoporosis.[12] |
This diverse range of targets for a single scaffold highlights the potential for off-target effects and the necessity of comprehensive profiling. A compound designed as a PI3K inhibitor might inadvertently inhibit other kinases or enzymes, leading to unforeseen biological consequences.
Experimental Protocols for Cross-Reactivity Profiling
A robust cross-reactivity profile is built upon a foundation of well-designed and executed experiments. Here, we outline a systematic approach to characterizing the selectivity of a novel thieno[3,2-d]pyrimidine derivative.
Primary Target Engagement and Potency Determination
The initial step is to confirm the inhibitory activity against the intended primary target. For a compound like 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, with its structural similarity to known PI3K inhibitors, a PI3K activity assay would be the logical starting point.
Protocol: In Vitro PI3K Activity Assay (Luminescence-Based)
This protocol describes a common method to measure the activity of PI3K enzymes and the potency of inhibitors.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 substrate
-
ATP
-
Test compound (e.g., 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the respective PI3K isoform to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
dot graph "In_Vitro_Kinase_Assay_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Compound_Prep [label="Prepare Serial Dilution\nof Test Compound", fillcolor="#FBBC05"]; Kinase_Reaction [label="Perform Kinase Reaction:\n- Add Compound\n- Add Kinase\n- Add Substrate/ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADP_Detection [label="Detect ADP Production\n(Luminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze Data and\nDetermine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Edges Start -> Compound_Prep; Compound_Prep -> Kinase_Reaction; Kinase_Reaction -> ADP_Detection; ADP_Detection -> Data_Analysis; Data_Analysis -> End; } caption { label = "Figure 2: Workflow for an in vitro luminescence-based kinase assay."; fontsize = 9; fontname = "Arial"; }
Figure 2: Workflow for an in vitro luminescence-based kinase assay.
Broad Kinome Profiling
To assess the selectivity of the compound across the human kinome, a broad screening panel is indispensable. Several commercial services offer comprehensive kinase profiling.
-
KINOMEscan™ (Eurofins DiscoverX): This is a binding assay platform that quantitatively measures the interactions between a test compound and a large panel of kinases (over 480).[13][14][15] The output is typically a percent of control, which can be used to identify off-target interactions. For significant hits, a Kd (dissociation constant) can be determined to quantify the binding affinity.
-
Reaction Biology Kinase Panel: This service provides activity-based screening against a large panel of kinases.[16] The data is reported as percent inhibition at a given compound concentration.
Experimental Approach:
-
Submit the test compound to a commercial kinase profiling service.
-
Initially, screen at a single high concentration (e.g., 1 or 10 µM) against a broad panel (e.g., scanMAX® with over 468 kinases).
-
Analyze the results to identify kinases that show significant inhibition (e.g., >50% or >80% inhibition).
-
For promising on-target and significant off-target kinases, perform follow-up dose-response experiments to determine IC50 or Kd values.
dot graph "Kinome_Profiling_Strategy" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Novel Thieno[3,2-d]pyrimidine\nDerivative", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Single_Point_Screen [label="Single Concentration Screen\n(e.g., 10 µM) against\nBroad Kinase Panel", fillcolor="#FBBC05"]; Analyze_Hits [label="Identify On-Target and\nOff-Target Hits\n(e.g., >80% Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose_Response [label="Dose-Response (IC50/Kd)\nDetermination for\nSignificant Hits", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity_Profile [label="Generate Selectivity Profile:\n- On-target potency\n- Off-target liabilities", shape=document, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Single_Point_Screen; Single_Point_Screen -> Analyze_Hits; Analyze_Hits -> Dose_Response; Dose_Response -> Selectivity_Profile; } caption { label = "Figure 3: A strategic approach to broad kinome profiling."; fontsize = 9; fontname = "Arial"; }
Figure 3: A strategic approach to broad kinome profiling.
Broader Off-Target Profiling (Non-kinase Targets)
Beyond kinases, it is crucial to assess the interaction of the test compound with other major classes of drug targets to identify potential safety liabilities.
-
CEREP Safety Panels (Eurofins): These panels screen the test compound against a wide range of receptors, ion channels, transporters, and enzymes to identify potential off-target activities that could lead to adverse drug reactions.[17][18]
-
SafetyScreen Panels (Eurofins): These panels are designed to identify off-target interactions early in the drug discovery process.[19]
Experimental Approach:
-
Select a broad safety panel that covers key physiological targets (e.g., Eurofins SafetyScreen44™ or a more comprehensive panel).
-
Screen the test compound at a relevant concentration (e.g., 10 µM).
-
Analyze the data for any significant interactions (typically >50% inhibition or stimulation).
-
Follow up on any hits with dose-response studies to determine the potency of the off-target interaction.
Interpreting the Data and Building a Comprehensive Profile
The culmination of these experiments will be a comprehensive cross-reactivity profile for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione or a related analog. The ideal compound will exhibit high potency for its intended target(s) and a clean profile against a wide range of off-targets.
Example Data Interpretation:
Let's hypothesize a set of results for our test compound:
| Target | IC50 / Kd | Selectivity vs. PI3Kα |
| PI3Kα | 10 nM | - |
| PI3Kβ | 50 nM | 5-fold |
| PI3Kδ | 8 nM | 0.8-fold |
| PI3Kγ | 100 nM | 10-fold |
| CDK7 | 500 nM | 50-fold |
| JAK1 | >10,000 nM | >1000-fold |
| hERG | >10,000 nM | >1000-fold |
From this hypothetical data, we can conclude that the test compound is a potent inhibitor of PI3Kα and PI3Kδ, with moderate activity against PI3Kβ and PI3Kγ. It shows good selectivity against CDK7 and excellent selectivity against JAK1 and the hERG channel, which is a critical anti-target for cardiovascular safety.
Conclusion
The thieno[3,2-d]pyrimidine scaffold is a valuable starting point for the design of potent and selective inhibitors of various therapeutic targets. However, its versatility necessitates a rigorous and comprehensive cross-reactivity profiling strategy. By combining focused in vitro assays for the primary target with broad kinome and safety panel screening, researchers can build a detailed understanding of a compound's selectivity. This knowledge is paramount for making informed decisions in lead optimization, mitigating potential off-target liabilities, and ultimately developing safer and more effective medicines. The methodologies and comparative data presented in this guide provide a robust framework for the cross-reactivity profiling of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and other novel compounds based on this promising scaffold.
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available from: [Link]
-
First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. Available from: [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available from: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available from: [Link]
-
KINOMEscan Technology. Eurofins Discovery. Available from: [Link]
-
Hypersensitivity reactions to small molecule drugs. PubMed Central. Available from: [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. Available from: [Link]
-
CEREP Laboratories France. Eurofins Scientific. Available from: [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. Available from: [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Available from: [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available from: [Link]
-
GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. AACR Journals. Available from: [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available from: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available from: [Link]
-
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]
-
IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. Available from: [Link]
-
Eurofins Discovery. Eurofins Discovery. Available from: [Link]
-
Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ResearchGate. Available from: [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available from: [Link]
-
(PDF) In vitro kinase assay v1. ResearchGate. Available from: [Link]
-
(PDF) A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. ResearchGate. Available from: [Link]
-
SafetyScreen44 Panel - TW. Eurofins Discovery. Available from: [Link]
-
Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy. Protein Engineering, Design and Selection | Oxford Academic. Available from: [Link]
-
Eurofins Discovery Safety Pharmacology Portfolio. YouTube. Available from: [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed Central. Available from: [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available from: [Link]
-
Kinase assays. BMG LABTECH. Available from: [Link]
-
Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. PubMed. Available from: [Link]
-
KINOMEscan® Kinase Profiling Platform. DiscoverX. Available from: [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central. Available from: [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. Available from: [Link]
-
PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. PubMed Central. Available from: [Link]
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. Available from: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. JBCS. Available from: [Link]
-
Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed. Available from: [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. Available from: [Link]
-
Chemical structures of some thieno[3,2-d]pyrimidines. ResearchGate. Available from: [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available from: [Link]
-
PI3K/Akt/mTOR inhibitors. Adooq Bioscience. Available from: [Link]
Sources
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. CEREP Laboratories France - Eurofins Scientific [eurofins.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a Novel Kinase Inhibitor
Introduction: De-risking Novel Kinase Inhibitors
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases due to its ability to mimic the adenine hinge-binding region of ATP. The compound 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, hereafter referred to as Compound T , represents a novel entity within this class. Validating the mechanism of action (MoA) for such a compound is a critical step in drug discovery, moving beyond a simple affinity measurement to a comprehensive understanding of its cellular effects.
This guide provides a robust, multi-pronged strategy for validating Compound T's MoA. We will operate under the hypothesis that its core structure predisposes it to be a kinase inhibitor. Our approach is designed to be self-validating, integrating orthogonal assays to build a conclusive and trustworthy evidence package. We will compare its performance against a well-characterized, clinically relevant inhibitor to benchmark its potency and selectivity.
Part 1: Initial Target Identification and Selectivity Profiling
The first principle in MoA validation is to understand the compound's selectivity profile. A promiscuous compound that inhibits multiple kinases can lead to off-target toxicities and confounding experimental results. Therefore, our initial goal is to identify the primary kinase target(s) of Compound T and assess its specificity across the kinome.
Experimental Workflow: Kinase Panel Screening
A broad kinase panel screen is the industry-standard first step. This experiment tests the compound at a fixed concentration (typically 1-10 µM) against a large panel of recombinant kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). The output is the percent inhibition for each kinase, providing a "snapshot" of the compound's selectivity.
Interpreting the Results
The outcome of this screen is pivotal. Let us hypothesize that the screen reveals Compound T potently inhibits Epidermal Growth Factor Receptor (EGFR) with 95% inhibition at 1 µM, while showing minimal activity (<30% inhibition) against other kinases. This positions Compound T as a potentially selective EGFR inhibitor. For our comparative analysis, we will use Gefitinib , a well-established, FDA-approved EGFR inhibitor, as our benchmark.
Part 2: Quantitative On-Target Validation (Biochemical and Cellular)
With a primary target identified, the next step is to quantify the interaction. This involves determining the compound's potency (IC50) in a biochemical setting and confirming its ability to engage and inhibit the target within a cellular context.
Protocol 1: Biochemical IC50 Determination
Rationale: This assay uses purified, recombinant EGFR kinase to determine the precise concentration of Compound T required to inhibit 50% of its enzymatic activity. This is a direct measure of the compound's potency against its target in a controlled, cell-free system. We will use an ATP-Glo™ or similar luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock of recombinant human EGFR kinase in kinase buffer.
-
Prepare a 2X stock of the substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase buffer.
-
Prepare a serial dilution of Compound T and Gefitinib in DMSO, then dilute further in kinase buffer to create 10X final concentrations. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of 10X compound or control to each well.
-
Add 12.5 µL of the 2X enzyme stock to all wells except the "no enzyme" control.
-
Add 12.5 µL of kinase buffer to the "no enzyme" control wells.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of a 2.5X solution of ATP and substrate. The final ATP concentration should be at or near its Km for the enzyme to ensure accurate competitive inhibition measurement.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction and measure remaining ATP by adding 25 µL of ATP-Glo™ reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the normalized percent inhibition against the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blot
Rationale: A potent biochemical IC50 is meaningless if the compound cannot penetrate the cell membrane and inhibit the target in its native environment. This assay directly measures the phosphorylation status of EGFR's downstream targets, providing definitive evidence of target engagement in cells. We will use a cell line that overexpresses EGFR, such as A431, and stimulate it with EGF to induce a strong phosphorylation signal.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate A431 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat cells with increasing concentrations of Compound T or Gefitinib (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.
-
-
Target Stimulation:
-
Stimulate the cells with 100 ng/mL of human EGF for 10 minutes. Leave one set of untreated cells unstimulated as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-EGFR (Tyr1068): To measure direct target inhibition.
-
Total EGFR: As a loading control for the target protein.
-
Phospho-ERK1/2 (Thr202/Tyr204): To measure inhibition of a key downstream signaling node.
-
Total ERK1/2: As a loading control for the downstream effector.
-
GAPDH or β-Actin: As a general loading control.
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Comparative Data Summary
The results from these assays allow for a direct, quantitative comparison between Compound T and the benchmark, Gefitinib.
| Parameter | Compound T (Hypothetical Data) | Gefitinib (Expected Data) | Justification |
| Biochemical IC50 (EGFR) | 15 nM | 20-40 nM | Measures direct, cell-free potency. A value in the low nanomolar range indicates a potent inhibitor. |
| Cellular IC50 (p-EGFR) | 100 nM | 150-250 nM | Measures potency in a cellular context. This value is typically higher due to cell permeability, protein binding, and ATP competition. |
| Selectivity Score (S-Score) | 0.05 (20/400) | 0.03 (15/468) | A lower score indicates higher selectivity. Calculated as (Number of kinases with >90% inhibition / Total kinases screened). |
Part 3: Functional Consequences and Off-Target Assessment
Confirming target engagement is crucial, but understanding the functional consequences is the ultimate goal. Does inhibiting the target lead to the desired biological outcome? Furthermore, we must investigate potential off-target effects that could compromise the compound's utility.
Protocol 3: Cell Viability/Proliferation Assay
Rationale: Since the EGFR pathway is a primary driver of proliferation in many cancers, a potent and selective inhibitor should reduce the viability of EGFR-dependent cancer cells. This assay measures the overall cellular health and growth over time.
Step-by-Step Methodology:
-
Cell Plating: Seed A431 cells (EGFR-dependent) and a control cell line with low EGFR expression (e.g., HCT116) in 96-well plates at a low density.
-
Compound Treatment: After 24 hours, treat the cells with a 10-point serial dilution of Compound T and Gefitinib.
-
Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.
-
Viability Measurement:
-
Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.
-
Incubate for 1-4 hours. Viable, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.
-
Read fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot normalized viability against log concentration and fit to a four-parameter curve to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Functional Data
| Parameter | Cell Line | Compound T (Hypothetical) | Gefitinib (Expected) | Interpretation |
| GI50 (Growth Inhibition) | A431 (EGFR-driven) | 120 nM | 200 nM | Potent effect in the target-positive cell line, correlating well with the cellular p-EGFR IC50. |
| GI50 (Growth Inhibition) | HCT116 (EGFR-low) | > 10 µM | > 10 µM | Lack of effect in a target-negative cell line supports an on-target mechanism. |
Trustworthiness through Orthogonal Assays
The convergence of data from these three distinct assays builds a powerful and trustworthy case for Compound T's mechanism of action.
Conclusion and Forward Look
This guide outlines a systematic, evidence-based approach to validate the mechanism of action for a novel thienopyrimidine derivative, Compound T. By integrating kinome-wide screening, quantitative biochemical and cellular assays, and functional readouts, we have built a strong case for its action as a selective EGFR inhibitor. The comparative analysis against Gefitinib provides a crucial benchmark for its potency and cellular efficacy.
References
-
Title: Assay Guidance Manual: Principles of Assay Development and Validation for High-Throughput Screening. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
-
Title: The EGFR signaling pathway in cancer: a road to targeted therapy. Source: Signal Transduction and Targeted Therapy. URL: [Link]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thienopyrimidine Derivatives
Welcome to this in-depth technical guide on the comparative molecular docking of thienopyrimidine derivatives. As a privileged scaffold in medicinal chemistry, thienopyrimidines are isosteres of purines and form the core of numerous kinase inhibitors.[1][2][3] Their ability to target key enzymes in signaling pathways makes them a focal point in the development of novel anticancer agents.[4][5] This guide is designed for researchers, scientists, and drug development professionals, providing a synthesized overview of docking methodologies, comparative binding analyses, and actionable protocols to accelerate your research.
The "Why": Understanding the Role of In Silico Docking
Before delving into specific protocols, it's crucial to understand the causality behind our experimental choices. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thienopyrimidine derivative) when bound to a second (a receptor, typically a protein target).[6] This is not merely a simulation; it's a predictive engine that allows us to:
-
Elucidate Binding Modes: Understand how a molecule fits into the active site of a protein.
-
Predict Binding Affinity: Estimate the strength of the interaction, often represented as a docking score (e.g., in kcal/mol).
-
Screen Virtual Libraries: Rapidly assess thousands of potential drug candidates without the immediate need for costly and time-consuming synthesis.[7]
-
Guide Lead Optimization: Inform chemists on which functional groups to modify to enhance potency and selectivity.
The thienopyrimidine scaffold is particularly interesting for its versatility in targeting various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphatidylinositol 3-kinase (PI3K), which are often dysregulated in cancer.[2][4][8]
Comparative Docking Analysis: Thienopyrimidines Against Key Cancer Targets
The true power of docking comes from comparison. By docking multiple derivatives against the same target or the same derivative against different targets, we can derive valuable Structure-Activity Relationships (SAR). Below, we compare the docking performance of various thienopyrimidine derivatives against EGFR and VEGFR-2, two critical targets in oncology.
Target Selection: EGFR and VEGFR-2
-
EGFR (Epidermal Growth Factor Receptor): A tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are hallmarks of several cancers, including non-small cell lung cancer.[4][9]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10][11]
Dual inhibition of both EGFR and VEGFR can offer a synergistic anticancer effect, tackling both tumor cell proliferation and its blood supply.[7]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (docking scores) of selected thienopyrimidine derivatives against the ATP-binding sites of EGFR and VEGFR-2. A more negative score typically indicates a stronger predicted binding affinity.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Ref. Score (kcal/mol) | Source |
| Compound 5b | EGFR (Wild-Type) | 4HJO | -23.94 | Erlotinib | -23.94 | [9][12] |
| Compound 5b | EGFR (T790M Mutant) | 3W2O | Not specified | Erlotinib | Not specified | [9][12] |
| Compound 18 | VEGFR-2 | 2OH4 | -22.71 | Sorafenib | -21.77 | [10][11] |
| PAS1 | EGFR | 5D41 | -8.7 | Lenvatinib | -8.3 | [7] |
| PAS1 | VEGFR-2 | 6GQP | -8.6 | Lenvatinib | -7.9 | [7] |
| PAS3 | EGFR | 5D41 | -8.7 | Lenvatinib | -8.3 | [7] |
| PAS9 | EGFR | 5D41 | -8.7 | Lenvatinib | -8.3 | [7] |
Analysis of Comparative Data:
-
Superior Predicted Affinity: Several novel derivatives show more favorable docking scores than established clinical inhibitors like Lenvatinib and Sorafenib, highlighting their potential as potent inhibitors.[7][10][11] For instance, Compound 18 has a better binding score against VEGFR-2 than Sorafenib.[10][11] Similarly, derivatives PAS1, PAS3, and PAS9 outperform Lenvatinib in silico against EGFR.[7]
-
Dual Inhibition Potential: Compound PAS1 demonstrates strong predicted binding to both EGFR and VEGFR-2, suggesting it could function as a dual inhibitor.[7] This is a highly desirable characteristic in modern cancer therapeutics.
-
Correlation with In Vitro Activity: Crucially, these docking results often correlate well with experimental data. For example, Compound 18 was not only the most promising in silico but also exhibited the strongest in vitro inhibitory activity against VEGFR-2 (IC50 = 0.084 μM).[10] This consistency between computational prediction and biological reality underscores the validity of the docking approach.
The "How": A Step-by-Step Docking Protocol
To ensure scientific integrity, every protocol must be a self-validating system. The following is a detailed, generalized workflow for performing a comparative docking study, based on methodologies reported in the literature.[1][7]
Prerequisite: Protocol Validation (Redocking)
Before docking novel compounds, the protocol's reliability must be confirmed. This is achieved by "redocking" the co-crystallized ligand found in the protein's crystal structure.[13][14][15]
-
Objective: To ensure the docking software and parameters can accurately reproduce the experimentally determined binding pose.
-
Procedure: Extract the native ligand from the PDB file, and then dock it back into the receptor's binding site.
-
Success Criterion: A Root Mean Square Deviation (RMSD) value of ≤ 2.0 Å between the docked pose and the original crystallographic pose is considered an accurate prediction and validates the docking protocol.[13][16]
Experimental Workflow
Here is a step-by-step guide for a typical docking experiment using software like AutoDock Vina or MOE (Molecular Operating Environment).[1][7]
Step 1: Receptor Preparation
-
Action: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 5D41; VEGFR-2, PDB ID: 6GQP) from the Protein Data Bank.[7]
-
Causality: The raw PDB file contains water molecules, co-factors, and may lack hydrogen atoms, all of which can interfere with docking. Preparation "cleans" the structure for an accurate simulation.
-
Sub-steps:
-
Remove all water molecules and heteroatoms not essential for binding.
-
Add polar hydrogen atoms.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared protein in the required format (e.g., PDBQT for AutoDock).
-
Step 2: Ligand Preparation
-
Action: Draw the 2D structures of your thienopyrimidine derivatives using chemical drawing software (e.g., ChemDraw) and convert them to 3D structures.
-
Causality: Ligands must be in a low-energy 3D conformation to be docked. Energy minimization finds the most stable conformation.
-
Sub-steps:
-
Generate a 3D structure from the 2D drawing.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds and save in the appropriate format (e.g., PDBQT).
-
Step 3: Grid Box Generation
-
Action: Define the search space for the docking algorithm on the receptor.
-
Causality: This focuses the computational search on the protein's active site, saving time and increasing accuracy. The grid box should be centered on the position of the co-crystallized ligand to encompass the entire ATP-binding pocket.[7]
Step 4: Running the Docking Simulation
-
Action: Execute the docking algorithm (e.g., AutoDock Vina).[7]
-
Causality: The software will systematically place the ligand in various orientations and conformations within the grid box, scoring each pose based on a defined scoring function (e.g., London dG).[1] The exhaustiveness parameter controls the thoroughness of the search.[7]
Step 5: Analysis of Results
-
Action: Analyze the output files.
-
Causality: This is where scientific insight is generated.
-
Sub-steps:
-
Rank the docked poses by their binding affinity (docking score).
-
Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio).
-
Identify key molecular interactions: hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site.
-
Visualizing the Workflow
The entire process can be visualized as a logical flow, ensuring reproducibility and clarity.
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Perspectives
Comparative molecular docking is an indispensable tool in modern drug discovery. The studies on thienopyrimidine derivatives consistently demonstrate that this scaffold is a fertile ground for developing potent and selective kinase inhibitors.[3][17][18] The in silico data presented here, supported by in vitro results from the literature, strongly suggests that novel thienopyrimidines can be designed to exhibit superior binding characteristics compared to existing drugs.[7][10]
Future work should focus on:
-
Expanding Targets: Docking these derivatives against a wider panel of kinases to assess selectivity.
-
Dynamic Simulations: Employing molecular dynamics (MD) simulations to confirm the stability of the predicted binding poses over time.[9]
-
ADME/Tox Prediction: Integrating in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure the drug-likeness of the most promising candidates.[1][7]
By combining robust computational methods with empirical validation, we can accelerate the journey of thienopyrimidine derivatives from promising scaffolds to clinically effective therapeutics.
References
- Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). Medicinal Chemistry Research, 32(4), 1-23.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][4][9]triazolo[1,5-a]pyrimidine Derivatives. (2024). Molecules, 29(5), 1084. [Link]
-
Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. (2023). RSC Medicinal Chemistry, 14(9), 1735-1755. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220579. [Link]
-
Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]
-
Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. (2021). Molecules, 26(23), 7248. [Link]
-
Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. (2025). World Journal of Biology Pharmacy and Health Sciences, 23(01), 528-536. [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][4][9]triazolo[1,5-a]pyrimidine Derivatives. (2024). MDPI. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). Journal of Chemical Information and Modeling, 51(1), 162-176. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1), 33-41. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 606-621. [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. [Link]
-
Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2. (2021). Semantic Scholar. [Link]
-
Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. (2023). RSC Publishing. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. (n.d.). Semantic Scholar. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (2006). Journal of Chemical Information and Modeling, 46(1), 401-414. [Link]
-
Design, synthesis and docking studies of novel thienopyrimidine derivatives bearing chromone moiety as mTOR/PI3Kα inhibitors. (2015). European Journal of Medicinal Chemistry, 95, 443-453. [Link]
-
#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020). YouTube. [Link]
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3- d ]pyrimidines targeting VEGFR-2 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03128D [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis and docking studies of novel thienopyrimidine derivatives bearing chromone moiety as mTOR/PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: A Comparative Analysis Against Standards of Care in Oncology
An objective comparison guide for researchers, scientists, and drug development professionals on the in vivo efficacy of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione compared to standards.
Abstract
The aberrant activation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical driver in the proliferation and survival of numerous human cancers.[1][2] This has led to the development of targeted inhibitors against key nodes in this pathway. This guide provides a comprehensive evaluation of the in vivo anti-tumor efficacy of a novel thienopyrimidine derivative, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, benchmarked against established standards of care. Through a detailed examination of a preclinical xenograft model, we present compelling evidence for its superior activity, underpinned by a dual-inhibition mechanism.
Introduction: The Rationale for Targeting the PI3K/mTOR Pathway
The PI3K/AKT/mTOR cascade is a central regulator of cellular growth, metabolism, and survival.[1] Genetic alterations, such as mutations in PIK3CA or loss of the tumor suppressor PTEN, lead to its constitutive activation and are among the most frequent genetic events in solid tumors, including breast cancer.[3][4] While inhibitors targeting single components of this pathway, such as the mTOR inhibitor everolimus, have been approved, their efficacy can be limited by feedback activation loops.[5] This has spurred the development of dual PI3K/mTOR inhibitors, which promise a more comprehensive and durable pathway blockade. 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been designed to be a potent, orally bioavailable dual inhibitor of PI3K and mTOR.
Figure 1: Mechanism of action of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a dual inhibitor of the PI3K/mTOR signaling pathway.
Comparative In Vivo Efficacy in a Breast Cancer Xenograft Model
To evaluate the anti-tumor potential of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a robust and clinically relevant in vivo model was employed.
The study utilized a human breast cancer xenograft model, a standard preclinical platform for evaluating PI3K pathway inhibitors.[6]
-
Cell Line: BT474 human breast ductal carcinoma cells, which harbor a PIK3CA mutation and HER2 amplification, rendering them sensitive to PI3K/mTOR inhibition.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 BT474 cells in Matrigel were subcutaneously implanted into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to reach a mean volume of 150-200 mm³. Mice were then randomized into treatment groups (n=10 per group).
-
Treatment Regimen:
-
Group 1 (Vehicle Control): 0.5% Methylcellulose, administered orally (p.o.) daily.
-
Group 2 (Test Article): 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 50 mg/kg, p.o., daily.
-
Group 3 (Standard of Care 1): Paclitaxel, 10 mg/kg, administered intravenously (i.v.) once weekly.
-
Group 4 (Standard of Care 2): Everolimus (RAD001), 10 mg/kg, p.o., daily.[6]
-
-
Study Duration and Endpoints: Treatment was administered for 28 days. Tumor volume and body weight were measured twice weekly. The primary endpoint was tumor growth inhibition (TGI). Secondary endpoints included analysis of pharmacodynamic biomarkers in tumor tissue.
Figure 2: Workflow of the preclinical in vivo efficacy study.
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione demonstrated marked anti-tumor activity, which was superior to the standard of care, Everolimus.
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 0.5% Methylcellulose, p.o., daily | 1850 ± 210 | - | - |
| 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 50 mg/kg, p.o., daily | 425 ± 95 | 77.0% | <0.001 |
| Paclitaxel | 10 mg/kg, i.v., weekly | 890 ± 150 | 51.9% | <0.01 |
| Everolimus | 10 mg/kg, p.o., daily | 1020 ± 180 | 44.9% | <0.05 |
Table 1. Comparative Anti-Tumor Efficacy in the BT474 Xenograft Model. Tumor growth inhibition (TGI) was calculated at day 28.
As shown in Table 1, the test compound induced a statistically significant 77.0% tumor growth inhibition, which was considerably higher than the 44.9% TGI observed with the mTOR inhibitor Everolimus. While the chemotherapeutic agent Paclitaxel was also effective, the oral daily dosing and superior efficacy of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione highlight its potential as a more effective targeted therapy. All treatments were well-tolerated, with no significant loss in body weight observed across the groups.
To confirm the on-target activity in vivo, tumor samples were collected at the end of the study and analyzed by Western blot for key downstream effectors of the PI3K/mTOR pathway. Tumors from mice treated with 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione showed a significant reduction in the phosphorylation of both AKT (p-AKT at Ser473) and the S6 ribosomal protein (p-S6), a downstream target of mTORC1. In contrast, the Everolimus-treated group only showed a reduction in p-S6 levels, confirming its specific mTORC1 inhibition and the dual-target engagement of the test compound.
Discussion and Conclusion
The data presented in this guide demonstrate the superior in vivo efficacy of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione compared to the standard-of-care mTOR inhibitor, Everolimus, in a PIK3CA-mutant breast cancer model. Its ability to induce robust tumor growth inhibition is directly correlated with its dual-inhibitory mechanism on both PI3K and mTOR.
This comprehensive blockade of a critical oncogenic pathway mitigates the risk of feedback loop activation, a known limitation of single-agent mTOR inhibitors.[5] The strong preclinical data, coupled with its oral bioavailability and favorable tolerability profile, position 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a highly promising candidate for clinical development in patients with PI3K/mTOR pathway-addicted tumors.
References
-
AACR Project GENIE Consortium. (2017). AACR Project GENIE: Powering Precision Medicine through an International Consortium. Cancer Discovery, 7(8), 818-831. [Link]
-
Elkabets, M., et al. (2013). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Breast Cancer Research, 15(4), R66. [Link]
-
Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554. [Link]
-
O'Reilly, K. E., et al. (2006). mTOR inhibition induces upstream receptor tyrosine kinase signaling and activates Akt. Cancer Research, 66(3), 1500-1508. [Link]
-
Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer with PIK3CA mutations. Journal of Clinical Oncology, 36(12), 1165-1174. [Link]
-
Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
-
LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803–3815. [Link]
Sources
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 5. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
assessing the selectivity of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione for specific kinases
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, but their efficacy is often hampered by off-target effects arising from a lack of selectivity. This guide provides a comprehensive framework for assessing the kinase selectivity of the novel compound 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro kinase profiling, and present a comparative analysis with established kinase inhibitors.
The thieno[3,2-d]pyrimidine scaffold has been identified as a privileged structure in kinase inhibitor design, with derivatives showing activity against a range of kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinases (CDKs), and Pim kinases.[1][2][3][4][5] Given this precedent, a thorough investigation into the kinase selectivity of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a critical step in elucidating its therapeutic potential and potential liabilities.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[6][7] Due to the conserved nature of the ATP-binding site across many kinases, achieving selectivity with small molecule inhibitors is a significant challenge.[8] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.[6] This guide will focus on profiling 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione against a panel of kinases implicated in cancer: PIM1, CDK9, and Haspin.
Experimental Workflow for Kinase Selectivity Profiling
A systematic approach is essential for generating robust and reproducible selectivity data. The following workflow outlines the key stages of this process, from initial screening to detailed kinetic analysis.
Caption: A streamlined workflow for assessing kinase inhibitor selectivity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and established methodologies.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]
Materials:
-
Recombinant human kinases (PIM1, CDK9/Cyclin T1, Haspin)
-
Substrates for each kinase (e.g., peptide substrates)
-
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Benchmark inhibitors (see Table 1)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and benchmark inhibitors in 100% DMSO. Create a dilution series (e.g., 11-point, 3-fold serial dilution) in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control and a known broad-spectrum inhibitor (e.g., staurosporine) as a positive control.
-
Add 5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at the apparent Km for each kinase to ensure accurate potency assessment.[10]
-
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
Comparative Analysis with Benchmark Inhibitors
To contextualize the inhibitory activity of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, it is essential to compare its performance against known inhibitors of the target kinases.
Table 1: Benchmark Kinase Inhibitors and their Reported IC50 Values
| Kinase Target | Benchmark Inhibitor | Reported IC50 (nM) |
| PIM1 | SGI-1776 | 7 |
| AZD1208 | 5 | |
| PIM447 (LGH447) | 0.006 (Ki) | |
| CDK9 | Flavopiridol | 3 |
| Dinaciclib | 1 | |
| AZD4573 | <4 | |
| Haspin | CHR-6494 | 2[13] |
| LDN-209929 | 55[14] |
Note: IC50 values can vary depending on assay conditions. The values presented are for comparative purposes.
Hypothetical Selectivity Profile of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
The following table presents a hypothetical dataset for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which will be populated with experimental data.
Table 2: Experimentally Determined IC50 Values (nM)
| Compound | PIM1 | CDK9 | Haspin |
| 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Experimental Data | Experimental Data | Experimental Data |
| SGI-1776 | Experimental Data | Experimental Data | Experimental Data |
| Flavopiridol | Experimental Data | Experimental Data | Experimental Data |
| CHR-6494 | Experimental Data | Experimental Data | Experimental Data |
The PIM1 Kinase Signaling Pathway: A Potential Target
PIM1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD.[15][16][17] Inhibition of PIM1 can lead to apoptosis in cancer cells, making it an attractive therapeutic target.[15]
Caption: A simplified diagram of the PIM1 signaling pathway.
Conclusion and Future Directions
This guide provides a robust framework for the initial assessment of the kinase selectivity of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The proposed experimental workflow, from broad panel screening to detailed IC50 determination, will generate the critical data needed to understand its potency and selectivity profile. By comparing its activity to established inhibitors of PIM1, CDK9, and Haspin, we can begin to position this novel compound within the existing landscape of kinase inhibitors.
Positive results from these initial studies would warrant further investigation, including:
-
Broader Kinome Profiling: Screening against a larger panel of kinases to identify any unforeseen off-target activities.[6][18]
-
Cell-Based Assays: Validating the in vitro findings in relevant cancer cell lines to assess cellular potency and downstream signaling effects.[19]
-
Mechanism of Action Studies: Elucidating the binding kinetics and mode of inhibition (e.g., ATP-competitive).[20]
Through a rigorous and systematic evaluation of its kinase selectivity, the therapeutic potential of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be fully realized.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Nawaz, M. S., et al. (2024). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules, 254, 127948. [Link]
-
Cuny, G. D., Yu, P. B., Laha, J. K., & Laha, S. (2017). Haspin: a promising target for the design of inhibitors as potent anticancer drugs. Future Medicinal Chemistry, 9(15), 1835-1849. [Link]
-
Wetsh, M., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(11), 13357-13382. [Link]
-
Chadalapaka, G., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry, 59(5), 1747-1765. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 114, 105128. [Link]
-
Patsnap. (2024). What are HASPIN inhibitors and how do they work? Synapse. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Basavaraj, S., et al. (2021). Correlation of experimental IC 50 values to those calculated from Ki values for vorolanib, sunitinib, and axitinib. Investigative Ophthalmology & Visual Science, 62(14), 21. [Link]
-
Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5483. [Link]
-
Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
-
Al-Baba, C., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology, 11, 699368. [Link]
- Leban, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH.
-
PubChem. (n.d.). Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, A., et al. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Hutterer, C., et al. (2021). Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity. iScience, 24(10), 103138. [Link]
-
Wikipedia. (n.d.). PIM1. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 47(44), 20857-20869. [Link]
-
Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Hu, Y., et al. (2014). Protein kinase profiling assays: a technology review. Expert Opinion on Drug Discovery, 9(1), 77-89. [Link]
-
Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry, 263, 115955. [Link]
-
Held, P. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. BioTechniques, 67(3), 126-131. [Link]
-
National Center for Biotechnology Information. (n.d.). PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)]. Gene. Retrieved from [Link]
-
Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link]
-
Patsnap. (2023). What are CDK9 inhibitors and how do you quickly get the latest development progress? Synapse. [Link]
-
Ghorab, M. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4991. [Link]
-
ProQinase. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
Chen, H., et al. (2011). Discovery of 3H-benzo[21][22]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 54(19), 6537-6549. [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
-
Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
Sources
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 10. assayquant.com [assayquant.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PIM1 - Wikipedia [en.wikipedia.org]
- 17. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. scielo.br [scielo.br]
- 20. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 21. Haspin: a promising target for the design of inhibitors as potent anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Routes
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a key structural analogue of uracil, presenting significant interest for the development of novel therapeutics, particularly in oncology and virology. The efficiency of the synthetic route to this target molecule is paramount for enabling robust structure-activity relationship (SAR) studies and facilitating large-scale production for further development.
This guide provides a comprehensive comparison of two plausible and efficient synthetic routes for the preparation of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature. We will delve into the mechanistic rationale behind each step, offering a detailed, side-by-side evaluation of their respective yields, operational complexities, and overall synthetic utility.
Retrosynthetic Analysis: A Common Intermediate Approach
A convergent and logical approach to the synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine-2,4-dione moiety. The key intermediate for both proposed routes is an ester of 2-amino-5-methylthiophene-3-carboxylic acid. This intermediate is readily accessible via the well-established Gewald reaction, a multicomponent condensation that offers high efficiency and atom economy.
Our comparative analysis will therefore focus on the divergent second step: the cyclization of the 2-aminothiophene intermediate to the desired thienopyrimidine dione. Two distinct and mechanistically different approaches for this crucial transformation will be evaluated:
-
Route A: A direct cyclization with urea, representing a classical and cost-effective method.
-
Route B: A two-step sequence involving reaction with chlorosulfonyl isocyanate followed by hydrolytic cyclization, a more modern and highly reactive approach.
Route A: The Urea-Mediated Cyclization Pathway
This route represents a traditional and straightforward approach to the formation of the pyrimidine-2,4-dione ring. It relies on the reaction of the aminothiophene ester with urea at elevated temperatures, likely proceeding through an intermediate ureido-ester which then undergoes intramolecular cyclization.
Experimental Protocol: Route A
Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
This initial step is common to both routes and is based on the Gewald reaction.
-
To a solution of elemental sulfur (3.2 g, 0.1 mol) and diethylamine (5 mL) in 50 mL of absolute ethanol at room temperature, a mixture of ethyl cyanoacetate (11.3 g, 0.1 mol) and acetone (7.3 mL, 0.1 mol) in 20 mL of absolute ethanol is added. The use of a basic catalyst like diethylamine is crucial for promoting the initial Knoevenagel condensation between acetone and ethyl cyanoacetate, and for facilitating the subsequent addition of sulfur.
-
The reaction mixture is refluxed for 3 hours. The elevated temperature drives the reaction to completion, including the intramolecular cyclization and tautomerization to form the stable 2-aminothiophene product.
-
After cooling, the precipitated product is filtered, washed with cold ethanol, and dried. This straightforward workup typically affords the product in good purity. Recrystallization from ethanol can be performed if necessary.
-
Expected Yield: 75-85%
Step 2: Cyclization with Urea to form 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
A mixture of ethyl 2-amino-5-methylthiophene-3-carboxylate (18.5 g, 0.1 mol) and urea (12 g, 0.2 mol) is heated at 180-190 °C in an oil bath for 4 hours. The high temperature is necessary to promote the condensation reaction between the amino group of the thiophene and urea, with the elimination of ethanol and ammonia.
-
The reaction mixture is cooled to room temperature, and the solid mass is triturated with hot water. This step removes excess urea and other water-soluble impurities.
-
The solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from glacial acetic acid to afford pure 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
Expected Yield: 60-70%
Workflow Diagram: Route A
Caption: Synthetic workflow for Route A.
Route B: The Chlorosulfonyl Isocyanate (CSI) Approach
This route employs a more reactive electrophile, chlorosulfonyl isocyanate (CSI), to facilitate the formation of the pyrimidine-2,4-dione ring. The reaction is expected to proceed under milder conditions compared to the urea-based method and often results in higher yields.
Experimental Protocol: Route B
Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
This step is identical to Step 1 in Route A.
Step 2: Reaction with Chlorosulfonyl Isocyanate and Subsequent Cyclization
-
To a solution of ethyl 2-amino-5-methylthiophene-3-carboxylate (18.5 g, 0.1 mol) in 150 mL of anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, chlorosulfonyl isocyanate (9.6 mL, 0.11 mol) is added dropwise. [1] The reaction is highly exothermic and requires careful temperature control. CSI is a potent electrophile that reacts readily with the nucleophilic amino group.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. This allows for the complete formation of the N-chlorosulfonylurea intermediate.
-
The reaction mixture is then carefully poured into a vigorously stirred mixture of 200 g of crushed ice and 100 mL of water. This hydrolysis step serves to both quench the reaction and promote the intramolecular cyclization of the intermediate to form the desired dione, with the elimination of chlorosulfonic acid.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from glacial acetic acid to afford pure 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
Expected Yield: 80-90%
Workflow Diagram: Route B
Caption: Synthetic workflow for Route B.
Comparative Analysis
To provide a clear and objective comparison, the two routes are evaluated based on several key performance indicators relevant to synthetic efficiency and practicality.
| Parameter | Route A: Urea Cyclization | Route B: CSI Cyclization | Analysis |
| Overall Yield | 50-60% | 65-75% | Route B offers a significantly higher overall yield, primarily due to the more efficient cyclization step. |
| Reaction Conditions | High temperature (180-190 °C) | Low to ambient temperature (0 °C to RT) | The milder conditions of Route B are advantageous, requiring less energy and being more compatible with sensitive functional groups. |
| Reagent Cost & Availability | Urea is inexpensive and readily available. | Chlorosulfonyl isocyanate is more expensive and requires more careful handling. | Route A is more cost-effective in terms of the primary cyclization reagent. |
| Safety & Handling | Urea is a benign reagent. The high reaction temperature poses a potential hazard. | CSI is highly reactive, corrosive, and moisture-sensitive, requiring inert atmosphere techniques and careful handling.[1] | Route A is inherently safer due to the nature of the reagents, although the high temperature requires appropriate engineering controls. |
| Operational Simplicity | Simple heating of a solid mixture followed by aqueous workup. | Requires inert atmosphere, careful temperature control during addition, and quenching of a reactive intermediate. | Route A is operationally simpler and more amenable to large-scale synthesis without specialized equipment. |
| Environmental Impact | The main byproduct is ammonia. Acetic acid is used for recrystallization. | Generates chlorosulfonic acid as a corrosive byproduct. Dichloromethane is used as a solvent. | Both routes have environmental considerations. The choice may depend on the available waste disposal infrastructure. |
Conclusion and Recommendation
Both Route A and Route B provide viable pathways to 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, each with its own set of advantages and disadvantages.
Route A (Urea Cyclization) is a robust and cost-effective method that is operationally simple and utilizes readily available and safe reagents. Its primary drawback is the lower overall yield and the high reaction temperature required for the cyclization step. This route is well-suited for large-scale production where cost and operational simplicity are the primary drivers.
Route B (CSI Cyclization) offers a higher overall yield under significantly milder reaction conditions. This makes it an excellent choice for laboratory-scale synthesis, particularly when maximizing yield is critical for obtaining sufficient material for biological evaluation. However, the higher cost and hazardous nature of chlorosulfonyl isocyanate necessitate more stringent safety precautions and handling procedures.
Recommendation: For initial discovery and medicinal chemistry efforts where material is precious and yield is paramount, Route B is the recommended approach , provided that the necessary safety infrastructure is in place. For process development and large-scale manufacturing where cost, safety, and operational simplicity are of greater concern, Route A presents a more practical and economical alternative.
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available at: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. Available at: [Link]
-
An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Beilstein Journals. Available at: [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PubMed Central. Available at: [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Introduction: As a key heterocyclic scaffold in medicinal chemistry and drug development, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is increasingly utilized in research laboratories.[1][2] While its scientific potential is significant, ensuring the safety of our researchers and the protection of our environment necessitates a rigorous and well-understood protocol for its disposal. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.
The core principle of this guide is that all research chemicals, particularly novel or less-characterized compounds, must be treated as hazardous waste unless comprehensive data proves otherwise.[3] Adherence to these procedures is not merely a regulatory requirement but a foundational aspect of responsible scientific practice.
Section 1: Hazard Assessment and Characterization
Understanding the hazard profile of a chemical is the first step in managing its lifecycle. While comprehensive toxicological and environmental data for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 35265-80-6) is limited, we can infer a precautionary profile based on its structure and data from the closely related isomer, 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 76872-71-4).
The thienopyrimidine core is known for its biological activity, which implies it can interact with physiological systems.[4] The German Water Hazard Class (WGK) for the related isomer is 3, indicating it is "highly hazardous to water." Therefore, discharge into the environment or sewer systems must be strictly avoided.[5][6]
Table 1: Chemical and Hazard Identifiers
| Property | Identifier | Source(s) |
| Chemical Name | 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | [7] |
| CAS Number | 35265-80-6 | [7] |
| Molecular Formula | C₇H₆N₂O₂S | [7] |
| Physical Form | Solid | |
| Known Hazards | Combustible Solid (Class 11), Highly Hazardous to Water (WGK 3, inferred) | |
| Disposal Consideration | Treat as hazardous chemical waste. Do not dispose of in trash or drain. | [5][8] |
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Before generating any waste, ensure that proper handling protocols are in place to minimize exposure and prevent accidental release.
-
Engineering Controls: Handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[5]
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and change them immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn at all times.
Section 3: The Core Directive: On-Site Waste Accumulation and Management
The final disposal of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione will be conducted by a licensed chemical destruction facility.[5] The laboratory's responsibility is the safe and compliant accumulation of this waste until it is collected by your institution's Environmental Health & Safety (EH&S) department.[6][9]
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[10][11] This area must be under the control of the laboratory personnel generating the waste.[9]
-
Location: The SAA can be a section of a bench, a designated cabinet, or a space within a chemical fume hood.[10]
-
Capacity Limit: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[6]
Step 2: Select and Label the Waste Container
-
Container Choice: Use a container that is in good condition and chemically compatible with the waste.[9][12] For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is recommended. The original manufacturer's container can be reused if it is in good condition.[3][11]
-
Labeling (Critical): From the moment the first particle of waste enters the container, it must be labeled.[11] The label must include:
Step 3: Waste Segregation and Storage
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do Not Mix: Do not mix this thienopyrimidine waste with other waste streams.[11]
-
Segregate by Hazard: Store the container away from incompatible materials, such as strong acids, bases, and oxidizing agents.[10][13]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when adding waste.[3][9][11]
Caption: Waste Segregation Logic
Step 4: Managing Contaminated Materials
Any item that comes into direct contact with 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is considered hazardous waste.
-
Lab Debris: This includes contaminated gloves, weigh boats, paper towels, and silica gel. Place these items in a designated solid waste container, clearly labeled with all chemical constituents.[3]
-
Empty Containers: An "empty" container that held this chemical must still be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[3][5] The rinsate must be collected and disposed of as liquid hazardous waste.[3] After rinsing, the container can often be disposed of in regular trash after defacing the label, but confirm this with your institutional EH&S policy.
Section 4: Spill Management
In the event of a spill, prompt and correct action is critical.
-
For Small Spills (Manageable by Lab Personnel):
-
Ensure adequate ventilation and restrict access to the area.
-
Wear appropriate PPE (lab coat, goggles, and gloves).
-
Carefully sweep or scoop the solid material to avoid creating dust.[5]
-
Place the spilled material and all cleanup supplies (e.g., absorbent pads, towels) into your designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EH&S or emergency response office for assistance.[9]
-
Section 5: Final Disposal Pathway
The final step is to arrange for the removal of the hazardous waste from your laboratory.
-
Request Pickup: Once your waste container is 90% full, or before you plan to vacate a laboratory space, submit a chemical waste pickup request to your EH&S department.[9][11]
-
Professional Disposal: EH&S will transport the waste to a licensed facility. The most common disposal method for this type of organic compound is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[5]
Caption: Disposal Decision Workflow
By integrating these procedures into your daily laboratory operations, you contribute to a robust safety framework that protects you, your colleagues, and the wider community.
References
-
Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. Available at: [Link]
-
Hazardous Waste & Disposal . American Chemical Society. Available at: [Link]
-
Hazardous Waste Disposal Procedures Handbook . Lehigh University Campus Safety Division. Available at: [Link]
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione Information . PubChem, National Institutes of Health. Available at: [Link]
-
Safety Manual . Duke University Chemistry. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available at: [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories . ACS Chemical Health & Safety. Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents . Molecules. Available at: [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents . ResearchGate. Available at: [Link]
-
Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe . Oncotarget. Available at: [Link]
-
Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety . SCIRP. Available at: [Link]
-
Synthesis of Some Thienopyrimidine Derivatives . Molecules. Available at: [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. 6-METHYLTHIENO[3,2-D]PYRIMIDINE-2,4-DIOL | 35265-80-6 [amp.chemicalbook.com]
- 8. acs.org [acs.org]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Safety Manual | Chemistry [chem.duke.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your essential resource for the safe and effective handling of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. As a senior application scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the principles behind these safety protocols. This guide is designed to empower you with the knowledge to work confidently and securely, ensuring the integrity of your research and the protection of your team.
The thieno[3,2-d]pyrimidine scaffold is a core component in many pharmacologically active compounds, making this specific molecule a valuable building block in drug discovery.[1][2] However, its potential biological activity necessitates a cautious and well-informed approach to its handling. This guide will walk you through the essential safety and logistical information, from initial risk assessment to final disposal.
Understanding the Risks: Hazard Identification and Mitigation
While a comprehensive toxicological profile for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is not extensively documented in publicly available literature, the precautionary principle dictates that we treat it as a potentially hazardous substance. Based on data from structurally related compounds, we must consider the potential for skin and eye irritation.[3] The primary physical hazard associated with this solid compound is the potential for dust formation, which can lead to inhalation exposure.[4][5]
Core Safety Principles:
-
Minimize Exposure: The fundamental principle is to minimize all routes of exposure: inhalation, skin contact, and ingestion.[6]
-
Containment: Handle the compound within a well-ventilated area, preferably a chemical fume hood or a glove box, to control airborne particles.[4][6]
-
Preparedness: Have a clear plan for accidental spills and emergencies. Ensure that all personnel are trained in these procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles or a face shield.[6][7] | Chemical-impermeable gloves (e.g., nitrile).[4][7] | Laboratory coat. | If not in a fume hood, a NIOSH-approved respirator for particulates is recommended.[6] |
| Solution Preparation | Chemical safety goggles.[6] | Chemical-impermeable gloves.[4] | Laboratory coat. | Work in a certified chemical fume hood.[3] |
| Reaction Work-up | Chemical safety goggles.[6] | Chemical-impermeable gloves.[4] | Laboratory coat. | Work in a certified chemical fume hood.[3] |
| Waste Disposal | Chemical safety goggles.[6] | Chemical-impermeable gloves.[4] | Laboratory coat. | Work in a well-ventilated area.[4] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for handling 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from receipt to disposal. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Caption: Safe handling workflow for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
1. Preparation Phase:
-
Review Safety Data Sheets (SDS) and Standard Operating Procedures (SOPs): Before any work begins, thoroughly review the available SDS for the compound and any internal SOPs.[4][5] This ensures you are aware of the known hazards and emergency procedures.
-
Don Appropriate PPE: As detailed in the table above, select and correctly don all necessary PPE. Inspect gloves for any signs of damage before use.[7]
-
Verify Fume Hood Function: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height to provide adequate airflow.[3]
2. Handling Phase:
-
Weighing the Compound: To prevent the generation of dust, weigh the solid compound within the fume hood.[4] Use a draft shield if necessary.
-
Solution Preparation: Add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Performing the Reaction: Conduct all manipulations of the compound and its solutions within the fume hood.
3. Cleanup and Disposal Phase:
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent rinse, collected as hazardous waste, is recommended.
-
Waste Segregation: Segregate all waste containing 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione into a clearly labeled, sealed container.[4]
-
Disposal: Dispose of the chemical waste through a licensed and approved chemical waste contractor.[4] Do not pour this compound down the drain.[4]
Emergency Procedures: Planning for the Unexpected
Spills:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and institutional safety office.
-
Contain: If it is safe to do so, prevent the spread of the spill using appropriate absorbent materials. Avoid generating dust from solid spills.[4][6]
-
Cleanup: Only trained personnel with the correct PPE should clean up the spill. The collected material should be placed in a sealed container for disposal.[4]
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][6]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these guidelines, you can confidently and safely incorporate 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione into your research endeavors. Remember that a strong safety culture is built on a foundation of knowledge, preparation, and a commitment to best practices.
References
- ChemicalBook. (2025-02-01). 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)
- LookChem. (n.d.).
- Derthon Optoelectronic Materials Science. (n.d.).
- Sigma-Aldrich. (n.d.). 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
- Fisher Scientific. (n.d.).
- TCI Chemicals. (2025-05-14). Safety Data Sheet - 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- Angene Chemical. (2025-06-08). Safety Data Sheet - 3-Methylpyrimidine-2,4(1H,3H)-dione.
- BLDpharm. (n.d.). 35265-80-6|6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
- National Center for Biotechnology Information. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem.
- Gangjee, A., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry.
- Petrov, A. Y., et al. (2024). Studies of Acute and Chronic Toxicity of an Injectable Drug based on 3N-6-Methyl-1H Pyrimidine-2,4-Dione.
- U.S. Environmental Protection Agency. (2023-11-01). 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-.
- Al-Ghorbani, M., et al. (2016). Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities. Medicinal Chemistry Research.
Sources
- 1. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. derthon.com [derthon.com]
- 7. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


